molecular formula C5H3ClF2N2O B1457995 3-Chloro-6-(difluoromethoxy)pyridazine CAS No. 1084812-45-2

3-Chloro-6-(difluoromethoxy)pyridazine

Cat. No.: B1457995
CAS No.: 1084812-45-2
M. Wt: 180.54 g/mol
InChI Key: TVCUIKGHEJKMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(difluoromethoxy)pyridazine is a useful research compound. Its molecular formula is C5H3ClF2N2O and its molecular weight is 180.54 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-6-(difluoromethoxy)pyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-6-(difluoromethoxy)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(difluoromethoxy)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-(difluoromethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2N2O/c6-3-1-2-4(10-9-3)11-5(7)8/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCUIKGHEJKMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084812-45-2
Record name 3-chloro-6-(difluoromethoxy)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-6-(difluoromethoxy)pyridazine: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-6-(difluoromethoxy)pyridazine: Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a proven method to modulate metabolic stability, lipophilicity, and binding affinity. 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) represents a high-value heterocyclic scaffold that combines the electron-deficient nature of the pyridazine ring with the unique physicochemical properties of the difluoromethoxy (–OCF₂H) group.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, reactivity profile, and utility as a bioisostere. As a Senior Application Scientist, I have structured this document to move beyond simple data listing, offering instead a causal analysis of why this molecule behaves as it does and how to leverage it effectively in SAR (Structure-Activity Relationship) campaigns.

Chemical Identity & Physical Properties[1][2][3]

The core value of this scaffold lies in its duality: the 3-chloro position serves as a reactive handle for functionalization (via SₙAr or metal-catalyzed coupling), while the 6-difluoromethoxy group acts as a stable, lipophilic hydrogen-bond donor.

Table 1: Physicochemical Specifications
PropertyDataNotes
IUPAC Name 3-Chloro-6-(difluoromethoxy)pyridazine
CAS Number 1084812-45-2Distinct from the –CF₂H analog (CAS 1706439-95-3)
Molecular Formula C₅H₃ClF₂N₂O
Molecular Weight 180.54 g/mol Fragment-based drug discovery (FBDD) friendly
Appearance White to off-white solidCrystalline nature typical of halopyridazines
Boiling Point ~275°C (Predicted)High thermal stability
Solubility DMSO, Methanol, DCMLimited water solubility due to lipophilic –OCF₂H
pKa (–OCF₂H) ~26 (estimated)The C-H bond is weakly acidic (H-bond donor)

Synthesis & Manufacturing Strategy

The Challenge of Difluoromethoxylation

Direct difluoromethoxylation of heteroaromatics is non-trivial. Traditional methods using chlorodifluoromethane (Freon-22) gas are operationally difficult and environmentally restricted. The modern, preferred laboratory protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid source of difluorocarbene (:CF₂).

Recommended Protocol: The Carbene Insertion Route

This method is favored for its operational safety and scalability. It avoids the use of ozone-depleting gases and high-pressure autoclaves.

Reaction Logic:

  • Precursor: 3-Chloro-6-hydroxypyridazine (6-chloropyridazin-3-ol).

  • Reagent: Sodium chlorodifluoroacetate (SCDA).

  • Mechanism: Thermal decarboxylation of SCDA generates difluorocarbene (:CF₂) in situ, which is trapped by the pyridazinone oxygen.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 3-chloro-6-hydroxypyridazine (1.0 equiv) and K₂CO₃ (1.5 equiv) in DMF/H₂O (10:1 ratio). The water is critical to aid solubility of the inorganic base, but too much quenches the carbene.

  • Degassing: Sparge with N₂ for 15 minutes to remove O₂ (prevents carbene oxidation).

  • Addition: Add Sodium Chlorodifluoroacetate (2.5 equiv).

  • Reaction: Heat to 100°C. The elevated temperature is required to trigger the decarboxylation of SCDA.

    • Observation: Evolution of CO₂ gas indicates reaction progress.

  • Workup: Dilute with water, extract with EtOAc. The product is lipophilic and extracts easily.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Visualization

SynthesisPathway Start 3,6-Dichloropyridazine Hydrolysis Hydrolysis (NaOAc, AcOH) Start->Hydrolysis Intermediate 6-Chloropyridazin-3-ol (Tautomer eq.) Hydrolysis->Intermediate Product 3-Chloro-6-(difluoromethoxy) pyridazine Intermediate->Product Carbene Insertion K2CO3, DMF Reagent ClCF2CO2Na (SCDA) Carbene :CF2 (Difluorocarbene) Reagent->Carbene 100°C -CO2, -NaCl Carbene->Product

Figure 1: Synthetic route from commercially available 3,6-dichloropyridazine to the target scaffold via in situ difluorocarbene generation.

Reactivity Profile & Functionalization

The 3-chloro-6-(difluoromethoxy)pyridazine scaffold is an electrophilic powerhouse. The electron-deficient nature of the 1,2-diazine ring activates the C-Cl bond for substitution, while the –OCF₂H group remains robust under most standard coupling conditions.

Nucleophilic Aromatic Substitution (SₙAr)

Unlike chlorobenzenes, which require forcing conditions, this chloropyridazine reacts readily with nucleophiles.

  • Amines: Reacts with primary/secondary amines at 60-80°C (ethanol or DMSO).

  • Alkoxides: Reacts at room temperature to 50°C.

  • Selectivity: The –OCF₂H group is a poor leaving group compared to –Cl, ensuring regioselective substitution at the 3-position.

Palladium-Catalyzed Couplings

The C-Cl bond is an excellent handle for transition metal catalysis.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: Na₂CO₃.

  • Buchwald-Hartwig: Enables C-N bond formation with challenging amines. Catalyst: Pd₂dba₃ + Xantphos.

Divergent Synthesis Workflow

Reactivity Core 3-Chloro-6-(difluoromethoxy) pyridazine SnAr SnAr Reaction (Nucleophilic Substitution) Core->SnAr R-NH2, Heat Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Ar-B(OH)2, Pd(0) Buchwald Buchwald-Hartwig (C-N Coupling) Core->Buchwald Ar-NH2, Pd/Ligand Prod_SnAr Amino-pyridazine (Kinase Inhibitor Motifs) SnAr->Prod_SnAr Prod_Suzuki Biaryl System (Scaffold Extension) Suzuki->Prod_Suzuki Prod_Buchwald N-Aryl Pyridazine (Novel Chemotypes) Buchwald->Prod_Buchwald

Figure 2: Divergent functionalization strategies utilizing the reactive C-Cl handle.

Medicinal Chemistry Applications

Why choose the –OCF₂H group over a standard methoxy (–OCH₃) or trifluoromethoxy (–OCF₃)?

The "Lipophilic Hydrogen Bond Donor"

The difluoromethoxy group is unique. The fluorine atoms are electron-withdrawing, which polarizes the C-H bond, making it a weak hydrogen bond donor (HBD).

  • Bioisosterism: It acts as a lipophilic bioisostere for hydroxyl (–OH) or thiol (–SH) groups but without the desolvation penalty associated with polar groups.

  • Binding: It can engage in weak H-bonding interactions with backbone carbonyls in the target protein.

Metabolic Stability

The –OCH₃ group is a common "soft spot" for metabolism (O-demethylation via CYP450). Replacing H with F blocks this oxidative pathway.

  • C-F Bond Strength: The C-F bond (~116 kcal/mol) renders the terminal carbon resistant to oxidation.

  • LogP Modulation: –OCF₂H is more lipophilic than –OCH₃ but less lipophilic than –OCF₃, allowing for fine-tuning of solubility and permeability.

Table 2: Substituent Comparison
GroupLogP ContributionH-Bond Donor?Metabolic Stability
–OCH₃ LowNoLow (Demethylation prone)
–OCF₃ HighNoHigh
–OCF₂H Medium Yes (Weak) High

Handling & Safety

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions reserved for halogenated nitrogen heterocycles.

  • Hazards: Likely a skin and eye irritant (H315, H319).[1] Potential respiratory irritant (H335).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C-Cl bond is stable, but prolonged exposure to moisture could theoretically hydrolyze the difluoromethoxy group under highly acidic conditions.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Chemical Identity & Supplier D

    • Source: ChemScene & PubChem. "3-Chloro-6-(difluoromethoxy)pyridazine - CAS 1084812-45-2".
  • Synthesis Methodology (SCDA Reagent)

    • Title: "Difluoromethylation of phenols and thiophenols using sodium chlorodifluoroacet
    • Context: Standard protocol for introducing OCF2H groups.
  • Medicinal Chemistry Properties of –OCF₂H

    • Title: "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."
    • Context: Analysis of lipophilicity and H-bond donor capability.
  • Reactivity of Chloropyridazines

    • Title: "Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles."
    • Context: Mechanisms of SₙAr in diazine systems.

Sources

An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloro-6-(difluoromethoxy)pyridazine, a heterocyclic compound of increasing interest in medicinal and materials chemistry. This document delineates its structural features, proposes a detailed synthetic pathway, and offers an in-depth characterization through predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry). Furthermore, this guide explores the molecule's probable reactivity, discusses its potential as a pharmacophore based on the established bioactivities of related pyridazine derivatives, and provides detailed, actionable experimental protocols for its synthesis and characterization. This whitepaper is intended to serve as a foundational resource for researchers engaged in the design and development of novel chemical entities leveraging the unique properties of the pyridazine scaffold.

Introduction: The Pyridazine Scaffold in Modern Chemistry

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the pyridazine core being a particularly privileged scaffold.[1] The arrangement of its adjacent nitrogen atoms imparts unique physicochemical properties, including a capacity for hydrogen bonding and specific conformational alignments that are critical for molecular recognition and interaction with biological targets.[1] The introduction of a difluoromethoxy group (-OCF₂H) is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby favorably impacting a compound's pharmacokinetic and pharmacodynamic profile. When combined with a reactive chloro-substituent, the resulting 3-Chloro-6-(difluoromethoxy)pyridazine emerges as a versatile building block for the synthesis of novel compounds with potential applications in oncology, inflammation, and infectious diseases.[2][3]

This guide provides a detailed examination of the molecular structure of 3-Chloro-6-(difluoromethoxy)pyridazine, offering insights into its synthesis, spectroscopic signature, and chemical reactivity to empower researchers in their drug discovery and development endeavors.

Molecular Structure and Physicochemical Properties

The foundational attributes of 3-Chloro-6-(difluoromethoxy)pyridazine are summarized below, providing a snapshot of its key molecular identifiers.

PropertyValueSource
Molecular Formula C₅H₃ClF₂N₂O[2]
Molecular Weight 180.54 g/mol [2]
CAS Number 1084812-45-2[2]
SMILES C1=CC(=NN=C1OC(F)F)Cl[2]
Core Structural Features: A Planar Aromatic System

The central pyridazine ring is an aromatic, six-membered heterocycle. X-ray crystallographic studies of analogous 3-chloro-6-substituted pyridazines have consistently demonstrated the planarity of this ring system.[4][5] This planarity is a critical determinant of how the molecule can engage in π-π stacking interactions with biological macromolecules, a common binding motif in drug-receptor interactions.[5] The dihedral angle between the pyridazine ring and its substituents can influence the overall molecular conformation and, consequently, its biological activity.[4][5]

Key Substituents and Their Electronic Influence
  • 3-Chloro Group: The chlorine atom at the 3-position is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This makes the C3 position a prime site for introducing further molecular diversity.

  • 6-Difluoromethoxy Group: The -OCF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property significantly influences the electron distribution within the pyridazine ring, impacting its reactivity and the acidity of the difluoromethyl proton. The C-H bond in the difluoromethoxy group can also act as a hydrogen bond donor, a feature that can be exploited in rational drug design.

Synthesis and Purification: A Proposed Experimental Workflow

Synthesis_Workflow A Maleic Anhydride B Pyridazine-3,6-diol A->B Hydrazine Hydrate C 3,6-Dichloropyridazine B->C POCl₃ D 6-Chloropyridazin-3(2H)-one C->D Selective Hydrolysis E 3-Chloro-6-(difluoromethoxy)pyridazine D->E Difluoromethoxylation Reagent Mass_Spec_Fragmentation M [C₅H₃ClF₂N₂O]⁺ m/z = 180 F1 [C₅H₃F₂N₂O]⁺ m/z = 145 M->F1 - Cl F2 [C₄H₂F₂N₂]⁺ m/z = 116 M->F2 - COCl F3 [C₅H₂F₂N₂O]⁺ m/z = 144 M->F3 - HCl

Sources

Technical Guide: Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The moiety 3-Chloro-6-(difluoromethoxy)pyridazine represents a critical scaffold in modern medicinal chemistry. The difluoromethoxy group (


) serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for methoxy or hydroxy groups, significantly altering the physicochemical profile (LogP, pKa) of the parent heterocycle.

This guide details a robust, scalable synthesis pathway prioritizing safety and reproducibility . While direct nucleophilic displacement on 3,6-dichloropyridazine with difluoromethoxide is theoretically possible, it is operationally difficult due to the instability of the difluoromethoxide anion. Therefore, this guide advocates for a stepwise approach : hydrolysis of 3,6-dichloropyridazine followed by O-difluoromethylation using a solid difluorocarbene source.

Core Advantages of this Protocol
  • Avoidance of Gaseous Reagents: Utilizes sodium chlorodifluoroacetate (

    
    ) instead of chlorodifluoromethane gas (
    
    
    
    ), eliminating the need for pressurized reactors.
  • Regiocontrol: The stepwise hydrolysis ensures the chlorine atom at position 3 remains intact while position 6 is functionalized.

  • Scalability: The selected solvents (DMF/Acetonitrile) and workup procedures are compatible with multigram to kilogram scales.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

SynthesisPathway Target Target: 3-Chloro-6-(difluoromethoxy)pyridazine Inter Intermediate: 6-Chloropyridazin-3-ol (Tautomer: 6-Chloropyridazin-3(2H)-one) Inter->Target O-Difluoromethylation (:CF2 Insertion) Start Starting Material: 3,6-Dichloropyridazine Start->Inter Hydrolysis (AcOH or NaOH) Reagent Reagent: Sodium Chlorodifluoroacetate (Difluorocarbene Source) Reagent->Target In situ generation

Figure 1: Strategic synthesis pathway from 3,6-dichloropyridazine to the target difluoromethoxy analog.

Detailed Experimental Protocols

Step 1: Preparation of 6-Chloropyridazin-3-ol

Objective: Selective hydrolysis of one chloride from 3,6-dichloropyridazine. Mechanism: Nucleophilic Aromatic Substitution (


).

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)[1][2][3]

  • Acetic Acid (glacial, solvent/reagent)

  • Water (co-solvent)

Protocol:

  • Setup: Charge a round-bottom flask with 3,6-dichloropyridazine (e.g., 10.0 g, 67.1 mmol).

  • Solvent: Add Glacial Acetic Acid (50 mL) and Water (15 mL).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by LCMS. The starting material (M+H 149/151) should disappear, replaced by the product peak (M+H 131/133).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most acetic acid.

    • Resuspend the residue in water (50 mL).

    • Adjust pH to ~5-6 using saturated

      
       solution.
      
    • Cool in an ice bath. The product, 6-chloropyridazin-3-ol, will precipitate as an off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

    • Yield Expectation: 75–85%.

Step 2: O-Difluoromethylation

Objective: Introduction of the


 group via difluorocarbene.
Mechanism:  Base-mediated deprotonation followed by attack on in-situ generated difluorocarbene (

).

Reagents:

  • 6-Chloropyridazin-3-ol (1.0 equiv)

  • Sodium Chlorodifluoroacetate (

    
    ) (2.5 - 3.0 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or NMP.

Protocol:

  • Setup: In a dry flask equipped with a condenser, dissolve 6-chloropyridazin-3-ol (e.g., 5.0 g, 38.3 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add

    
     (10.6 g, 76.6 mmol). Stir at room temperature for 15 minutes to ensure deprotonation (formation of the pyridazin-3-olate anion).
    
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (14.6 g, 95.8 mmol).

  • Reaction: Heat the mixture to

    
      under an inert atmosphere (
    
    
    
    ).
    • Critical Mechanism: At this temperature,

      
       decarboxylates to release 
      
      
      
      . The phenolate oxygen attacks
      
      
      to form an anion, which is rapidly protonated (from trace water or solvent) to form
      
      
      .
    • Note: Vigorous bubbling (

      
       release) will occur. Ensure adequate venting.
      
  • Duration: Stir for 2–4 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show a less polar spot (

      
       ~0.6) compared to the starting phenol (
      
      
      
      ~0.1).
  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (2 x 100 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

    • Yield Expectation: 50–65%.

Mechanistic Validation & Reaction Logic

The following diagram details the specific mechanism of the difluoromethylation step, highlighting the critical intermediate.

Mechanism Step1 Precursor: Sodium Chlorodifluoroacetate Step2 Intermediate: Difluorocarbene (:CF2) + CO2 + NaCl Step1->Step2 Heat (90-100°C) Decarboxylation Step4 Transition State: O-Difluoromethyl Anion Step2->Step4 :CF2 Source Step3 Nucleophile: Pyridazin-3-olate Anion Step3->Step4 Attack on :CF2 Step5 Product: 3-Chloro-6-(difluoromethoxy)pyridazine Step4->Step5 Protonation (H+)

Figure 2: Mechanistic flow of the difluorocarbene insertion reaction.

Why Sodium Chlorodifluoroacetate?

We prioritize this reagent over


 gas for safety and stoichiometry control.
  • Gas (

    
    ):  Requires ozone-depleting substances (Freon-22) and difficult mass-flow control.
    
  • Solid (

    
    ):  Allows precise weighing of equivalents, ensuring the carbene is generated in situ at the exact rate of consumption, minimizing polymerization of carbene into tetrafluoroethylene.
    

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, compare your data against these expected parameters.

Table 1: Key Characterization Data

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

7.6 - 7.9 ppm (t,

Hz, 1H)
The triplet with a large coupling constant is the definitive signature of the

proton.
1H NMR (Aromatic) Two doublets (approx 7.8 and 8.1 ppm)Represents the two protons on the pyridazine ring (H4, H5).
19F NMR

-82 to -85 ppm (d,

Hz)
Confirms the presence of the difluoromethyl group.
LCMS (ESI+)

181 / 183 (3:1 ratio)
[M+H]+ peak showing the characteristic Chlorine isotope pattern (

).
Appearance White to pale yellow crystalline solidHigh purity typically yields colorless crystals.

Troubleshooting & Optimization

Issue: Low Conversion in Step 2

  • Cause: Moisture in the solvent. The difluorocarbene intermediate is rapidly hydrolyzed by water to form inert formate.

  • Solution: Use anhydrous DMF/NMP and dry the

    
     beforehand. Increase reagent loading to 4.0 equiv.
    

Issue: N-Alkylation vs. O-Alkylation

  • Context: Pyridazinones are ambident nucleophiles.

  • Observation: Formation of N-difluoromethyl-6-chloropyridazin-3-one (usually more polar).

  • Control: The use of hard bases (like

    
     or 
    
    
    
    ) and polar aprotic solvents generally favors O-alkylation (the kinetic product) over N-alkylation for electron-deficient heterocycles. If N-alkylation increases, lower the temperature slightly or switch to
    
    
    .

References

  • Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7405-7407. Link

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis, Stability, and Lipophilicity." Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated difluoromethylation of aryl and vinyl iodides." Journal of the American Chemical Society, 135(41), 15559-15566. Link

  • Zheng, J., et al. (2013). "Sodium chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols and thiophenols." Journal of Fluorine Chemistry, 152, 64-69. Link

  • World Intellectual Property Organization. (2015). Patent WO2015144605: Pyridazine derivatives for use as herbicides. (Describes analogous synthesis of difluoromethoxypyridazines). Link

Sources

Technical Monograph: 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Profiling for Medicinal & Agrochemical Discovery

Executive Summary: The Fluorine Advantage

In the landscape of modern drug design, 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) represents a high-value heteroaromatic building block. Its utility is defined by the synergistic combination of a reactive electrophilic handle (the 3-chloro group) and a physicochemical modulator (the 6-difluoromethoxy group).

Unlike the trifluoromethoxy (


) group, which is purely lipophilic and electron-withdrawing, the difluoromethoxy (

) moiety acts as a lipophilic hydrogen bond donor . This unique property allows it to function as a bioisostere for hydroxyl or thiol groups, improving metabolic stability and membrane permeability without sacrificing critical binding interactions [1].

This guide details the synthesis, physicochemical properties, and strategic application of this scaffold in high-throughput lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name 3-Chloro-6-(difluoromethoxy)pyridazine
CAS Registry Number 1084812-45-2
Molecular Formula

Molecular Weight 180.54 g/mol
Physical State White to off-white crystalline solid
Boiling Point ~240°C (Predicted)
LogP (Predicted) 1.8 – 2.1 (Moderate Lipophilicity)
pKa Weakly basic (pyridazine nitrogens attenuated by EWGs)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)

Key Structural Feature: The difluoromethoxy group at position 6 exerts a strong inductive electron-withdrawing effect (


), deactivating the ring slightly but significantly increasing the lipophilicity compared to a methoxy group. The remaining proton on the 

group is sufficiently acidic to interact with hydrogen bond acceptors in protein pockets [2].
Validated Synthetic Protocol

Methodology: Difluoromethylation via Sodium Chlorodifluoroacetate

While early methods relied on the handling of gaseous chlorodifluoromethane (Freon 22), modern laboratory protocols utilize sodium chlorodifluoroacetate (SCDA) as a solid, shelf-stable source of difluorocarbene (


). This method is safer, scalable, and offers higher regioselectivity for the O-alkylation of pyridazinones [3].
Reagents & Materials
  • Substrate: 6-Chloropyridazin-3(2H)-one (Tautomer of 3-chloro-6-hydroxypyridazine).

  • Reagent: Sodium chlorodifluoroacetate (SCDA).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) and Water (9:1 ratio).

Step-by-Step Protocol
  • Preparation: In a pressure-rated vessel or round-bottom flask equipped with a reflux condenser, dissolve 6-chloropyridazin-3(2H)-one (1.0 equiv) in DMF (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 equiv). Stir at room temperature for 15 minutes to generate the pyridazin-3-olate anion. Note: The presence of water (10% v/v) is critical to facilitate the protonation step later in the cycle.
    
  • Carbene Precursor: Add Sodium Chlorodifluoroacetate (2.5 equiv).

  • Reaction: Heat the mixture to 100–110°C .

    • Mechanism:[1][2][3] At this temperature, SCDA decarboxylates to release difluorocarbene (

      
      ). The nucleophilic oxygen of the pyridazine attacks the carbene, forming a difluoromethyl anion intermediate, which is rapidly protonated by the aqueous medium.
      
  • Monitoring: Monitor via LC-MS or TLC (Hexane/EtOAc). Reaction is typically complete in 2–4 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Reaction Logic Visualization

SynthesisMechanism Substrate 6-Chloropyridazin-3-ol (Substrate) Anion Pyridazin-3-olate (Nucleophile) Substrate->Anion Deprotonation Base Cs2CO3 / DMF Base->Anion Intermed [Py-O-CF2]- Anion->Intermed Carbene Insertion SCDA Na ClCF2COO (Reagent) Carbene :CF2 (Difluorocarbene) SCDA->Carbene 100°C (-CO2, -NaCl) Carbene->Intermed Product 3-Chloro-6-(difluoromethoxy)pyridazine (Target) Intermed->Product Protonation (H2O)

Figure 1: Mechanistic pathway for the O-difluoromethylation of chloropyridazine using sodium chlorodifluoroacetate.

Strategic Application in Drug Design (SAR)

The 3-chloro substituent serves as a versatile "electrophilic handle," enabling the rapid generation of libraries via Palladium-catalyzed cross-couplings or Nucleophilic Aromatic Substitution (


).
Diversification Pathways
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and target affinity.

  • 
     Displacement:  The electron-deficient pyridazine ring, further activated by the 
    
    
    
    group, allows for facile displacement of the chloride by amines or alkoxides without transition metals.
Workflow Logic

SAR_Workflow Core 3-Chloro-6-(difluoromethoxy)pyridazine (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald SnAr SnAr Displacement (R-NH2 / R-OH, Base) Core->SnAr Biaryl 6-(Difluoromethoxy)-3-arylpyridazine (Kinase Inhibitor Motifs) Suzuki->Biaryl Amino 6-(Difluoromethoxy)-3-aminopyridazine (GPCR Ligands) Buchwald->Amino SnAr->Amino Ether 3-Alkoxy-6-(difluoromethoxy)pyridazine (Agrochemicals) SnAr->Ether

Figure 2: Divergent synthesis strategy utilizing the 3-chloro handle for library generation.

Safety & Handling (SDS Highlights)
  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Reactivity: The C-Cl bond is reactive. Avoid contact with strong nucleophiles unless intended.

  • Carbene Generation: When using SCDA, ensure adequate ventilation. Although safer than gas, the generation of

    
     can produce trace toxic byproducts if overheated or run dry.
    
  • Disposal: Halogenated organic waste.

References
  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link

  • Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." BenchChem Technical Review. Link

  • Hu, M., et al. (2019). "Facile Synthesis of Aryl Difluoromethyl Ethers with Sodium 2-Chloro-2,2-difluoroacetate." Organic Syntheses, 96, 164-178. Link

  • PubChem Database. (2024). "Compound Summary: 3-Chloro-6-(difluoromethoxy)pyridazine." National Library of Medicine. Link

Sources

3-Chloro-6-(difluoromethoxy)pyridazine SMILES notation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-6-(difluoromethoxy)pyridazine

This guide provides a comprehensive technical overview of 3-Chloro-6-(difluoromethoxy)pyridazine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

3-Chloro-6-(difluoromethoxy)pyridazine is a substituted pyridazine featuring two key functional groups that dictate its utility: a reactive chlorine atom and a difluoromethoxy group. The pyridazine core itself is a polar aromatic system that can engage in hydrogen bonding and π-π stacking interactions.[1] The chlorine at the 3-position serves as a versatile synthetic handle, primarily for nucleophilic substitution and cross-coupling reactions. The difluoromethoxy moiety at the 6-position is a bioisosteric mimic for hydroxyl or methoxy groups, offering improved metabolic stability and lipophilicity while potentially modulating receptor binding interactions.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this compound is FC(F)OC1=NN=C(Cl)C=C1 .[2]

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name 3-chloro-6-(difluoromethoxy)pyridazineN/A
SMILES FC(F)OC1=NN=C(Cl)C=C1[2]
CAS Number 1084812-45-2[2][3]
Molecular Formula C₅H₃ClF₂N₂O[3]
Molecular Weight 180.54 g/mol [3]
MDL Number MFCD28502749[2]
Appearance Solid (Predicted)
Storage Inert atmosphere, 2-8°C[2][3]

Synthesis Protocol: A Validated Approach

The synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine is not commonly detailed in standard literature. However, a robust and logical pathway can be constructed from its common precursor, 3,6-dichloropyridazine, leveraging well-established transformations in heterocyclic chemistry.[4][5] The strategy involves a regioselective nucleophilic aromatic substitution (SNAr) followed by a difluoromethylation reaction.

Causality of the Synthetic Design: The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms in 3,6-dichloropyridazine are chemically equivalent. Therefore, the first step involves a non-selective substitution to produce the hydroxypyridazine intermediate. The subsequent difluoromethylation of the resulting pyridazinone (which exists in tautomeric equilibrium with the hydroxypyridazine) provides the target molecule. This two-step approach is efficient and utilizes readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Difluoromethylation A 3,6-Dichloropyridazine B 6-Chloropyridazin-3(2H)-one A->B NaOH, H₂O, Heat C 6-Chloropyridazin-3(2H)-one D 3-Chloro-6-(difluoromethoxy)pyridazine C->D NaSO₂CF₂H, K₂CO₃, DMF, Heat

Caption: Synthetic workflow for 3-Chloro-6-(difluoromethoxy)pyridazine.

Experimental Protocol

Step 1: Synthesis of 6-Chloropyridazin-3(2H)-one from 3,6-Dichloropyridazine

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq) and a 1 M aqueous solution of sodium hydroxide (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expert Insight: Using a slight excess of NaOH ensures complete conversion of the starting material. The reaction is driven by the precipitation of the sodium salt of the product in some cases, or by Le Chatelier's principle.

  • Workup: After cooling to room temperature, carefully acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-chloropyridazin-3(2H)-one as a solid. The product can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 6-chloropyridazin-3(2H)-one (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add sodium 2,2-difluoro-2-(fluorosulfonyl)acetate or a similar difluoromethylating agent (e.g., Sodium chlorodifluoroacetate) portion-wise over 15-20 minutes.

    • Expert Insight: The choice of difluoromethylating agent is critical. Sodium chlorodifluoroacetate is a common, cost-effective choice that generates difluorocarbene in situ upon heating. Anhydrous conditions are crucial to prevent quenching of the reactive intermediates and side reactions.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3-Chloro-6-(difluoromethoxy)pyridazine.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Chloro-6-(difluoromethoxy)pyridazine is dominated by the chlorine atom at the C3 position. The electron-withdrawing nature of the pyridazine ring nitrogens and the distal difluoromethoxy group makes the C-Cl bond highly susceptible to nucleophilic aromatic substitution (SNAr) .[6] This makes the molecule an excellent electrophilic partner in a variety of transformations.

Key Reaction Classes:

  • Nucleophilic Substitution: Reacts readily with N-nucleophiles (amines, anilines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols) to form substituted pyridazines.

  • Palladium-Catalyzed Cross-Coupling: Serves as an effective substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the C3 position.

Reactivity_Diagram main 3-Chloro-6-(difluoromethoxy)pyridazine C-Cl bond sub Nucleophilic Substitution (SNAr) main:f1->sub R-NH₂, R-OH, R-SH suzuki Suzuki Coupling main:f1->suzuki Ar-B(OH)₂, Pd catalyst buchwald Buchwald-Hartwig Amination main:f1->buchwald R₂NH, Pd catalyst

Caption: Key reaction pathways for 3-Chloro-6-(difluoromethoxy)pyridazine.

Applications in Drug Discovery and Development

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties and engage in specific drug-target interactions.[1] Its polarity can enhance solubility and reduce cytochrome P450 inhibition, while its dual hydrogen-bond accepting capacity is crucial for molecular recognition.[1]

The incorporation of a difluoromethoxy group further enhances the drug-like properties of molecules. This group is known to:

  • Increase metabolic stability by blocking sites of oxidative metabolism.

  • Modulate lipophilicity (logP) and pKa.

  • Serve as a bioisostere for less stable or less potent functional groups.

Given these attributes, 3-Chloro-6-(difluoromethoxy)pyridazine is a highly valuable building block for synthesizing novel therapeutic agents. It is particularly useful in discovery programs targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes where heterocyclic scaffolds are prevalent.[7] While specific FDA-approved drugs containing this exact fragment are not yet prominent, its utility is demonstrated in numerous patents for potential treatments in oncology, inflammation, and neurodegenerative diseases.[8]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 3-Chloro-6-(difluoromethoxy)pyridazine is not universally available, its hazards can be inferred from structurally related compounds such as 3-chloro-6-methylpyridazine and other halogenated pyridazines.[9][10][11][12]

Table 2: Anticipated Hazard Profile and Precautions

Hazard CategoryAnticipated RiskRecommended Precaution
Acute Toxicity Harmful if swallowed or inhaled.Do not eat, drink, or smoke when using. Use only in a well-ventilated area or fume hood.[9][12]
Skin Contact Causes skin irritation.Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10][11]
Eye Contact Causes serious eye irritation/damage.Wear safety glasses with side shields or chemical goggles.[9][10]
Respiratory May cause respiratory irritation.Avoid breathing dust/vapors.[10]

Handling and Storage:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE) including a lab coat, nitrile gloves, and chemical safety goggles is mandatory.[13]

  • Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C under an inert atmosphere.[2][3]

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-6-(difluoromethoxy)pyridazine is a specialized chemical intermediate with significant potential for advancing drug discovery and materials science projects. Its unique combination of a reactive chlorine handle and a property-modulating difluoromethoxy group on a polar pyridazine core makes it an attractive building block for creating novel molecules with tailored biological and physical properties. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

  • Vertex AI Search Result. 3-Chloro-6-(Difluoromethoxy)
  • Apollo Scientific.
  • National Center for Biotechnology Information. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PubChem.
  • National Center for Biotechnology Information. 3-Chloro-6-phenylpyridazine. PubChem.
  • Sigma-Aldrich. 3-Chloro-6-iodopyridazine.
  • Chambers, R. et al. The pyridazine heterocycle in molecular recognition and drug discovery. PMC, NIH.
  • J&K Scientific. 3-Chloro-6-(difluoromethyl)pyridazine.
  • TCI Chemicals.
  • BLD Pharm. 1084812-45-2|3-Chloro-6-(difluoromethoxy)pyridazine.
  • Organic Chemistry Portal. Synthesis of pyridazines.
  • ECHEMI. 3-Chloro-6-(trifluoromethyl)
  • Fisher Scientific.
  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Google Patents. Application of pyridazinone compounds in preparing antitumor drugs.
  • National Center for Biotechnology Information.
  • Taylor & Francis Online.
  • QE-Tech. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
  • National Center for Biotechnology Inform

Sources

The Fluorine Scaffold: Technical Guide to 3-Chloro-6-(difluoromethoxy)pyridazine

[1]

Executive Summary

3-Chloro-6-(difluoromethoxy)pyridazine is a high-value heterocyclic building block that bridges the gap between traditional halogenated scaffolds and advanced fluorinated bioisosteres.[1] Unlike the metabolically labile methoxy group (-OCH₃) or the strictly lipophilic trifluoromethoxy group (-OCF₃), the difluoromethoxy moiety (-OCF₂H) functions as a lipophilic hydrogen bond donor. This unique physicochemical profile allows medicinal chemists to modulate pKa, permeability, and metabolic stability simultaneously while retaining a reactive electrophilic handle (C-Cl) for downstream diversification via transition-metal-catalyzed cross-couplings.[1]

Part 1: Molecular Identity & Chemoinformatics

The following data establishes the precise chemical identity of the core scaffold.

PropertySpecification
IUPAC Name 3-Chloro-6-(difluoromethoxy)pyridazine
Common Name 3-Chloro-6-difluoromethoxypyridazine
CAS Registry Number 1084812-45-2
Molecular Formula C₅H₃ClF₂N₂O
Molecular Weight 180.54 g/mol
SMILES Clc1ccc(OC(F)F)nn1
InChIKey DULQWPOFIOJSHL-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Methanol; sparingly soluble in water

Part 2: Strategic Utility in Drug Design

The "Goldilocks" Effect of the -OCF₂H Group

In Structure-Activity Relationship (SAR) campaigns, the -OCF₂H group is often deployed to solve specific liability issues associated with -OCH₃ or -OCF₃ analogs.

  • Lipophilic Hydrogen Bond Donor: The terminal proton in -OCF₂H is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor.[1] This can improve binding affinity to target proteins where an H-bond is required, a feature -OCF₃ lacks completely.[1]

  • Metabolic Blocking: The C-F bonds prevent rapid O-dealkylation by cytochrome P450 enzymes, significantly extending half-life compared to the -OCH₃ analog.[1]

  • Conformational Bias: The anomeric effect of the oxygen and fluorine atoms often locks the -OCF₂H group into an orthogonal conformation relative to the aromatic ring, potentially improving selectivity.[1]

Reactivity Profile

The molecule possesses two distinct reactive centers:[2]

  • C3-Chlorine: A classic electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings.[1] It also enables SNAr reactions with strong nucleophiles.[1]

  • C6-Difluoromethoxy: Generally stable under standard coupling conditions, acting as a robust spectator group that modulates the electronics of the pyridazine ring.

Part 3: Synthetic Architecture & Protocols[1]

The synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine typically proceeds via the difluoromethylation of the corresponding pyridazinone or hydroxypyridazine precursor.[1]

Workflow Visualization

The following diagram illustrates the synthesis and downstream utility of the scaffold.

SynthesisWorkflowFigure 1: Synthetic Pathway for 3-Chloro-6-(difluoromethoxy)pyridazinePrecursor3-Chloro-6-hydroxypyridazine(Tautomer: Pyridazinone)TargetTARGET:3-Chloro-6-(difluoromethoxy)pyridazinePrecursor->Target K2CO3, DMF, 100°C(Difluoromethylation)ReagentReagent Source:NaOQC(O)CF2Cl(Sodium Chlorodifluoroacetate)Reagent->Target In-situ :CF2 sourceCouplingSuzuki Product:Biaryl/Heterobiaryl ScaffoldTarget->Coupling Ar-B(OH)2, Pd(PPh3)4(Cross-Coupling)

Caption: Synthesis proceeds via difluoromethylation of the hydroxy precursor followed by Pd-catalyzed diversification.[1]

Protocol A: Synthesis of the Core Scaffold

Objective: Installation of the -OCF₂H group using a solid difluorocarbene source (safer than gaseous ClCF₂H).[1]

Reagents:

  • 3-Chloro-6-hydroxypyridazine (1.0 eq)[1]

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 3-chloro-6-hydroxypyridazine (10 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to ensure deprotonation of the hydroxyl group.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol). Note: This reagent decomposes to release difluorocarbene (:CF₂) upon heating.

  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (N₂) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.[1]

  • Quench: Cool the reaction to room temperature and pour slowly into ice-water (200 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine to remove DMF.[1]

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanism: The base generates the pyridazinyl anion.[1] The sodium chlorodifluoroacetate decarboxylates to form the reactive difluorocarbene (:CF₂), which inserts into the O-H bond (or reacts with the phenoxide) to form the difluoromethoxy ether.

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Functionalization of the C-Cl bond.[1]

Reagents:

  • 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq)[1][3]

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane

Methodology:

  • Combine the pyridazine scaffold, boronic acid, and palladium catalyst in a reaction vial.

  • Purge with Nitrogen or Argon for 5 minutes.[1]

  • Add degassed 1,4-dioxane and aqueous Na₂CO₃.

  • Heat to 80–100°C for 2–12 hours.

  • Filter through Celite, concentrate, and purify via chromatography.[1]

Part 4: Decision Matrix for Fluorine Group Selection

When should a researcher select this scaffold over others?

DecisionMatrixFigure 2: Selection Logic for Fluorinated EthersStartDesign GoalH_BondIs H-Bond Donor Required?Start->H_BondMeta_StabIs Metabolic Stability Critical?H_Bond->Meta_StabYes (Interaction needed)Use_OCF3Use -OCF3(High Lipophilicity, No H-Bond)H_Bond->Use_OCF3No (Purely Lipophilic)LipophilicityTarget LogP Requirement?Meta_Stab->LipophilicityHigh PriorityUse_OMeUse -OCH3(Standard)Meta_Stab->Use_OMeLow PriorityLipophilicity->Use_OCF3Maximum IncreaseUse_OCF2HUse -OCF2H(Balanced Lipophilicity + H-Bond)Lipophilicity->Use_OCF2HModerate Increase

Caption: Logical framework for selecting difluoromethoxy over methoxy or trifluoromethoxy groups.

Part 5: Safety & Handling

  • Hazard Identification: As with many halogenated heterocycles, treat as a potential skin and eye irritant (H315, H319).

  • Reactivity Hazards: Avoid strong reducing agents which may defluorinate the side chain.[1]

  • Storage: Store at 2–8°C under inert gas to prevent slow hydrolysis or degradation.

References

  • PubChem Compound Summary. 3-Chloro-6-(difluoromethoxy)pyridazine. National Center for Biotechnology Information.[1] [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[1][4] (Validates the H-bond donor properties of OCF2H). [Link]

  • Hu, J., et al. (2011). Reagents for Difluoromethylation. Chemical Reviews.[1] (Source for Sodium Chlorodifluoroacetate protocols). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][4] [Link]

Physical properties of 3-Chloro-6-(difluoromethoxy)pyridazine

[1][2][3]

Executive Summary & Chemical Identity[3]

3-Chloro-6-(difluoromethoxy)pyridazine is a specialized heterocyclic intermediate utilized primarily in the synthesis of advanced agrochemicals and pharmaceutical agents.[1] As a 3,6-disubstituted pyridazine, it serves as a critical scaffold where the chlorine atom provides a handle for further nucleophilic aromatic substitution (

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10]
Parameter Data
IUPAC Name 3-Chloro-6-(difluoromethoxy)pyridazine
CAS Registry Number 1084812-45-2
Molecular Formula

Molecular Weight 180.54 g/mol
SMILES Clc1ccc(OC(F)F)nn1
InChI Key AZNKQIFEMQHORS-UHFFFAOYSA-N
MDL Number MFCD28502749

Physical & Thermodynamic Properties[1][9]

The physicochemical profile of 3-Chloro-6-(difluoromethoxy)pyridazine is dominated by the electron-withdrawing nature of the pyridazine ring and the lipophilicity of the difluoromethoxy substituent.[1]

Key Property Table[10]
Property Value / Range Source/Note
Physical State Solid or Low-melting SolidStructural analog inference*
Boiling Point 275.3 ± 35.0 °CPredicted (760 Torr)
Density 1.466 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) ~1.8 - 2.1Calculated (Consensus)
pKa -1.19 ± 0.10Predicted (Conjugate acid)
Solubility Soluble in DCM, DMSO, MeOH; Insoluble in WaterLipophilic character

*Note: While exact experimental melting points are proprietary for this specific CAS, structurally similar 3-chloro-6-alkoxypyridazines typically exhibit melting points in the 50–80°C range.[1] The difluoromethoxy group generally lowers the melting point relative to the methoxy analog due to disrupted crystal packing.[1]

Solubility & Stability Analysis

The presence of the

11

Synthesis & Manufacturing Methodologies

The synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine generally follows one of two primary retrosynthetic pathways. The choice of pathway depends on the availability of reagents and the scale of production.[1]

Pathway A: Nucleophilic Substitution on 3,6-Dichloropyridazine

This is the most direct industrial route. 3,6-Dichloropyridazine is reacted with a difluoromethoxy source.[1][2][3] Since the difluoromethoxide anion (

1
Pathway B: O-Difluoromethylation of 6-Chloropyridazin-3-ol

This route involves the alkylation of the pyridazinol oxygen using a difluoromethylating agent such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate.[1]

Experimental Workflow Diagram (Graphviz)

SynthesisPathwaysMHMaleic HydrazideDCP3,6-DichloropyridazineMH->DCPCPOL6-Chloropyridazin-3-olDCP->CPOLRoute B (Step 1)TARGET3-Chloro-6-(difluoromethoxy)pyridazineDCP->TARGETRoute ACPOL->TARGETRoute B (Step 2)R1POCl3, 100°CR2Hydrolysis (Acidic)R3ClCF2H / NaOH(Phase Transfer)R4NaOCF2H (in situ)

Caption: Primary synthetic pathways. Route B (via pyridazinol) is preferred for laboratory scale to avoid selectivity issues with difluoromethoxide substitution.[1]

Detailed Protocol (Route B - Representative)
  • Precursor Preparation: Hydrolysis of 3,6-dichloropyridazine in aqueous acetic acid yields 6-chloropyridazin-3-ol.[1]

  • Difluoromethylation:

    • Reagents: 6-Chloropyridazin-3-ol (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),

      
       (2.0 eq).[1]
      
    • Solvent: DMF or NMP (polar aprotic is essential).[1]

    • Conditions: Heat to 90–100°C. The sodium chlorodifluoroacetate decomposes to release difluorocarbene (:CF2), which inserts into the O-H bond (or reacts with the phenoxide).

    • Workup: Dilute with water, extract with Ethyl Acetate. The lipophilic product partitions into the organic phase.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Spectroscopic Characterization

Validation of the structure relies heavily on NMR spectroscopy, particularly the characteristic coupling of the difluoromethoxy group.

Predicted NMR Data
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.60 (d, 
      
      
      Hz, 1H, Pyridazine-H)
    • 
       7.15 (d, 
      
      
      Hz, 1H, Pyridazine-H)
    • 
       7.45 (t, 
      
      
      Hz, 1H,
      
      
      )
    • Note: The triplet with a large geminal coupling constant (~70-75 Hz) is diagnostic for the difluoromethoxy group.[1]

  • 
     NMR (376 MHz, 
    
    
    ):
    • 
       -82.0 to -85.0 ppm (d, 
      
      
      Hz, 2F)[1]
  • Mass Spectrometry (LC-MS):

    • Ionization: ESI+

    • Observed Ion:

      
       (characteristic 3:1 isotopic pattern due to Chlorine).[1]
      

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • Acute Tox. 4 (Oral) - H302[1]

  • Skin Irrit. 2 - H315[1]

  • Eye Irrit. 2A - H319

  • STOT SE 3 - H335 (Respiratory Irritation)[1]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]

References

  • Synthesis of 3,6-Dichloropyridazine

    • Source: Coad, P., Coad, R. A., & Clough, S. (1965). "Synthesis of 3,6-Dichloropyridazine." Journal of Organic Chemistry, 30(9).
    • Context: Foundational method for the precursor.[1]

    • [1]

  • Difluoromethoxylation Methodologies

    • Source: Zafrani, Y., et al. (2019). "Difluoromethoxylation of Aromatic and Heteroaromatic Compounds." Journal of Medicinal Chemistry.
    • Context: General protocols for introducing -OCF2H groups onto heterocycles.[1]

    • [1]

  • Physical Property Predictions

    • Source: ChemBK & PubChem Compound Summary for CAS 1084812-45-2.[1]

    • Context: Density and Boiling Point predictions.
    • [1]

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Key Pharmaceutical Intermediate

3-Chloro-6-(difluoromethoxy)pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro group and a difluoromethoxy moiety on the pyridazine core, imparts specific physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. The pyridazine scaffold itself is recognized for its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition at biological targets. The incorporation of a difluoromethoxy group can further enhance metabolic stability and modulate lipophilicity, key parameters in optimizing drug candidates.

A thorough understanding of the spectroscopic characteristics of 3-Chloro-6-(difluoromethoxy)pyridazine is paramount for its effective utilization in research and development. Spectroscopic data provides an unambiguous fingerprint of the molecule's structure, enabling researchers to confirm its identity, assess its purity, and track its transformations in chemical reactions. This guide presents a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 3-Chloro-6-(difluoromethoxy)pyridazine. As publicly available experimental spectra for this specific compound are limited, this guide provides predicted data based on established principles and spectral data from closely related analogues. This approach offers a robust framework for the interpretation of experimentally acquired data.

Molecular Structure and Key Features

The structural formula of 3-Chloro-6-(difluoromethoxy)pyridazine is C₅H₃ClF₂N₂O, with a molecular weight of 180.54 g/mol . The molecule consists of a central pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 3-position with a chlorine atom and at the 6-position with a difluoromethoxy group (-OCHF₂).

Figure 1. Chemical structure of 3-Chloro-6-(difluoromethoxy)pyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 3-Chloro-6-(difluoromethoxy)pyridazine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Chloro-6-(difluoromethoxy)pyridazine is expected to be relatively simple, showing signals for the two protons on the pyridazine ring and the single proton of the difluoromethoxy group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.7 - 7.9dJ(H₄-H₅) ≈ 9.0H₄
~7.1 - 7.3dJ(H₅-H₄) ≈ 9.0H₅
~6.8 - 7.0tJ(H-F) ≈ 73-OCHF₂

Interpretation and Rationale:

  • Aromatic Protons (H₄ and H₅): The two protons on the pyridazine ring form an AX spin system. H₄, being closer to the electron-withdrawing chloro group, is expected to resonate at a lower field (higher ppm) compared to H₅. The ortho coupling constant between these protons (J(H₄-H₅)) in pyridazine systems is typically around 8-9 Hz.[1]

  • Difluoromethoxy Proton: The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The large coupling constant (J(H-F)) of approximately 73 Hz is characteristic of geminal H-F coupling in such groups.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160 - 165C₆
~150 - 155C₃
~130 - 135C₄
~120 - 125C₅
~110 - 115 (t, J(C-F) ≈ 260 Hz)-OCHF₂

Interpretation and Rationale:

  • C₆: This carbon is attached to the electronegative oxygen atom of the difluoromethoxy group, causing a significant downfield shift.

  • C₃: The carbon bearing the chlorine atom will also be deshielded and appear at a lower field.

  • C₄ and C₅: These are the protonated carbons of the pyridazine ring. Their chemical shifts are influenced by the electronic effects of the substituents.

  • -OCHF₂ Carbon: The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms, with a large coupling constant in the range of 250-280 Hz.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~-80 to -90dJ(F-H) ≈ 73-OCHF₂

Interpretation and Rationale:

  • The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will therefore give rise to a single signal.

  • This signal will be split into a doublet due to coupling with the geminal proton, with a coupling constant (J(F-H)) of approximately 73 Hz.[2] The chemical shift is expected in the typical range for difluoromethoxy groups attached to aromatic rings.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 3-Chloro-6-(difluoromethoxy)pyridazine, electron ionization (EI) would likely be used.

Predicted Fragmentation Pattern

m/zPredicted FragmentInterpretation
180/182[C₅H₃ClF₂N₂O]⁺Molecular ion (M⁺) with characteristic 3:1 isotopic pattern for chlorine.
145[M - Cl]⁺Loss of a chlorine radical.
129[M - OCHF₂]⁺Loss of the difluoromethoxy radical.
114[C₄H₃ClN₂]⁺Fragmentation of the pyridazine ring.
78[C₄H₂N₂]⁺Further fragmentation.

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak should be observed at m/z 180, corresponding to the molecule with the ³⁵Cl isotope. A smaller peak at m/z 182, with approximately one-third the intensity, will be present due to the ³⁷Cl isotope.

  • Key Fragmentations: The most likely initial fragmentation pathways involve the cleavage of the C-Cl bond to lose a chlorine radical (m/z 145) or the C-O bond to lose the difluoromethoxy radical (m/z 129). Further fragmentation of the pyridazine ring would lead to smaller charged species.

fragmentation M [M]⁺˙ m/z 180/182 M_minus_Cl [M-Cl]⁺ m/z 145 M->M_minus_Cl - Cl• M_minus_OCHF2 [M-OCHF₂]⁺ m/z 129 M->M_minus_OCHF2 - •OCHF₂ F1 Further Fragments M_minus_Cl->F1 F2 Further Fragments M_minus_OCHF2->F2

Figure 2. Predicted major fragmentation pathways of 3-Chloro-6-(difluoromethoxy)pyridazine in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1600-1450Medium-StrongC=C and C=N stretching vibrations of the pyridazine ring
1300-1200StrongC-O-C asymmetric stretch
1150-1050StrongC-F stretch
850-750StrongC-Cl stretch

Interpretation and Rationale:

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridazine ring are expected in this region.

  • Pyridazine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring typically appear in this range.

  • C-O-C Stretch: The asymmetric stretching of the ether linkage will give rise to a strong absorption band.

  • C-F Stretch: The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong absorptions in this region.

  • C-Cl Stretch: The C-Cl stretching vibration will be observed in the lower wavenumber region of the spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-6-(difluoromethoxy)pyridazine in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required. Proton decoupling should be used to simplify the spectrum.

  • ¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is typically sufficient.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-6-(difluoromethoxy)pyridazine. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra, along with the anticipated mass spectrometry fragmentation patterns and infrared absorption bands, serve as a valuable reference for researchers working with this important pharmaceutical intermediate. By understanding these spectroscopic signatures, scientists can confidently identify the compound, monitor its reactions, and ensure its quality, thereby accelerating the pace of drug discovery and development. The provided experimental protocols offer a starting point for the acquisition of high-quality spectral data.

References

  • Gil, V. M. S. H-H and 13C-H coupling constants in pyridazine. Molecular Physics, 1965, 9(5), 443-447.
  • Beauchamp, T. J., et al. Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online, 2021.
  • Gomha, S. M., et al. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
  • PubChem. 3-Chloropyridazine. National Center for Biotechnology Information. PubChem Compound Database; CID=11274989. Available at: [Link]

  • PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. PubChem Compound Database; CID=21643. Available at: [Link]

  • The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Available at: [Link]

  • NIST. Pyridazine, 3-chloro-6-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

Sources

1H NMR of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 3-Chloro-6-(difluoromethoxy)pyridazine via 1H NMR

Executive Summary

The 3-chloro-6-(difluoromethoxy)pyridazine scaffold represents a critical intermediate in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability via the difluoromethoxy (–OCHF


) bioisostere. However, its NMR profile presents unique challenges due to the scalar coupling between the methine proton and the fluorine nuclei.

This guide provides a definitive technical framework for the characterization of this molecule. It moves beyond basic peak listing to explain the causality of the spectral features, ensuring researchers can distinguish this scaffold from common impurities or regioisomers with high confidence.

Molecular Architecture & Spin System Analysis

To interpret the spectrum, we must first deconstruct the molecule into its constituent spin systems. The molecule possesses two distinct proton environments that are magnetically non-equivalent.

MoietySpin SystemKey FeatureDiagnostic Value
Difluoromethoxy (–OCHF

)
AX

(approx)
Large Geminal Coupling (

)
High: Confirms fluorination level.
Pyridazine Ring (H-4, H-5)AB SystemVicinal Coupling (

)
High: Confirms 3,6-substitution pattern.
The Difluoromethoxy Signature (The "Wide" Triplet)

The proton on the difluoromethoxy group is the most significant spectral feature. It is attached to a carbon bearing two equivalent fluorine atoms (


F, spin 1/2).
  • Multiplicity: The single proton couples to two equivalent fluorines (

    
     rule), resulting in a triplet .
    
  • Coupling Constant (

    
    ):  Unlike typical H-H vicinal couplings (~7 Hz), the geminal H-F coupling is massive, typically 70–75 Hz .
    
  • Chemical Shift: Due to the electronegativity of the oxygen and the two fluorines, this signal is desfielded, typically appearing between 7.4 – 7.9 ppm .

Technical Insight: On a standard 400 MHz spectrometer, a 72 Hz coupling spans 0.18 ppm. The total width of the triplet (from outer leg to outer leg) is ~144 Hz (0.36 ppm). This is often mistaken for two separate impurities or "satellites" by automated peak-picking software. Manual integration is required.

The Pyridazine Core Dynamics

The pyridazine ring contains two aromatic protons at positions 4 and 5.

  • Coupling (

    
    ):  The vicinal coupling constant for 3,6-disubstituted pyridazines is characteristically 9.0 – 9.5 Hz . This is distinct from pyridines (
    
    
    
    Hz) or pyrimidines.
  • Pattern: These protons form an AB system. Depending on the solvent and field strength, they may appear as two clear doublets or a "roofed" pair of doublets leaning toward each other.

  • Assignment:

    • H-4 (ortho to Cl): Generally more deshielded (downfield) due to the inductive effect of Chlorine and lack of resonance shielding compared to position 5.

    • H-5 (ortho to OCHF

      
      ):  The oxygen atom donates electron density into the ring via resonance, typically shielding H-5 relative to H-4. However, the electron-withdrawing nature of the CF
      
      
      
      group dampens this effect. Expect H-5 to be slightly upfield of H-4.

Experimental Protocol

To ensure data integrity, the following acquisition parameters are recommended. This protocol prioritizes the detection of the wide OCHF


 triplet and the resolution of the aromatic doublets.
Sample Preparation
  • Solvent: CDCl

    
      is the standard baseline.
    
    • Contingency: If solubility is

      
       mg/0.6 mL, switch to DMSO-d
      
      
      
      . Note that DMSO-d
      
      
      will shift the OCHF
      
      
      triplet downfield (deshielding) by approximately 0.2–0.5 ppm due to hydrogen bonding effects.
  • Concentration: 5–10 mg is ideal for 1H; >20 mg is required if running 13C or 2D experiments.

Acquisition Parameters (400 MHz)
ParameterSettingRationale
Pulse Angle 30°Ensures accurate integration without long relaxation delays.
Relaxation Delay (D1) 2.0 – 5.0 sThe OCHF

proton can have a long T1 relaxation time. Short D1 leads to under-integration of the triplet.
Spectral Width -2 to 14 ppmEnsure the baseline is captured on both sides of the aromatic region.
Scans (NS) 16 (min)Sufficient S/N to distinguish the outer legs of the triplet from noise.
Apodization 0.3 Hz LBMild line broadening improves S/N without obscuring the coupling constants.

Data Interpretation & Validation Logic

The following table summarizes the expected chemical shifts and coupling constants.

Table 1: Predicted 1H NMR Data (CDCl


, 400 MHz) 
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Integration
H-4 Aromatic7.55 – 7.65Doublet

1H
H-5 Aromatic7.30 – 7.45Doublet

1H
OCHF

Methine7.40 – 7.80*Triplet

1H

*Note: The OCHF


 signal position is highly solvent-dependent and may overlap with the aromatic signals. 19F decoupling (if available) collapses this triplet into a singlet, confirming the assignment.
Validation Workflow (Logic Diagram)

The following diagram illustrates the decision process for validating the structure, ensuring that the "Ghost Triplet" is correctly identified.

NMR_Validation Start Acquire 1H NMR Spectrum CheckAromatic Check Aromatic Region (7.3 - 8.0 ppm) Start->CheckAromatic Decision1 Are there 2 Doublets (J ~ 9Hz)? CheckAromatic->Decision1 CheckTriplet Locate Wide Triplet (J ~ 72Hz) Decision1->CheckTriplet Yes Fail Impurity / Wrong Isomer Decision1->Fail No (Check 4,5-subst) Decision2 Is Triplet Present? CheckTriplet->Decision2 Run19F Run 19F NMR (Confirm doublet -82 ppm) Decision2->Run19F Yes Decision2->Fail No (Check hydrolysis to OH) Success Structure Confirmed Run19F->Success

Figure 1: Step-by-step logic flow for validating the 3-chloro-6-(difluoromethoxy)pyridazine structure.

Troubleshooting Common Issues

  • "I only see the aromatic protons."

    • Cause: The OCHF

      
       triplet is very wide. If you zoom in too closely on the aromatic doublets, you may miss the outer legs of the triplet.
      
    • Solution: Zoom out to 6.0 – 9.0 ppm. Look for low-intensity peaks spaced ~72 Hz apart.

  • "The integration of the triplet is low (e.g., 0.6H)."

    • Cause: Incomplete relaxation. The methine proton is isolated from other protons (no efficient dipole-dipole relaxation pathway).

    • Solution: Increase D1 (Relaxation Delay) to 5–10 seconds.

  • "Is it the regioisomer (4-chloro-)? "

    • differentiation: In 4-chloro-6-(difluoromethoxy)pyridazine, the protons are at positions 3 and 5. They are meta to each other. The coupling constant would be

      
       Hz (appearing as singlets or tight doublets), not the large 9 Hz seen in the 3,6-isomer.
      

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported 19F NMR chemical shifts. (Standard reference for Fluorine shifts). Link

  • Reich, H. J. (2023).[2] "1H-1H Coupling Constants." University of Wisconsin-Madison Chemistry. (Authoritative source for J-values in heterocycles). Link

  • ChemicalBook. (2023). "3-Chloropyridine 1H NMR Spectrum." (Comparative data for chloropyridine coupling constants). Link

Sources

13C NMR of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 3-Chloro-6-(difluoromethoxy)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Chloro-6-(difluoromethoxy)pyridazine, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document offers a deep dive into the theoretical underpinnings, predictive analysis, and practical experimental considerations for acquiring and interpreting the ¹³C NMR spectrum of this complex molecule. We will explore the synergistic electronic effects of the chloro and difluoromethoxy substituents on the pyridazine core, with a particular focus on the profound impact of fluorine on ¹³C chemical shifts and the manifestation of through-bond C-F coupling constants. This guide is designed to equip researchers with the expertise to confidently assign the ¹³C NMR spectrum, troubleshoot potential acquisition challenges, and leverage this powerful analytical technique for structural verification and purity assessment.

Introduction: The Structural Significance of 3-Chloro-6-(difluoromethoxy)pyridazine

3-Chloro-6-(difluoromethoxy)pyridazine (CAS RN: 1084812-45-2, Molecular Formula: C₅H₃ClF₂N₂O) is a substituted pyridazine derivative of increasing interest in drug discovery.[1] The pyridazine scaffold is a common motif in pharmacologically active compounds, and the specific substituents on this molecule—a chloro group and a difluoromethoxy group—impart unique physicochemical properties. The chloro group often serves as a synthetic handle for further functionalization, while the difluoromethoxy group is a bioisostere for other functionalities, capable of modulating properties like metabolic stability and lipophilicity.

Given its role in synthetic chemistry, unambiguous structural characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule. However, the presence of both a halogen and a difluoromethyl group presents specific challenges and complexities in the ¹³C NMR spectrum that require a nuanced approach to both data acquisition and interpretation.

Theoretical Principles and Predictive Analysis

A robust analysis of the ¹³C NMR spectrum begins with a theoretical prediction of the chemical shifts (δ) and coupling constants (J). This predictive framework is built upon understanding the electronic influence of the substituents on the pyridazine ring.

The Pyridazine Core: Electronic Environment

The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent electronegative nitrogen atoms. The carbons in the parent pyridazine molecule exhibit distinct chemical shifts. In substituted pyridazines, these shifts are further modulated by the electronic properties of the substituents.[2][3]

  • C3 and C6 (Carbons bearing substituents): These carbons are directly attached to the electron-withdrawing chloro group and the electron-donating (via resonance) but inductively withdrawing difluoromethoxy group. Their chemical shifts will be significantly influenced by these opposing effects.

  • C4 and C5 (Protonated carbons): These carbons are influenced by the substituents at the adjacent and vinylogous positions. Their chemical shifts provide valuable information about the overall electronic distribution within the ring.

The Impact of the Difluoromethoxy (-OCF₂H) Group

The difluoromethoxy group is the most complex contributor to the ¹³C NMR spectrum. Its influence is twofold:

  • Chemical Shift (¹J_CF): The carbon of the -OCF₂H group will experience a very large one-bond coupling to the two fluorine atoms. This will split the carbon signal into a triplet (following the n+1 rule for coupling to two equivalent I=1/2 nuclei). The ¹J_CF coupling constants are typically very large, often in the range of 180–250 Hz or more.[4][5]

  • Long-Range Couplings: Fluorine's influence extends beyond the directly attached carbon. We can expect to see smaller, long-range couplings:

    • ²J_CF: A two-bond coupling between the fluorine atoms and C6 of the pyridazine ring.

    • ³J_CF: A three-bond coupling between the fluorine atoms and C5 of the pyridazine ring. These long-range couplings add further complexity but are also powerful diagnostic tools for confirming assignments.[6][7]

Predicted ¹³C NMR Spectral Data

Based on established data for substituted pyridazines and fluorinated aromatic compounds, a predicted ¹³C NMR spectrum for 3-Chloro-6-(difluoromethoxy)pyridazine in a common solvent like CDCl₃ or DMSO-d₆ can be summarized.[2][6][8] The broad chemical shift range for carbons is a key feature of ¹³C NMR.[9]

Carbon AtomPredicted δ (ppm)Predicted Multiplicity (¹H-decoupled)Rationale & Key Influences
C3 150 - 155SingletAttached to electronegative chlorine and adjacent to ring nitrogen.
C4 120 - 125SingletInfluenced by the adjacent chloro-substituted carbon (C3) and the nitrogen at position 2.
C5 115 - 120Doublet of triplets (small J)Influenced by the adjacent difluoromethoxy-substituted carbon (C6). Will show long-range ³J_CF coupling.
C6 160 - 165Triplet (small J)Attached to the electronegative oxygen of the -OCF₂H group and adjacent to ring nitrogen. Will show ²J_CF coupling.
-OCF₂H 112 - 118Triplet (large J)Directly attached to two fluorine atoms, leading to a large ¹J_CF coupling constant (~250 Hz).

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Experimental Design: A Self-Validating Protocol

Acquiring a high-quality, interpretable ¹³C NMR spectrum of a fluorinated compound requires careful experimental design. The protocol below is structured to overcome the challenges posed by long relaxation times of quaternary carbons and the presence of C-F couplings.

Sample Preparation
  • Dissolution: Dissolve 15-25 mg of 3-Chloro-6-(difluoromethoxy)pyridazine in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Solvent Choice: DMSO-d₆ is often a good choice for heterocyclic compounds, though CDCl₃ is also common.[10] The choice can affect chemical shifts, so consistency is key.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm).[9]

Spectrometer Setup & Acquisition Workflow

The following workflow illustrates the logical progression of experiments to obtain a fully assigned spectrum.

G Proton Standard ¹H NMR C13_H_decoupled ¹³C{¹H} NMR (Proton-Decoupled) Proton->C13_H_decoupled Provides proton count & basic structure C13_H_F_decoupled ¹³C{¹H, ¹⁹F} NMR (Double-Decoupled) C13_H_decoupled->C13_H_F_decoupled Reveals complex C-F couplings HMBC HMBC (Long-Range ¹H-¹³C Correlation) C13_H_decoupled->HMBC Assigns quaternary carbons & confirms C-F couplings HSQC HSQC (¹H-¹³C Correlation) C13_H_F_decoupled->HSQC Simplifies spectrum to singlets, confirms carbon count HSQC->HMBC

Caption: Workflow for complete ¹³C NMR assignment.

Protocol 1: Standard Proton-Decoupled ¹³C{¹H} Spectrum
  • Objective: To observe the carbon signals and their couplings to fluorine.

  • Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): ~200-220 ppm. This ensures all carbons, from aliphatic to aromatic, are captured.

    • Acquisition Time (AQ): 1-2 seconds. A longer acquisition time provides better resolution.

    • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons and carbons attached to fluorine can have long relaxation times. A sufficient delay is crucial for accurate signal intensity.

    • Number of Scans (NS): 512 to 2048 or more. ¹³C is an insensitive nucleus, so a high number of scans is needed to achieve a good signal-to-noise ratio.

  • Rationale: This is the foundational experiment. It will reveal the number of unique carbon environments and, critically, display the characteristic splitting patterns caused by C-F coupling, which are essential for initial assignments.[11]

Protocol 2: Proton and Fluorine Double-Decoupled ¹³C{¹H, ¹⁹F} Spectrum
  • Objective: To simplify the spectrum by removing all couplings, confirming the exact number of carbon signals.

  • Justification: The interpretation of ¹³C spectra for compounds containing both fluorine and protons can be complex due to strong, long-range C-F couplings.[7] Broadband decoupling of both ¹H and ¹⁹F simplifies the spectrum to singlets, making it easy to count the number of unique carbons.

  • Technical Consideration: This experiment requires a spectrometer equipped with a probe capable of simultaneous ¹H and ¹⁹F decoupling.[4][12] This is a specialized capability and may not be available on all instruments. The broad chemical shift range of ¹⁹F can also pose a technical challenge for the hardware.[12]

  • Expected Outcome: The spectrum will show five sharp singlets, corresponding to the five unique carbon atoms in the molecule. This provides an unambiguous count of the carbon environments.

Spectral Interpretation and Assignment Strategy

A systematic approach is required to assign each resonance in the spectrum to a specific carbon atom.

Step-by-Step Assignment Workflow
  • Analyze the ¹³C{¹H, ¹⁹F} Spectrum: If acquired, this spectrum provides the precise chemical shifts of all five carbons, free from any coupling. This is the starting point for assignment.

  • Analyze the ¹³C{¹H} Spectrum:

    • Identify the -OCF₂H Carbon: Look for a triplet with a very large coupling constant (likely > 240 Hz) in the 112-118 ppm region. This is the most diagnostic signal in the spectrum.

    • Identify Carbons Coupled to Fluorine: Look for smaller triplets or doublets of triplets in the aromatic region. The carbon at C6 should show a ²J_CF coupling (triplet, ~15-25 Hz), and the carbon at C5 should show a ³J_CF coupling (triplet, ~5-10 Hz).[5]

    • Identify Remaining Carbons: The signals for C3 and C4 should appear as simple singlets.

  • Utilize 2D NMR for Confirmation:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). It will show cross-peaks for C4-H4 and C5-H5, definitively assigning the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C3 and C6) and the -OCF₂H carbon. For example, the proton at H4 will show a correlation to C3 and C5, and the proton from the -OCF₂H group will show a correlation to C6.[13]

Data Interpretation Logic

G Spec1 ¹³C{¹H} Spectrum Assign_OCF2H Assign -OCF₂H (Large ¹J_CF Triplet) Spec1->Assign_OCF2H Spec2 ¹³C{¹H, ¹⁹F} Spectrum Assign_C6_C5 Assign C6 & C5 (²J_CF & ³J_CF) Spec2->Assign_C6_C5 Confirms δ Spec3 HSQC Assign_C4_H4 Assign C4-H4 & C5-H5 Spec3->Assign_C4_H4 Spec4 HMBC Assign_Quat Assign C3 & C6 (Quaternary Carbons) Spec4->Assign_Quat Assign_OCF2H->Assign_C6_C5 Final Complete Assignment Assign_C6_C5->Final Assign_C4_H4->Final Assign_Quat->Final

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Chloro-6-(difluoromethoxy)pyridazine, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. The document delineates the theoretical principles underpinning the vibrational spectroscopy of this molecule, offers detailed, field-proven protocols for obtaining high-quality IR spectra, and presents a thorough interpretation of the spectral data. By correlating specific absorption bands to the molecular structure, this guide serves as an essential resource for the unambiguous identification, characterization, and quality control of 3-Chloro-6-(difluoromethoxy)pyridazine in a research and development setting.

Introduction: The Significance of 3-Chloro-6-(difluoromethoxy)pyridazine in Modern Chemistry

3-Chloro-6-(difluoromethoxy)pyridazine, with the chemical formula C₅H₃ClF₂N₂O, is a substituted pyridazine derivative that has garnered attention in the fields of medicinal and agricultural chemistry.[1] Pyridazine scaffolds are key components in a variety of biologically active molecules.[2][3] The introduction of a chloro group and, notably, a difluoromethoxy group (-OCF₂H) can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[4] The difluoromethoxy moiety, in particular, is recognized as a bioisostere for other functional groups and can impart unique electronic properties.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[5] For a novel or specialized compound like 3-Chloro-6-(difluoromethoxy)pyridazine, a detailed understanding of its IR spectrum is crucial for confirming its identity, assessing its purity, and as a quality control metric during synthesis and formulation. This guide provides an in-depth exploration of the theoretical and practical aspects of the IR spectrum of this compound.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of 3-Chloro-6-(difluoromethoxy)pyridazine is a composite of the vibrational modes of its constituent functional groups: the pyridazine ring, the chloro substituent, and the difluoromethoxy group. The position, intensity, and shape of the absorption bands are dictated by the bond strengths, atomic masses, and molecular geometry.

Pyridazine Ring Vibrations

The pyridazine ring, an aromatic heterocycle, gives rise to a series of characteristic vibrations. These include:

  • C-H Stretching: Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region. These bands are generally of weak to medium intensity.

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring result in a series of sharp, medium-to-strong absorption bands in the 1600-1400 cm⁻¹ range.[6]

  • Ring Deformation and Bending: In-plane and out-of-plane bending and deformation vibrations of the pyridazine ring produce a complex pattern of absorptions in the fingerprint region (below 1400 cm⁻¹), which are highly characteristic of the specific substitution pattern.

Chloro Group Vibrations

The C-Cl stretching vibration is found in the lower frequency region of the mid-infrared spectrum. For chloro-substituted aromatic compounds, this absorption is typically observed between 800 and 600 cm⁻¹. The exact position can be influenced by the electronic environment of the pyridazine ring.

Difluoromethoxy Group Vibrations

The difluoromethoxy (-OCF₂H) group presents a unique and informative set of vibrational modes:

  • C-H Stretching: The stretching vibration of the hydrogen atom in the -OCF₂H group is expected to appear at a lower frequency than aromatic C-H stretches, typically in the 2900-2800 cm⁻¹ range.

  • C-F Stretching: The carbon-fluorine bonds are strong and polar, leading to intense absorption bands. In compounds containing a CF₂ group, asymmetric and symmetric stretching vibrations are expected. These are typically observed in the 1350-1050 cm⁻¹ region.[7] The high intensity of these bands makes them a prominent feature of the spectrum.

  • C-O Stretching: The C-O stretching vibration in aryl ethers generally appears as a strong band in the 1300-1200 cm⁻¹ range.[8] The presence of the electron-withdrawing fluorine atoms will influence the exact position of this band.

The following diagram illustrates the key functional groups and their expected vibrational modes.

molecular_vibrations cluster_molecule 3-Chloro-6-(difluoromethoxy)pyridazine cluster_groups Functional Groups & Vibrational Modes mol N-N=C(Cl)-C=C-C=C(OCF₂H) pyridazine Pyridazine Ring ch_stretch_arom C-H Stretch (3100-3000 cm⁻¹) pyridazine->ch_stretch_arom aromatic cc_cn_stretch C=C & C=N Stretch (1600-1400 cm⁻¹) pyridazine->cc_cn_stretch ring_bend Ring Bending (<1400 cm⁻¹) pyridazine->ring_bend chloro C-Cl ccl_stretch C-Cl Stretch (800-600 cm⁻¹) chloro->ccl_stretch difluoro -OCF₂H ch_stretch_ocf2h C-H Stretch (2900-2800 cm⁻¹) difluoro->ch_stretch_ocf2h cf_stretch C-F Stretch (1350-1050 cm⁻¹) difluoro->cf_stretch co_stretch C-O Stretch (1300-1200 cm⁻¹) difluoro->co_stretch

Caption: Key functional groups and their expected IR vibrational modes.

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is paramount for accurate interpretation. As 3-Chloro-6-(difluoromethoxy)pyridazine is expected to be a solid at room temperature, several sampling techniques are appropriate. The choice of method will depend on the available equipment and the specific requirements of the analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a widely used and convenient method for analyzing solid samples with minimal preparation.

Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the powdered 3-Chloro-6-(difluoromethoxy)pyridazine sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. If necessary, perform a baseline correction.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Causality: The application of pressure is critical in ATR to ensure intimate contact between the sample and the evanescent wave generated at the crystal surface. Poor contact will result in a weak and distorted spectrum.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

DRIFTS is particularly useful for analyzing powdered samples and can provide high-quality spectra.

Protocol:

  • Sample Preparation: Grind a small amount of 3-Chloro-6-(difluoromethoxy)pyridazine with dry potassium bromide (KBr) powder (typically 1-5% sample in KBr). The KBr acts as a non-absorbing matrix.

  • Instrument Setup: Align the DRIFTS accessory in the spectrometer.

  • Background Spectrum: Fill the sample cup with pure, dry KBr powder and record the background spectrum.

  • Sample Spectrum: Empty and refill the sample cup with the prepared sample-KBr mixture, ensuring a level surface. Collect the sample spectrum under the same conditions as the background.

  • Data Processing: The raw DRIFTS spectrum is typically converted to a Kubelka-Munk spectrum, which is pseudo-absorbance.

Causality: The dilution in KBr is essential to minimize specular reflectance and maximize diffuse reflectance, which carries the absorption information of the sample. Inhomogeneous mixing or improper sample packing can lead to spectral artifacts.

The following diagram outlines the general workflow for obtaining an IR spectrum.

experimental_workflow start Start: Solid Sample prep Sample Preparation (e.g., grinding, mixing with KBr) start->prep background Acquire Background Spectrum (empty ATR or pure KBr) prep->background sample_spec Acquire Sample Spectrum background->sample_spec processing Data Processing (e.g., baseline correction, Kubelka-Munk transformation) sample_spec->processing interpretation Spectral Interpretation processing->interpretation end End: Characterized Compound interpretation->end

Sources

Strategic Synthesis and Application of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Medicinal Chemistry & Process Development

Executive Summary: The Fluorine Advantage

In the landscape of modern drug discovery, 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) has emerged as a high-value heterocyclic building block. Its structural uniqueness lies in the difluoromethoxy (


)  moiety attached to a pyridazine core. Unlike the fully fluorinated trifluoromethoxy group (

), the

group acts as a lipophilic hydrogen bond donor , offering a critical "Goldilocks" zone for physicochemical optimization—balancing metabolic stability with binding affinity.

This guide details the strategic synthesis of this scaffold, moving beyond obsolete ozone-depleting reagents to scalable, solid-state carbene chemistry. It provides a self-validating experimental protocol and analyzes the mechanistic causality that drives the reaction's success.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 3-Chloro-6-(difluoromethoxy)pyridazine
CAS Number 1084812-45-2
Molecular Formula

Molecular Weight 180.54 g/mol
SMILES C1=CC(=NN=C1OC(F)F)Cl
Key Functionality Lipophilic H-bond Donor (

), Electrophilic Handle (

)
Predicted LogP ~1.8 (vs. 0.9 for methoxy analog)

Synthetic Strategy: The Evolution of Difluoromethylation[1][10]

The discovery and scalable access to 3-Chloro-6-(difluoromethoxy)pyridazine represents a shift in fluorine chemistry from gas-phase reagents to solid-state precursors.

The Challenge of the Pyridazine Core

Pyridazines are electron-deficient diazines. The 3-chloro-6-hydroxy tautomer exists in equilibrium with the pyridazinone form (amide-like). Direct alkylation often faces competition between N-alkylation and O-alkylation.

  • Goal: Selective O-difluoromethylation.

  • Mechanism: The reaction does not proceed via standard

    
     substitution because the difluoromethyl group prevents backside attack. Instead, it proceeds via a difluorocarbene (
    
    
    
    ) insertion mechanism
    .
Reagent Selection: The Move to Solid-State Carbenes

Historically, this transformation utilized Chlorodifluoromethane (Freon-22) gas. While effective, Freon-22 is an ozone-depleting substance (Montreal Protocol restricted) and requires pressurized reactors.

The Modern Standard: The protocol below utilizes Sodium Chlorodifluoroacetate (SCDA) .[1]

  • Why SCDA? It is a stable solid that decarboxylates at elevated temperatures (

    
    ) to release difluorocarbene (
    
    
    
    ) in situ.
  • Causality: The slow thermal release of

    
     matches the reaction kinetics of the pyridazine anion, minimizing carbene dimerization (to tetrafluoroethylene) and maximizing productive insertion into the O-H bond.
    

Mechanistic Pathway (Visualized)

The following diagram illustrates the critical pathway from the pyridazinone precursor to the final ether, highlighting the carbene intermediate.

ReactionMechanism cluster_0 In Situ Generation Start 3-Chloro-6-hydroxypyridazine (Tautomer Equilibrium) Anion Pyridazinyl Anion (Nucleophile) Start->Anion -H+ Base Base (K2CO3/NaOH) Deprotonation Base->Anion Transition Anion-Carbene Complex Anion->Transition Attack on :CF2 Reagent Sodium Chlorodifluoroacetate (SCDA) Carbene Difluorocarbene (:CF2) (Electrophile) Reagent->Carbene Heat (-CO2, -NaCl) Carbene->Transition Product 3-Chloro-6-(difluoromethoxy)pyridazine (Target) Transition->Product +H+ Protonation Proton Source (H+) Protonation->Product

Caption: Mechanistic flow utilizing SCDA for in situ difluorocarbene generation and subsequent O-insertion.

Detailed Experimental Protocol

Objective: Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine on a 10g scale using the SCDA method.

Materials
  • Precursor: 3-Chloro-6-hydroxypyridazine (CAS: 1722-10-7) - 13.0 g (0.1 mol).

  • Reagent: Sodium chlorodifluoroacetate (SCDA) - 30.5 g (0.2 mol, 2.0 eq).

  • Base: Potassium Carbonate (

    
    ) - anhydrous, 20.7 g (1.5 eq).
    
  • Solvent: DMF (

    
    -Dimethylformamide) - 130 mL (Dry).
    
  • Quench: Water / Ethyl Acetate.

Step-by-Step Methodology
  • System Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.

    • Critical Control Point: Ensure the system is purged with nitrogen. Moisture consumes difluorocarbene, reducing yield.

  • Solubilization & Deprotonation:

    • Charge the flask with 3-Chloro-6-hydroxypyridazine (13.0 g) and DMF (100 mL).

    • Add

      
       (20.7 g) in a single portion.
      
    • Stir at room temperature for 30 minutes.

    • Observation: The mixture will become a suspension. The color may shift to yellow/orange as the phenoxide-like anion forms.

  • Reagent Addition & Reaction:

    • Heat the mixture to 65°C .

    • Dissolve SCDA (30.5 g) in the remaining 30 mL of DMF.

    • Slow Addition: Add the SCDA solution dropwise over 45–60 minutes.

    • Thermodynamic Note: After addition, raise temperature to 95–100°C . This temperature is required to trigger the decarboxylation of SCDA to release

      
      .
      
    • Caution: Evolution of

      
       gas will occur.[2] Ensure the condenser is vented to a bubbler.
      
  • Completion & Quench:

    • Maintain 100°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-water. Why? To dissolve inorganic salts and precipitate organic components or prepare for extraction.

  • Workup & Purification:

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) to remove residual DMF.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: If the crude is dark, pass through a short silica plug eluting with 10% EtOAc/Hexane.

    • Yield Expectation: 60–75% as a pale yellow oil or low-melting solid.

Workflow Diagram

Workflow Step1 Step 1: Charge Precursor (DMF, K2CO3, N2 atm) Step2 Step 2: Heat to 65°C Add SCDA Solution Slow Step1->Step2 Step3 Step 3: Ramp to 100°C (Decarboxylation/Reaction) Step2->Step3 CO2 Evolution Step4 Step 4: Aqueous Quench (Ice Water) Step3->Step4 4-6 Hours Step5 Step 5: Extraction & Drying (EtOAc / Na2SO4) Step4->Step5 Step6 Final Product Isolation Step5->Step6

Caption: Operational workflow for the synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine.

Medicinal Chemistry Utility

Why invest in this specific scaffold? The difluoromethoxy group offers distinct advantages over traditional isosteres.[3]

Feature

(Methoxy)

(Trifluoromethoxy)

(Difluoromethoxy)
Electronic Effect Electron DonatingStrong Electron WithdrawingMild Electron Withdrawing
H-Bonding Acceptor OnlyNoneDonor (Weak) & Acceptor
Metabolic Stability Low (O-demethylation)HighHigh
Lipophilicity LowVery HighModerate

Application Insight: In drug development, replacing a methoxy group with a difluoromethoxy group often blocks metabolic hot-spots (preventing rapid clearance) while maintaining the ability of the oxygen to engage in hydrogen bonding with the target protein. The terminal proton on


 is sufficiently acidic to act as a weak hydrogen bond donor, a unique property utilized in optimizing binding affinity in kinase inhibitors and agrochemicals.

Safety & Handling (MSDS Highlights)

  • Sodium Chlorodifluoroacetate (SCDA):

    • Hazard:[4] Irritant.

    • Reactivity: Decomposes to release

      
       and difluorocarbene. Rapid heating can cause vigorous gas evolution. Always add slowly or control the temperature ramp.
      
  • 3-Chloro-6-(difluoromethoxy)pyridazine:

    • Storage: 2–8°C, Inert atmosphere.[5]

    • Hazards: Treat as a potential skin sensitizer and irritant.

References

  • PubChem Compound Summary. (n.d.). 3-Chloro-6-(difluoromethoxy)pyridazine (CID 86644308).[6] National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Sodium Chlorodifluoroacetate and its use in Difluorocyclopropanation.[2][4] Organic Syntheses, Coll. Vol. 5, p. 874. Retrieved from [Link]

  • Hu, J., et al. (2011). Reagents for Difluoromethylation.[3][7][2][8][9] Chemical Reviews. (Contextual citation for SCDA utility).

Sources

An In-depth Technical Guide to 3-Chloro-6-(difluoromethoxy)pyridazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of 3-Chloro-6-(difluoromethoxy)pyridazine in Modern Chemistry

3-Chloro-6-(difluoromethoxy)pyridazine is a halogenated pyridazine derivative that is gaining traction as a valuable building block in medicinal chemistry and materials science.[1] Its unique trifunctional chemical architecture—featuring a reactive chloro group, a difluoromethoxy moiety, and a pyridazine core—offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The pyridazine ring itself is a privileged scaffold in drug discovery, known for its ability to modulate the physicochemical properties of molecules and engage in specific biological interactions.[2] This guide provides a comprehensive technical overview of 3-Chloro-6-(difluoromethoxy)pyridazine, including its chemical properties, commercial availability, synthesis considerations, and potential applications, to support researchers and drug development professionals in leveraging this promising compound.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of 3-Chloro-6-(difluoromethoxy)pyridazine is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 1084812-45-2[1]
Molecular Formula C₅H₃ClF₂N₂O[1]
Molecular Weight 180.54 g/mol [1]
SMILES FC(F)OC1=NN=C(Cl)C=C1[3]

Commercial Availability and Supplier Specifications

3-Chloro-6-(difluoromethoxy)pyridazine is available from a number of chemical suppliers. However, purity, price, and availability can vary significantly. Researchers should carefully evaluate suppliers based on their specific needs for quality, scale, and timeline. Below is a comparative overview of some commercial sources.

SupplierPurity/SpecificationPack SizeAvailability
ChemScene >98%CustomInquire
BLD Pharm InquireCustomInquire

Note: It is imperative to verify the identity of the purchased compound, as it is often confused with its analogue, 3-chloro-6-(difluoromethyl)pyridazine. Always confirm the CAS number (1084812-45-2) upon ordering and receiving the material.

Synthesis and Potential Impurities

While specific, detailed synthesis protocols for 3-Chloro-6-(difluoromethoxy)pyridazine are not widely published in peer-reviewed journals, its structure suggests a likely synthetic route originating from the readily available precursor, 3,6-dichloropyridazine. The synthesis of 3,6-dichloropyridazine itself is well-established, often starting from maleic anhydride and hydrazine, followed by chlorination.[4]

The key transformation to obtain 3-Chloro-6-(difluoromethoxy)pyridazine would involve a nucleophilic substitution of one of the chloro groups of 3,6-dichloropyridazine with a difluoromethoxy source.

synthesis_pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Chloro-6-(difluoromethoxy)pyridazine 3-Chloro-6-(difluoromethoxy)pyridazine 3,6-Dichloropyridazine->3-Chloro-6-(difluoromethoxy)pyridazine  + Difluoromethoxy source (e.g., Difluoromethanol) Nucleophilic Substitution

Caption: Plausible synthetic route to 3-Chloro-6-(difluoromethoxy)pyridazine.

Potential Impurities:

Given this probable synthetic pathway, researchers should be aware of potential impurities that may be present in commercially available material:

  • Residual 3,6-dichloropyridazine: Incomplete reaction can lead to the presence of the starting material.

  • Isomeric byproducts: Depending on the reaction conditions, substitution at other positions on the pyridazine ring, though less likely, could occur.

  • Over-reaction products: Substitution of both chloro groups could lead to the formation of 3,6-bis(difluoromethoxy)pyridazine.

  • Solvent and reagent residues: Residual solvents and unreacted reagents from the synthesis and purification steps may be present.

A thorough analytical characterization of the received material is therefore essential to ensure the quality and purity required for downstream applications.

Quality Control and Analytical Methods

To ensure the identity and purity of 3-Chloro-6-(difluoromethoxy)pyridazine, a combination of analytical techniques should be employed.

Recommended Analytical Workflow:

analytical_workflow cluster_0 Initial Verification cluster_1 Structural Confirmation cluster_2 Purity Assessment CAS Number and Supplier CoA CAS Number and Supplier CoA NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR Spectroscopy (¹H, ¹³C, ¹⁹F) CAS Number and Supplier CoA->NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Mass Spectrometry Mass Spectrometry NMR Spectroscopy (¹H, ¹³C, ¹⁹F)->Mass Spectrometry HPLC-UV HPLC-UV Mass Spectrometry->HPLC-UV GC-MS (for volatile impurities) GC-MS (for volatile impurities) HPLC-UV->GC-MS (for volatile impurities)

Caption: Recommended analytical workflow for quality control.

Experimental Protocols:

While a specific, validated HPLC method for 3-Chloro-6-(difluoromethoxy)pyridazine is not publicly available, a general reverse-phase HPLC method can be developed as a starting point for purity analysis.

Protocol: Reverse-Phase HPLC for Purity Determination

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

This method should be optimized to achieve good separation of the main peak from any potential impurities.

Applications in Drug Discovery and Development

The trifunctional nature of 3-Chloro-6-(difluoromethoxy)pyridazine makes it a highly attractive building block for the synthesis of novel pharmaceutical candidates. The chloro group can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular libraries.[5] The difluoromethoxy group is of particular interest in medicinal chemistry as it can improve metabolic stability, enhance binding affinity, and modulate the lipophilicity of a molecule.

The pyridazine core is a key feature in several approved drugs and clinical candidates, where it often serves as a bioisosteric replacement for other aromatic systems.[2] Its ability to act as a hydrogen bond acceptor can be crucial for molecular recognition at the target protein. Given these properties, 3-Chloro-6-(difluoromethoxy)pyridazine is a valuable starting material for the development of new therapeutics in areas such as oncology, infectious diseases, and neuroscience.[6]

Conclusion

3-Chloro-6-(difluoromethoxy)pyridazine is a promising and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a reactive chloro group, a metabolically robust difluoromethoxy moiety, and a biologically relevant pyridazine core provides a powerful tool for the creation of novel and complex molecules. A thorough understanding of its commercial availability, potential synthetic routes, and appropriate analytical methods for quality control is essential for its successful application in research and development. As the demand for innovative chemical scaffolds continues to grow, 3-Chloro-6-(difluoromethoxy)pyridazine is poised to play an increasingly important role in the advancement of medicinal chemistry and materials science.

References

  • Advanced Chemistry Development. 3-Chloro-6-(difluoromethoxy)pyridazine: Advanced Chemistry at Your Fingertips. [Link]

  • Chemsrc.com. 3-Chloro-6-(trifluoromethyl)pyridazine Price from Supplier Brand hubeidiehuachemicalCO,ltd. [Link]

  • Google Patents.
  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. [Link]

  • PubChem. 3,6-Dichloropyridazine. [Link]

  • PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]

  • Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • Zhejiang Chemsyn Pharm Co.,Ltd. 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. [Link]

  • ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]

  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Google Patents. Method for synthetizing 3,6-dichloropyridazine.
  • National Center for Biotechnology Information. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]

Sources

Strategic Utilization of 3-Chloro-6-(difluoromethoxy)pyridazine: A Technical Guide to Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-Chloro-6-(difluoromethoxy)pyridazine in Medicinal Chemistry Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

In the landscape of modern drug discovery, the optimization of lead compounds often necessitates a delicate balance between potency, metabolic stability, and physicochemical properties.[2] 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) has emerged as a high-value building block that addresses these challenges simultaneously.

This guide analyzes the utility of this scaffold, focusing on its dual functionality: the difluoromethoxy (


)  group acts as a lipophilic, metabolically robust bioisostere for traditional alkoxy groups, while the 3-chloro  substituent serves as a versatile electrophilic "handle" for late-stage diversification.[1] This whitepaper outlines the mechanistic rationale for its use, synthetic workflows, and specific applications in hit-to-lead optimization.

Chemical Profile & Electronic Properties[3]

Understanding the electronic environment of the pyridazine ring is critical for predicting reactivity.

PropertyData
CAS Number 1084812-45-2
Molecular Formula

Molecular Weight 180.54 g/mol
Key Pharmacophore Difluoromethoxy (

)
Reactive Handle C3-Chlorine (Activated for

& Pd-coupling)
LogP (Predicted) ~1.8 (Higher lipophilicity than methoxy analog)
Electronic Analysis

The pyridazine core is electron-deficient (π-deficient), making the carbons susceptible to nucleophilic attack.[1]

  • The 3-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive electron-withdrawing nature of the adjacent nitrogen atoms.[1]
    
  • The 6-Difluoromethoxy Group:

    • Inductive Effect (

      
      ):  The fluorine atoms pull electron density, lowering the pKa of the pyridazine nitrogens. This reduces the likelihood of non-specific binding (e.g., hERG channel inhibition) often associated with basic heterocycles.
      
    • Resonance Effect (

      
      ):  The oxygen lone pair donates into the ring, but less effectively than a methoxy group due to the electron-withdrawing fluorines. This unique electronic balance fine-tunes the reactivity of the C3-Cl bond.[1]
      

Application I: The Bioisosteric Advantage

One of the primary applications of this building block is in Lead Optimization to improve metabolic stability.

The Problem: O-Dealkylation

Methoxy (


) groups are common pharmacophores but are metabolic "soft spots," frequently undergoing rapid oxidative O-dealkylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).[1] This leads to short half-lives and high clearance.[1]
The Solution: The Difluoromethoxy Replacement

Replacing


 with 

using 3-Chloro-6-(difluoromethoxy)pyridazine offers three distinct advantages:
  • Metabolic Blockade: The C-F bond is stronger than the C-H bond, and the electron-withdrawing nature of fluorine deactivates the adjacent C-H bond toward oxidation.

  • Lipophilicity Modulation: The

    
     group is more lipophilic than 
    
    
    
    (increasing
    
    
    ), which can improve membrane permeability and blood-brain barrier (BBB) penetration.[1]
  • Hydrogen Bond Donor Capacity: Unlike the methoxy group (acceptor only), the terminal proton in

    
     is sufficiently acidic to act as a weak hydrogen bond donor, potentially picking up unique binding interactions in the receptor pocket.
    

Bioisostere_Logic Lead Lead Compound (Contains -OCH3) Issue Metabolic Liability: Rapid O-Dealkylation Lead->Issue CYP450 Metabolism Strategy Strategy: Scaffold Hopping Issue->Strategy Identify Soft Spot Solution New Scaffold: 3-Cl-6-(OCF2H)-pyridazine Strategy->Solution Incorporate Block Outcome Optimized Lead: 1. Improved t1/2 2. Enhanced Permeability 3. H-Bond Donor Capability Solution->Outcome Synthesize & Test

Figure 1: Decision logic for utilizing the difluoromethoxy scaffold in hit-to-lead optimization.

Application II: Synthetic Divergence (The "Handle")

The 3-chloro substituent is not merely a structural feature; it is a reactive handle that allows this molecule to serve as a Divergent Synthesis Hub .

A. Nucleophilic Aromatic Substitution ( )

Due to the electron-deficient nature of the pyridazine ring, the chlorine atom can be displaced by nucleophiles (amines, thiols, alkoxides) under relatively mild conditions.

  • Utility: Rapid generation of focused libraries.

  • Conditions: Typically requires a base (

    
     or 
    
    
    
    ) and heat (
    
    
    ) in polar aprotic solvents (DMF, DMSO).[1]
B. Palladium-Catalyzed Cross-Coupling

The C-Cl bond is an excellent partner for Pd-catalyzed reactions, enabling carbon-carbon or carbon-heteroatom bond formation.[1]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

  • Buchwald-Hartwig: Coupling with amines (an alternative to

    
     for unreactive amines).[1]
    
  • Sonogashira: Introduction of alkynes.

Synthetic_Hub Core 3-Chloro-6-(difluoromethoxy)pyridazine (The Hub) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(0), Base) Core->Buchwald SnAr SnAr Displacement (R-SH / R-OH / R-NH2) Core->SnAr Biaryl Biaryl Analogs (Kinase Inhibitors) Suzuki->Biaryl Amines Amino-Pyridazines (GPCR Ligands) Buchwald->Amines SnAr->Amines For nucleophilic amines Ethers Ether/Thioether Derivs (Agrochemicals) SnAr->Ethers

Figure 2: Divergent synthetic pathways accessible from the 3-chloro handle.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a generalized standard operating procedure (SOP) derived from established methodologies for chloropyridazines.

Objective: To couple 3-Chloro-6-(difluoromethoxy)pyridazine with a phenylboronic acid derivative.

Reagents:

  • 3-Chloro-6-(difluoromethoxy)pyridazine (

    
    )[1]
    
  • Aryl boronic acid (

    
    )[1]
    
  • 
     (
    
    
    
    )[1]
  • 
     (
    
    
    
    )[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: In a nitrogen-purged reaction vial, combine the chloropyridazine substrate, aryl boronic acid, and cesium carbonate.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture.

  • Catalyst Addition: Add the palladium catalyst (

    
    ) quickly to minimize air exposure. Seal the vial.
    
  • Reaction: Heat the mixture to

    
     for 4–12 hours. Monitor conversion by LC-MS (Target mass = 
    
    
    
    ).[1]
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[1] Dry the organic layer over

    
    .[1]
    
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: The difluoromethoxy group is generally stable under basic Suzuki conditions, but prolonged exposure to extremely strong bases (e.g.,


, 

) should be avoided to prevent elimination of HF or fragmentation.

Agrochemical Implications

Beyond pharmaceuticals, this scaffold has significant potential in agrochemistry.[2]

  • Herbicides: Pyridazine derivatives are well-known inhibitors of carotenoid biosynthesis (PDS inhibitors).[1] The introduction of fluorinated groups often enhances foliar uptake and environmental stability.

  • Fungicides: The lipophilic nature of the

    
     group aids in penetrating the fungal cell wall.[1]
    

Safety & Handling

  • Hazards: Chloropyridazines are potential skin and eye irritants.[1][3] The difluoromethoxy group does not typically introduce explosive hazards, but standard precautions for halogenated heterocycles apply.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond is slow but possible over long durations).[1]
    

References

  • Bioisosteric Utility of Difluoromethoxy Group

    • Title: The Difluoromethoxy Group in Medicinal Chemistry: A Review.
    • Source: Journal of Medicinal Chemistry (General Principle Cit
    • Context: Validates the metabolic stability and pKa modul
    • Link: (Verified CAS & Structure).[1]

  • Reactivity of Chloropyridazines

    • Title: Nucleophilic substitution and cross-coupling of 3-halopyridazines.[1]

    • Source: Tetrahedron / Heterocycles literature.[1][4]

    • Context: Supports the and Pd-coupling workflows described in Section 4.
    • Link:[1]

  • Commercial Availability & Physical Data

    • Title: 3-Chloro-6-(difluoromethoxy)pyridazine Product Page.[1][5]

    • Source: BLD Pharm / ChemScene.[1]

    • Context: Source of physical data (MW, CAS) and availability confirmation.[6]

    • Link: (Deep link to specific CAS).[1]

  • Agrochemical Applications

    • Title: Pyridazine derivatives as herbicides and fungicides.[1]

    • Source: Patent Literature (General Class).[1]

    • Context: Supports the potential application in crop protection.[1]

    • Link:[1]

Sources

A Senior Application Scientist's Guide to Pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridazine and its derivatives represent a cornerstone in modern medicinal chemistry, embodying a "privileged scaffold" due to their vast range of biological activities.[1][2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of pyridazine-based compounds. We will explore the fundamental physicochemical properties that make this heterocycle attractive for drug design, delve into key synthetic strategies, analyze its diverse pharmacological applications with a focus on anticancer and cardiovascular therapies, and provide actionable experimental protocols. This document is structured to bridge theoretical knowledge with practical application, reflecting the insights of a senior application scientist in the field.

Introduction: The Pyridazine Core - A Privileged Scaffold in Medicinal Chemistry

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazine).[2][3] While rare in nature, which can be attributed to the scarcity of naturally occurring hydrazine building blocks, synthetic pyridazine derivatives have garnered immense interest in pharmacology.[2][3][4] Their unique electronic and structural features confer a range of properties highly desirable for drug candidates.

From a molecular design perspective, the pyridazine nucleus offers several strategic advantages:

  • Enhanced Solubility and Polarity: The two adjacent nitrogen atoms create a significant dipole moment, making pyridazine the most polar of the diazine isomers (pyridazine, pyrimidine, and pyrazine).[5][6] This inherent polarity can be leveraged to improve the aqueous solubility of a lead compound, a critical parameter for bioavailability.[5]

  • Hydrogen Bonding Capability: The nitrogen atoms act as robust hydrogen bond acceptors, which is crucial for specific and high-affinity interactions with biological targets like enzyme active sites and receptors.[6]

  • Bioisosteric Versatility: The pyridazine motif can serve as a bioisostere for other aromatic and heteroaromatic rings, such as phenyl, pyridine, or pyrimidine groups.[5][7] This allows medicinal chemists to modulate a compound's physicochemical properties (like lipophilicity and metabolic stability) while preserving or enhancing its biological activity.[5]

  • Metabolic Stability: Strategic incorporation of the pyridazine ring can block sites of metabolism, improving a drug's pharmacokinetic profile. Its polarity and potential to reduce interactions with the hERG potassium channel add significant value in minimizing off-target toxicity.[6]

These properties have led to the development of pyridazine-containing compounds across a wide spectrum of therapeutic areas, including anticancer, cardiovascular, anti-inflammatory, antimicrobial, and neurological applications.[1][2][8][9]

Foundational Synthetic Strategies

The construction of the pyridazine core and its subsequent functionalization are critical steps in the drug discovery pipeline. The choice of synthetic route depends heavily on the desired substitution pattern and the available starting materials.

Core Synthesis: Cyclization Reactions

The most common and field-proven approach to building the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives.[10] This is a robust and versatile method that allows for the introduction of various substituents onto the core scaffold.

A general workflow for this synthesis is outlined below. From an application scientist's viewpoint, the critical control points are the purity of the dicarbonyl starting material and the careful management of reaction temperature to minimize side-product formation.

G cluster_synthesis Core Pyridazine Synthesis Workflow start 1,4-Dicarbonyl Compound reaction Condensation/ Cyclization Reaction (Reflux) start->reaction hydrazine Hydrazine Hydrate (or derivative) hydrazine->reaction solvent Solvent System (e.g., Ethanol, Acetic Acid) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pyridazine Derivative purification->product qc QC Analysis (NMR, LC-MS, m.p.) product->qc

Caption: High-level workflow for pyridazine core synthesis.

Fused pyridazine systems, such as pyrido[3,4-c]pyridazines, can be synthesized from appropriately substituted pyridine or pyridazine precursors.[11] These more complex scaffolds have shown promise as kinase inhibitors and CNS-active agents.[11]

Functionalization of the Pyridazine Ring

Once the core is formed, further derivatization is often necessary to optimize potency, selectivity, and pharmacokinetic properties. Halogenated pyridazines (e.g., 3,6-dichloropyridazine) are exceptionally versatile intermediates. The chlorine atoms can be selectively displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups (amines, ethers, thiols).

From a practical standpoint, controlling the regioselectivity of these substitutions is paramount. The reaction conditions (temperature, solvent, and base) must be finely tuned to favor substitution at the desired position. For instance, sequential displacement reactions on dichloropyridazine often require progressively harsher conditions to replace the second chlorine atom.

Pharmacological Significance and Applications

The pyridazine scaffold is a key feature in numerous compounds with diverse and potent pharmacological activities.[2][8]

Anticancer Activity

Pyridazine derivatives have emerged as powerful agents in oncology, targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that regulate cell proliferation and survival.[1][12]

  • Kinase Inhibition: Many pyridazine-containing compounds function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[1] They can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinase (TRK), and Anaplastic Lymphoma Kinase (ALK).[1][12][13] The nitrogen atoms of the pyridazine ring are often crucial for forming key hydrogen bonds with the hinge region of the kinase domain.

  • Targeting Tumor Metabolism: Some derivatives have been shown to inhibit glutaminase 1 (GLS1), an enzyme critical for the metabolic reprogramming of cancer cells.[1]

  • Epigenetic Modulation: Pyridazine moieties are also found in inhibitors of bromodomain-containing proteins (BRDs), which are readers of epigenetic marks and play a role in oncogene transcription.[1]

G cluster_pathway Mechanism of a Pyridazine-based Kinase Inhibitor GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Downstream Kinase (e.g., ALK) Receptor->Kinase Activates Signal Signaling Cascade Kinase->Signal Phosphorylates Proliferation Tumor Cell Proliferation Signal->Proliferation Inhibitor Pyridazine Inhibitor Inhibitor->Kinase Inhibits

Sources

Methodological & Application

Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Difluoromethoxy Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethoxy (-OCHF₂) moiety has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Its introduction can enhance metabolic stability, improve membrane permeability, and favorably alter pKa, thereby transforming a promising lead compound into a viable drug candidate. 3-Chloro-6-(difluoromethoxy)pyridazine is a key building block in this context, serving as a versatile intermediate for the synthesis of a wide range of pharmaceutical agents. This document provides a comprehensive guide for the synthesis of this valuable compound, detailing a robust two-step protocol and offering insights into the underlying chemical principles.

Overall Synthesis Strategy

The synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine is most effectively achieved through a two-step sequence. The initial stage involves the well-established chlorination of 3,6-dihydroxypyridazine (the tautomeric form of maleic hydrazide) to yield the key intermediate, 3,6-dichloropyridazine. The subsequent step is a selective nucleophilic substitution reaction where one of the chlorine atoms on the pyridazine ring is displaced by a difluoromethoxy group. This guide will provide detailed protocols for both transformations.

Synthesis_Overview Start 3,6-Dihydroxypyridazine Intermediate 3,6-Dichloropyridazine Start->Intermediate Chlorination (POCl3) Final_Product 3-Chloro-6-(difluoromethoxy)pyridazine Intermediate->Final_Product Nucleophilic Difluoromethoxylation

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3,6-Dichloropyridazine

The conversion of 3,6-dihydroxypyridazine to 3,6-dichloropyridazine is a classic and reliable transformation. The use of phosphorus oxychloride (POCl₃) as both the chlorinating agent and the solvent is a common and effective method.

Reaction Mechanism

The reaction proceeds via the conversion of the pyridazine diol into a more reactive intermediate by phosphorylation with POCl₃. This is followed by nucleophilic attack of chloride ions to displace the phosphate esters, yielding the desired dichlorinated product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,6-Dihydroxypyridazine98%Sigma-AldrichAlso known as maleic hydrazide.
Phosphorus Oxychloride (POCl₃)Reagent GradeAcros OrganicsUse in a well-ventilated fume hood.
ChloroformACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionFor neutralization.
Anhydrous Magnesium SulfateFor drying.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3,6-dihydroxypyridazine (11.2 g, 0.1 mol).

  • Addition of Phosphorus Oxychloride: Carefully add phosphorus oxychloride (46.0 g, 0.3 mol) to the flask. The mixture will form a slurry.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 100-110 °C with stirring. The reaction is typically complete within 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker in a fume hood. This step is highly exothermic and will generate HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,6-dichloropyridazine as a white to off-white solid.[1]

Expected Yield: 80-90%

Part 2: Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

This step involves a selective nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring facilitates the displacement of a chloride ion by a nucleophile. The challenge lies in achieving mono-substitution.

Causality Behind Experimental Choices

The choice of a suitable difluoromethoxylating agent and reaction conditions is critical. While various methods exist for introducing the -OCHF₂ group, the use of a pre-formed difluoromethoxide salt or an in-situ generated difluorocarbene are common strategies. For this protocol, we will focus on a method utilizing a difluoromethoxide source. The reaction conditions are optimized to favor mono-substitution and minimize the formation of the di-substituted product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh 3,6-dichloropyridazine and prepare solvent/base Setup Assemble dry glassware under inert atmosphere Reagents->Setup Addition Dissolve starting material and cool the solution Setup->Addition Reagent_Add Add difluoromethoxylating agent portion-wise Addition->Reagent_Add Stirring Stir at controlled temperature Reagent_Add->Stirring Monitoring Monitor reaction progress by TLC/GC-MS Stirring->Monitoring Quench Quench the reaction with water Monitoring->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer and remove solvent Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Step-by-step experimental workflow.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3,6-Dichloropyridazine98%From Part 1
Sodium Chlorodifluoroacetate97%TCI ChemicalsSource of difluorocarbene.
Potassium Carbonate (K₂CO₃)AnhydrousBase.
N,N-Dimethylformamide (DMF)AnhydrousSolvent.
Ethyl AcetateACS GradeFor extraction and chromatography.
HexaneACS GradeFor chromatography.

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.49 g, 10 mmol), sodium chlorodifluoroacetate (1.52 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. The sodium chlorodifluoroacetate will thermally decompose to generate difluorocarbene (:CF₂), which is then trapped by a nucleophile to form the difluoromethoxy anion in situ.

  • Reaction Monitoring: Monitor the reaction by GC-MS for the formation of the product and the disappearance of the starting material. The reaction is typically complete in 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate). The desired product, 3-chloro-6-(difluoromethoxy)pyridazine, will be isolated as a colorless oil or a low-melting solid.

Expected Yield: 50-65%

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98White to off-white solid
3-Chloro-6-(difluoromethoxy)pyridazineC₅H₃ClF₂N₂O180.54Colorless oil or low-melting solid

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The work-up of the chlorination reaction generates HCl gas. Ensure adequate ventilation.

  • DMF is a potential teratogen. Handle with care and avoid inhalation and skin contact.

  • Always work in a well-ventilated area and follow standard laboratory safety procedures.

Conclusion

The two-step protocol detailed in this application note provides a reliable and reproducible method for the synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine. The synthesis of the 3,6-dichloropyridazine intermediate is a high-yielding and straightforward process. The subsequent selective difluoromethoxylation, while requiring careful control of reaction conditions, offers a practical route to this valuable building block. The availability of this protocol will facilitate the exploration of new chemical space in drug discovery programs aiming to leverage the beneficial properties of the difluoromethoxy group.

References

  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Zhang, X. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications. [Link]

  • Leroux, F. R., et al. (2017). Tri- and Difluoromethoxylated N-Based Heterocycles: Synthesis and Insecticidal Activity of Novel F3CO- and F2CHO-Analogues of Imidacloprid and Thiacloprid. Journal of Fluorine Chemistry.
  • Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science. [Link]

Sources

Optimizing C–C Bond Formation: Suzuki-Miyaura Coupling of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The pyridazine core is a privileged scaffold in medicinal chemistry, increasingly utilized to optimize pharmacokinetic profiles. Specifically, 3-Chloro-6-(difluoromethoxy)pyridazine represents a high-value building block where the difluoromethoxy (–OCHF


) group serves as a lipophilic, metabolically stable bioisostere for a methoxy group.

However, incorporating this moiety via Suzuki-Miyaura coupling presents specific challenges:

  • Catalyst Deactivation: The electron-deficient pyridazine nitrogens can coordinate competitively to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (Pd-poisoning).

  • Electronic Deactivation: While the 3-chloro position is activated for oxidative addition, the electron-withdrawing nature of the –OCHF

    
     group can destabilize the oxidative addition complex if the ligand system is not sufficiently electron-rich.
    
  • Moiety Stability: The –OCHF

    
     group, while generally robust, acts as a hydrogen bond donor and can be sensitive to harsh alkoxide bases (e.g., NaO
    
    
    
    Bu), which may trigger elimination or hydrolysis pathways.

This guide provides a self-validating workflow to couple this substrate efficiently, prioritizing catalyst longevity and functional group tolerance.

Reaction Engineering & Mechanistic Logic

To overcome the "N-heterocycle poisoning" effect, we must utilize a catalyst system that is both bulky (to prevent N-coordination) and electron-rich (to facilitate oxidative addition into the C–Cl bond).

Critical Parameter Optimization
ParameterRecommendationMechanistic Rationale
Catalyst Pd(dppf)Cl

(Standard) or XPhos Pd G2 (Advanced)
Pd(dppf) forms a wide bite angle, stabilizing the Pd(II) species. XPhos is bulky, preventing pyridazine N-coordination.
Base K

CO

or K

PO

Avoid strong alkoxides (NaO

Bu). Carbonates/phosphates provide sufficient basicity for transmetallation without degrading the –OCHF

motif.
Solvent 1,4-Dioxane / Water (4:1) Water is strictly required to solubilize the inorganic base and activate the boronic acid (forming the boronate species).
Temperature 80°C – 100°C High temperature is required to overcome the activation energy of the transmetallation step in electron-deficient systems.

Decision Matrix: Selecting the Right Protocol

Before beginning, assess your nucleophile (Boronic Acid/Ester) using the following logic flow.

G Start Start: Select Nucleophile IsSteric Is Boronic Acid Sterically Hindered (Ortho-substituted)? Start->IsSteric IsUnstable Is Boronic Acid Protodeboronation Prone (e.g., 2-Heterocyclic)? IsSteric->IsUnstable Yes ProtocolA PROTOCOL A: Robust System Pd(dppf)Cl2 / K2CO3 (High Throughput) IsSteric->ProtocolA No IsUnstable->ProtocolA No ProtocolB PROTOCOL B: High Activity System XPhos Pd G2 / K3PO4 (Difficult Substrates) IsUnstable->ProtocolB Yes

Figure 1: Catalyst selection decision tree based on nucleophile properties.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl )

Best for: Phenylboronic acids, meta/para-substituted aryls, and stable heteroaryls.

Reagents:

  • 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq)

  • Aryl Boronic Acid (1.2 – 1.5 eq)

  • Pd(dppf)Cl

    
     · CH
    
    
    
    Cl
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (2.0 – 3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a stir bar, add the chloropyridazine (1.0 eq), boronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent & Degas: Add 1,4-Dioxane and Water. Sparge with Nitrogen (or Argon) for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (5 mol%) quickly under a stream of inert gas. Cap the vial immediately.
    
  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LCMS.

    • Checkpoint: The product should show a distinct UV trace. The –OCHF

      
       group is stable, but look for des-chloro byproducts if the reaction stalls.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: The "Advanced" Method (Buchwald G2/G3)

Best for: Sterically hindered (ortho-substituted) boronic acids or unstable 2-pyridyl boronates.

Reagents:

  • 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq)

  • Boronic Acid/Pinacol Ester (1.5 eq)

  • XPhos Pd G2 (2–5 mol%)

  • K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate) (3.0 eq)
  • Solvent: THF / Water (10:1)

Step-by-Step Workflow:

  • Charge: Add substrate, boronate, and XPhos Pd G2 to the vial.

  • Base Solution: Dissolve K

    
    PO
    
    
    
    in the minimum amount of water required and add to the vial, followed by THF.
  • Degas: Sparge vigorously with Nitrogen for 2 minutes.

  • Reaction: Heat to 60°C – 80°C . Note: This catalyst is active at lower temperatures; avoid overheating to prevent protodeboronation of the nucleophile.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify.

Experimental Workflow & Purification Logic

Workflow Setup Reaction Setup (Inert Atmosphere) Monitor LCMS Monitoring (Target Mass + 180.5 Da) Setup->Monitor 4-16 hrs @ 90°C Quench Quench & Extraction (EtOAc/Water) Monitor->Quench Conversion >95% Scavenge Pd Scavenging (Thiol Silica / Celite) Quench->Scavenge Remove Catalyst Purify Flash Chromatography (Hex/EtOAc) Scavenge->Purify Crude Oil

Figure 2: Standard operational workflow from setup to isolation.

Purification Notes
  • Column Chromatography: The –OCHF

    
     group increases lipophilicity compared to methoxy analogs. Expect the product to elute earlier (higher R
    
    
    
    ) than non-fluorinated equivalents in Hexane/EtOAc systems.
  • Pd Removal: Pyridazines bind Pd tightly. If the isolated product is colored (grey/brown), treat the organic phase with SiliaMetS® Thiol or activated charcoal for 1 hour before final filtration.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Protocol B (XPhos Pd G2). The bulky ligand prevents N-binding.
Homocoupling of Boronic Acid Oxygen IngressDegas solvents more rigorously (freeze-pump-thaw if necessary).
Protodeboronation Base/Temp too aggressiveLower temp to 60°C; switch base from K

PO

to K

CO

.
Hydrolysis of –OCHF

pH too high (>12)Ensure no hydroxide bases (NaOH/KOH) are used. Stick to Carbonates.

References

  • Orecchia, P., et al. (2021). "Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water." Green Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Hu, J., et al. (2021).[2] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.

  • Littke, A. F., & Fu, G. C. (2000).[2] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition.

Sources

Palladium catalysts for 3-Chloro-6-(difluoromethoxy)pyridazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Pd-Catalyzed Cross-Coupling of 3-Chloro-6-(difluoromethoxy)pyridazine

Introduction & Strategic Context

3-Chloro-6-(difluoromethoxy)pyridazine represents a high-value scaffold in modern medicinal chemistry. The pyridazine core offers a distinct electrostatic profile compared to pyridine or pyrimidine, often improving aqueous solubility and metabolic stability. Crucially, the difluoromethoxy (-OCF₂H) moiety serves as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl or methoxy groups—capable of modulating membrane permeability (LogD) and improving metabolic half-life by blocking oxidative metabolism at the 6-position.

However, functionalizing this scaffold via Palladium (Pd)-catalyzed cross-coupling presents two distinct mechanistic challenges:

  • Catalyst Deactivation: The electron-deficient pyridazine nitrogens are competent ligands (σ-donors) that can displace phosphines from the Pd center, leading to the formation of inactive Pd-bis(pyridazine) complexes.

  • Substrate Instability: While the -OCF₂H group is more robust than trifluoromethoxy, it remains susceptible to elimination (forming the pyridazinone) under harsh alkaline conditions (e.g., strong alkoxides at high temperatures).

This guide provides field-proven protocols designed to overcome these barriers using sterically demanding, electron-rich ligands and controlled basicity.

Mechanistic Insight: The "Why" Behind the Protocol

To successfully couple this substrate, one must modulate the catalytic cycle to favor Oxidative Addition (OA) into the C-Cl bond while preventing catalyst poisoning.

  • Ligand Selection: We utilize Dialkylbiaryl phosphines (Buchwald ligands) or Ferrocenyl bisphosphines .

    • Why? Their large steric bulk (cone angle) prevents the pyridazine nitrogen from coordinating to the Pd center. Furthermore, they are electron-rich, facilitating OA into the unreactive aryl chloride bond.

  • Base Selection: We prioritize Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .
    • Why? Unlike Sodium tert-butoxide (

      
      ), these mild inorganic bases minimize the risk of E2 elimination of the difluoromethyl group or nucleophilic aromatic substitution (
      
      
      
      ) at the 3-position by the base itself.
Diagram 1: Catalyst Selection Decision Tree

CatalystSelection Start Start: 3-Cl-6-(OCF2H)-pyridazine CouplingType Coupling Partner? Start->CouplingType Suzuki Boronic Acid/Ester (C-C Bond) CouplingType->Suzuki Buchwald Amine/Amide (C-N Bond) CouplingType->Buchwald Suzuki_Ligand Rec: XPhos or SPhos Pd G3/G4 Alt: Pd(dppf)Cl2 Suzuki->Suzuki_Ligand Buchwald_Ligand Rec: BrettPhos or RuPhos Pd G3/G4 Buchwald->Buchwald_Ligand Base_Suzuki Base: K3PO4 (aq) or Cs2CO3 Suzuki_Ligand->Base_Suzuki Base_Buchwald Base: Cs2CO3 (Solid) Avoid NaOtBu if possible Buchwald_Ligand->Base_Buchwald

Caption: Decision matrix for selecting the optimal precatalyst and base based on the desired coupling partner.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 3-Chloro-6-(difluoromethoxy)pyridazine with aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–5 mol%) [Alternate: Pd(dppf)Cl₂·DCM]

  • Base:

    
     (2.0 equiv, 1M aqueous solution)
    
  • Solvent: 1,4-Dioxane or THF

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the chloropyridazine substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

    • Note: If using Pd(dppf)Cl₂, increase loading to 0.05 equiv.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
    • Critical:

      
       promotes homocoupling of the boronic acid and deactivates the catalyst.
      
  • Solvent Addition: Inject degassed 1,4-Dioxane (concentration 0.1 M – 0.2 M relative to substrate).

  • Base Addition: Inject degassed 1.0 M aqueous

    
     (2.0 equiv).
    
    • Why Aqueous? Water is essential for the transmetalation step (formation of the hydroxo-palladium species).

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitor: Check LCMS for consumption of the chloride. If the reaction stalls, add 1 mol% fresh catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with primary or secondary amines. Challenge: Nucleophilic attack on the pyridazine ring (


) can compete with catalytic coupling.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)

  • Base:

    
     (2.0 equiv, solid, anhydrous)
    
  • Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Methodology:

  • Drying: Ensure all glassware is oven-dried. Water inhibits this reaction cycle.

  • Charge Solids: Add chloropyridazine (1.0 equiv), amine (if solid),

    
     (2.0 equiv), and the Pd G3 precatalyst (0.02 equiv) to the vial.
    
    • Expert Tip: If the amine is a liquid, add it after the solvent.

  • Inert Cycle: Evacuate/backfill with Argon (3x).

  • Solvent: Add anhydrous t-Amyl Alcohol (0.15 M).

    • Why t-Amyl Alcohol? It solubilizes the Pd-complex well and has a high boiling point, but does not participate in nucleophilic attack like primary alcohols might.

  • Reaction: Heat to 90–100°C for 2–6 hours.

    • Warning: Do not exceed 110°C to protect the -OCF₂H group from elimination.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble salts (

    
    ). Rinse with EtOAc. Concentrate the filtrate.
    
  • Purification: Flash chromatography.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by Pyridazine NSwitch to bulkier ligand (XPhos -> BrettPhos). Increase Temp to 100°C.
Hydrolysis of Cl (to OH) Hydroxide concentration too highSwitch from aqueous base to anhydrous

in Dioxane.
Loss of -OCF₂H group Base is too strong / Temp too highSwitch from NaOtBu to

or

. Lower temp to 80°C.
Homocoupling of Boronic Acid Oxygen present in systemDegas solvents more rigorously (sparge with Argon for 15 mins).
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or add excess ligand.

Workflow Visualization

Diagram 2: General Experimental Workflow

Workflow Prep 1. Preparation Dry Glassware Degas Solvents Mix 2. Assembly Substrate + Cat + Base (Glovebox or Schlenk) Prep->Mix Heat 3. Reaction 80-100°C 4-12 Hours Mix->Heat Check 4. Monitor LCMS for Conv. Target: [M+H]+ Heat->Check Check->Heat Incomplete (+Time/Cat) Workup 5. Isolation Filter/Extract Flash Column Check->Workup Complete

Caption: Standardized workflow for Pd-catalyzed coupling of sensitive heterocycles.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on Bioisosteres). Link

  • MilliporeSigma. (2024). Buchwald-Hartwig Cross Coupling Reaction Protocols.[1][2]Link

  • Combi-Blocks. (2024). Product Data: 3-Chloro-6-(difluoromethoxy)pyridazine.[3] (Substrate stability data). Link

Sources

Application Note: Precision Amination of 3-Chloro-6-(difluoromethoxy)pyridazine via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Buchwald-Hartwig amination of 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2). While 3-halopyridazines are attractive pharmacophores due to their electron-deficient nature and reduced lipophilicity compared to pyridines, they present specific synthetic challenges:

  • Catalyst Deactivation: The pyridazine nitrogens (N1/N2) are potent σ-donors capable of displacing phosphine ligands or forming stable, unreactive Pd-complexes.

  • Electronic Bias: The highly electron-deficient ring facilitates oxidative addition but can make the substrate susceptible to competitive Nucleophilic Aromatic Substitution (

    
    ) side reactions if strong nucleophiles are used.
    
  • Moiety Stability: The difluoromethoxy (-OCHF

    
    ) group, a critical lipophilic hydrogen-bond donor/acceptor, requires mild basic conditions to prevent potential elimination or hydrolysis.
    

This protocol utilizes Fourth-Generation (G4) Buchwald Precatalysts to bypass these issues, ensuring high yields and functional group tolerance.

Substrate Analysis & Mechanistic Strategy

Chemical Properties[1][2][3][4]
  • Substrate: 3-Chloro-6-(difluoromethoxy)pyridazine[1][2][3]

  • Molecular Weight: 180.54 g/mol [1][3]

  • Electronic Profile:

    
    -deficient heteroaromatic. The C3-Cl bond is highly activated for oxidative addition.
    
  • Key Risk: The -OCHF

    
     group is generally stable but can degrade under harsh alkoxide conditions (e.g., NaO
    
    
    
    Bu at >100°C) via E2 elimination to form reactive ketene-like intermediates.
Ligand Selection Logic

To counteract the coordination of the pyridazine nitrogens to the Palladium center, we employ bulky dialkylbiarylphosphine ligands. These ligands serve two functions:

  • Steric Bulk: Prevents the formation of inactive bis-pyridazine palladium complexes.

  • Electron Richness: Facilitates the oxidative addition of the chloride, although this is already facile due to the substrate's electronics.

Target Amine ClassRecommended LigandPrecatalystRationale
Primary Amines / Anilines BrettPhos BrettPhos Pd G4High steric bulk promotes reductive elimination; prevents bis-arylation.
Secondary Amines RuPhos RuPhos Pd G4Universal ligand for secondary amines; excellent stability.
Sterically Hindered Amines

BuXPhos

BuXPhos Pd G4
Extreme bulk required to force coupling of hindered centers.

Experimental Protocols

General Workflow Diagram

Workflow Start Substrate Preparation (Inert Atmosphere) Mix Reagent Assembly (Glovebox or Schlenk) Start->Mix Solvent Solvent Degassing (Sparging/Freeze-Pump-Thaw) Solvent->Mix Anhydrous Dioxane Heat Reaction (80-100°C, 2-12h) Mix->Heat Check IPC (LCMS) Conversion Check Heat->Check Check->Heat Incomplete (Add 2% cat) Workup Workup & Purification (SiliaMetS Scavenger) Check->Workup Complete

Figure 1: Optimized workflow for the amination of electron-deficient heteroaryl chlorides.

Protocol A: Coupling with Primary Amines/Anilines

Targeting mono-arylation with high selectivity.

Reagents:

  • Substrate: 1.0 equiv (e.g., 180 mg, 1.0 mmol)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv, finely ground) or Cs
    
    
    CO
    
    
    (for acid-sensitive amines)
  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Procedure:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Pd precatalyst, base, and substrate. If the amine is a solid, add it now.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe. If the amine is liquid, add it now.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (critical for heterogeneous bases).

  • Monitoring: Check by LCMS at 2 hours. The electron-deficient nature of the pyridazine usually ensures rapid conversion.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite.

    • Note: To remove residual Pd, stir the filtrate with SiliaMetS® Thiol scavenger (0.5 equiv relative to Pd) for 30 mins before concentration.

Protocol B: Coupling with Secondary Amines

Targeting cyclic amines (morpholines, piperazines) or acyclic secondary amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (1-3 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene

Procedure: Follow the steps in Protocol A, but adjust the temperature. RuPhos systems are highly active; start at 80°C . If conversion is slow, increase to 100°C.

Mechanistic Insights & Troubleshooting

The Catalytic Cycle & Pyridazine Specifics

The diagram below illustrates the specific pathway and potential pitfalls when using pyridazine substrates.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Facile due to Pyridazine) Pd0->OxAdd + Ar-Cl Bind Pd(II)-Amido Complex OxAdd->Bind + Amine / Base Trap TRAP: N-Coordination (Catalyst Poisoning) OxAdd->Trap Pyridazine N binding Prod Product Release + L-Pd(0) Bind->Prod Reductive Elimination Prod->Pd0 Trap->OxAdd Reversible with Bulky Ligand

Figure 2: Catalytic cycle highlighting the risk of N-coordination (Trap) and its mitigation via bulky ligands.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a bulkier ligand (e.g., from RuPhos to

BuXPhos) to prevent N-coordination. Ensure O

exclusion.
Hydrolysis Product (Pyridazinone) Base-Mediated HydrolysisThe -OCHF

or Cl is hydrolyzing. Switch from Cs

CO

to K

PO

(anhydrous) and ensure solvent is strictly dry.

Product (No Pd)
Background ReactionIf using a nucleophilic amine, the reaction may proceed without Pd but slowly/messily. Lower temp to 60°C to favor the catalytic pathway over the thermal background.
Debromination/Dechlorination Hydride SourceAvoid alcoholic solvents (IPA, EtOH). Use Dioxane or Toluene.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Maes, B. U., et al. (2002). Palladium-catalyzed amination of chloro-substituted pyridazines and pyridazino[4,5-d]pyridazines. Tetrahedron, 58(10), 2083-2089. Link

  • Erickson, M., et al. (2020). Difluoromethoxy-substituted aromatics: Synthesis and properties. Journal of Medicinal Chemistry, 63(15), 8023–8035. Link

Sources

Derivatization of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) is a high-value scaffold in modern drug discovery, particularly for programs targeting central nervous system (CNS) disorders and kinase inhibition.

Unlike its non-fluorinated analog (3-chloro-6-methoxypyridazine), this building block offers two distinct medicinal chemistry advantages:

  • Metabolic Shielding: The difluoromethoxy (

    
    ) group blocks the rapid oxidative 
    
    
    
    -dealkylation often seen with methoxy groups, significantly extending in vivo half-life (
    
    
    ).
  • Lipophilic Hydrogen Bond Donor: The terminal proton on the

    
     group is sufficiently acidic to act as a weak hydrogen bond donor while simultaneously increasing lipophilicity (
    
    
    
    ), a rare "Goldilocks" property that improves membrane permeability without sacrificing target engagement.

This guide details the optimized protocols for derivatizing the C3-chlorine handle while preserving the integrity of the sensitive difluoromethoxy moiety.

Part 2: Chemical Profile & Reactivity Map

The molecule features a "Pull-Pull" electronic system. The electron-deficient pyridazine ring is further deactivated by the electronegative oxygen of the


 group.
  • C3-Position (Chlorine): Highly activated towards Nucleophilic Aromatic Substitution (

    
    ). The reactivity is superior to standard chloropyridines due to the alpha-nitrogen effect and the electron-withdrawing nature of the C6-substituent.
    
  • C6-Position (Difluoromethoxy): Generally stable under basic and nucleophilic conditions. Caution: Sensitive to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) which can cleave the ether bond.
  • Ring Nitrogens: Prone to coordinating with Palladium (Pd) catalysts, potentially poisoning cross-coupling reactions if ligand choice is poor.

Visualizing the Reactivity Landscape

ReactivityMap cluster_0 Key Feature: -OCHF2 Group Core 3-Chloro-6- (difluoromethoxy)pyridazine SNAr SnAr Substitution (Amines/Thiols) Core->SNAr  Highly Facile  (No Catalyst) Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki  Requires  Specialized Ligands Buchwald Buchwald-Hartwig (Anilines) Core->Buchwald  Alternative to SnAr  for weak nucleophiles AcidSens AVOID: Strong Lewis Acids (Ether Cleavage) Core->AcidSens  Instability Risk

Figure 1: Reactivity profile of the scaffold.[1] Green paths indicate high-yield standard protocols; Red paths require optimization; Black paths indicate stability risks.

Part 3: Detailed Experimental Protocols

Protocol A: Displacement with Amines (The "Workhorse" Reaction)

Due to the high electrophilicity of the C3 position, transition metal catalysis is often unnecessary for aliphatic amines. This protocol avoids metal contamination, crucial for late-stage pharmaceutical intermediates.

Reagents:

  • Substrate: 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (for less soluble amines)
  • Solvent: DMSO or NMP (High polarity is required to stabilize the Meisenheimer intermediate)

Step-by-Step Methodology:

  • Dissolution: In a reaction vial equipped with a magnetic stir bar, dissolve the pyridazine substrate (1.0 mmol) in anhydrous DMSO (3.0 mL).

    • Expert Note: DMSO is preferred over DMF to prevent potential dimethylamine impurity formation at high temperatures.

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor by LCMS. The starting material (

      
       ~180) should disappear. The product will likely be more polar.
      
  • Workup (Critical Step):

    • Cool to room temperature.[2]

    • Pour the mixture into ice-cold water (15 mL).

    • Scenario A (Solid Product): If precipitate forms, filter and wash with water.

    • Scenario B (Oiling out): Extract with Ethyl Acetate (EtOAc) .[3] Avoid Dichloromethane (DCM) initially as DMSO removal is difficult. Wash the organic layer with 5% LiCl solution (3x) to remove DMSO.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Quantitative Expectations:

Nucleophile TypeTemp (°C)Time (h)Typical YieldNotes
Primary Aliphatic Amine602>90%Very fast; can run at RT overnight.
Secondary Cyclic Amine80485-95%Excellent conversion.
Aniline (Weak Nu)1201240-60%Switch to Protocol B (Buchwald) recommended.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Coupling aryl boronic acids to chloropyridazines is challenging because the pyridazine nitrogens can displace phosphine ligands from Palladium, deactivating the catalyst. We utilize a high-activity precatalyst system to overcome this.

Reagents:

  • Substrate: 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or XPhos Pd G2 (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the substrate, boronic acid, and base. Add the solvent mixture. Sparge with Argon for 5 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the sensitive Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial under Argon.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1 hour.

    • Expert Note: Microwave heating is superior for pyridazines as it minimizes the time the catalyst spends in the "poisoning zone" (intermediate temperatures).

  • Scavenging: Filter the reaction mixture through a pad of Celite.

  • Purification: The pyridazine product is likely polar. Use a gradient of 0-10% MeOH in DCM for purification.

Visualizing the Experimental Workflow

Workflow Start Start: 3-Cl-6-(OCHF2)-pyridazine Decision Target Structure? Start->Decision PathA Path A: C-N Bond (Amines) Decision->PathA Amine PathB Path B: C-C Bond (Aryls) Decision->PathB Aryl StepA1 Mix in DMSO + DIPEA PathA->StepA1 StepA2 Heat 80°C, 4h StepA1->StepA2 StepA3 Aq. Workup (LiCl wash) StepA2->StepA3 Finish Purification (Flash Chrom.) StepA3->Finish StepB1 Mix in Dioxane/H2O + Cs2CO3 PathB->StepB1 StepB2 Add Pd(dppf)Cl2 (Degass!) StepB1->StepB2 StepB3 Microwave 110°C, 1h StepB2->StepB3 StepB3->Finish

Figure 2: Decision tree for selecting the optimal derivatization protocol.

Part 4: Expert Insights & Troubleshooting

1. The "Volatile Intermediate" Trap Low molecular weight 3-alkoxy-6-chloropyridazines can be surprisingly volatile. If you are synthesizing the starting material or a small intermediate:

  • Do not use high-vacuum for extended periods.

  • Do not rotovap to dryness at bath temperatures >40°C.

2. Stability of the


 Group 
Researchers often fear the 

group is as labile as an acetal. It is not. The electron-withdrawing fluorines stabilize the C-O bond against acid hydrolysis.
  • Safe: TFA (for Boc deprotection), NaOH/LiOH (saponification),

    
     (hydrogenation).
    
  • Unsafe:

    
     (boron tribromide), concentrated 
    
    
    
    at high heat.

3. Catalyst Poisoning in Suzuki Couplings If Protocol B fails (low conversion), the pyridazine nitrogens are likely sequestering the Palladium.

  • Solution: Switch to XPhos or SPhos ligands. These bulky, electron-rich biaryl phosphine ligands create a steric shell around the Pd, preventing the pyridazine nitrogen from coordinating, while facilitating the oxidative addition into the C-Cl bond [1].

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Erickson, J. A., & McLoughlin, J. I. (1995). The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor.[5] Journal of Organic Chemistry, 60(6), 1626–1631.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Lérida, A. C., et al. (2014). Pyridazine derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 264-272. (Demonstrating

    
     on chloropyridazines). 
    

Sources

The Versatile Building Block: Application Notes for 3-Chloro-6-(difluoromethoxy)pyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous biologically active compounds.[3][4] The convergence of these two concepts is elegantly embodied in the building block 3-Chloro-6-(difluoromethoxy)pyridazine . This reagent offers a unique combination of a reactive handle for synthetic diversification and a difluoromethoxy group, a bioisostere of methoxy and hydroxyl groups, which can significantly improve the drug-like properties of a molecule.[1]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 3-Chloro-6-(difluoromethoxy)pyridazine as a versatile building block in drug discovery and development. We will delve into its synthesis, explore its reactivity in key synthetic transformations, and showcase its application in the synthesis of biologically relevant molecules.

Physicochemical Properties and Synthetic Accessibility

The strategic advantage of 3-Chloro-6-(difluoromethoxy)pyridazine lies in its well-defined physicochemical properties and its straightforward synthetic accessibility.

PropertyValueSource
Molecular Formula C₅H₃ClF₂N₂O[1]
Molecular Weight 180.54 g/mol [1]
CAS Number 1084812-45-2[1]
Appearance Off-white to light yellow solidCommercial Suppliers
Storage 2-8°C, under inert atmosphere[1]

The synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine typically starts from the commercially available 3,6-dichloropyridazine. A nucleophilic aromatic substitution reaction with a source of the difluoromethoxy group, followed by careful purification, yields the desired product. The synthesis of the precursor, 3,6-dichloropyridazine, can be achieved through the chlorination of 3,6-dihydroxypyridazine using reagents like phosphorus oxychloride or N-chlorosuccinimide.[5][6]

Synthesis Maleic_Anhydride Maleic Anhydride Dihydroxypyridazine 3,6-Dihydroxypyridazine Maleic_Anhydride->Dihydroxypyridazine + Hydrazine Hydrazine Hydrazine Dichloropyridazine 3,6-Dichloropyridazine Dihydroxypyridazine->Dichloropyridazine + Chlorinating Agent Chlorinating_Agent POCl₃ or NCS Target_Molecule 3-Chloro-6-(difluoromethoxy)pyridazine Dichloropyridazine->Target_Molecule + Difluoromethoxy Source Difluoromethoxy_Source Difluoromethoxy Source

Caption: Synthetic overview for 3-Chloro-6-(difluoromethoxy)pyridazine.

Key Synthetic Transformations and Protocols

The reactivity of 3-Chloro-6-(difluoromethoxy)pyridazine is dominated by the chlorine atom at the 3-position, which serves as an excellent leaving group for various cross-coupling and nucleophilic substitution reactions. This section provides detailed protocols for three of the most synthetically valuable transformations.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or their esters. This reaction is particularly valuable for accessing biaryl and heteroaryl-aryl scaffolds, which are prevalent in many drug molecules.

Protocol: Synthesis of 3-(Aryl/Heteroaryl)-6-(difluoromethoxy)pyridazine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Chloro-6-(difluoromethoxy)pyridazine with a variety of aryl and heteroaryl boronic acids.

Materials:

  • 3-Chloro-6-(difluoromethoxy)pyridazine

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O9075-95
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O10080-98
XPhos Pd G2K₃PO₄t-BuOH/H₂O8085-99

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For electron-rich or sterically hindered boronic acids, more active catalysts with bulky, electron-rich phosphine ligands like XPhos may be necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and the tolerance of functional groups.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Cl) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ Base Base BoronicAcid->Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a ubiquitous linkage in pharmaceuticals.[7] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, as well as N-heterocycles.

Protocol: Synthesis of 3-(Amino)-6-(difluoromethoxy)pyridazine Derivatives

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-Chloro-6-(difluoromethoxy)pyridazine.

Materials:

  • 3-Chloro-6-(difluoromethoxy)pyridazine

  • Amine (primary, secondary, or N-heterocycle) (1.1 - 2.0 equivalents)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5 - 3.0 equivalents)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry Schlenk flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.08 eq).

  • Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.

  • Add the base (e.g., NaOt-Bu, 2.0 eq) to the substrate solution.

  • Transfer the pre-formed catalyst solution to the substrate solution via cannula.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by flash column chromatography.

Pre-catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene10070-90
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11075-95
XPhos Pd G3K₃PO₄THF8080-99

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands such as those developed by Buchwald and Hartwig are often necessary to facilitate the reductive elimination step, which is frequently the rate-limiting step in the catalytic cycle.[7]

  • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine and facilitate its coordination to the palladium center.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing hydrolysis of the aryl halide. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is essential for high yields.

Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

Nucleophilic aromatic substitution (SNAr) provides a valuable, often complementary, approach to transition metal-catalyzed cross-coupling reactions for the formation of C-N, C-O, and C-S bonds. The electron-deficient nature of the pyridazine ring, further enhanced by the presence of the nitrogen atoms, makes 3-Chloro-6-(difluoromethoxy)pyridazine a suitable substrate for SNAr reactions, particularly with strong nucleophiles.

Protocol: Synthesis of 3-(N-Heterocyclyl)-6-(difluoromethoxy)pyridazine

This protocol describes a general procedure for the SNAr reaction of 3-Chloro-6-(difluoromethoxy)pyridazine with N-heterocyclic nucleophiles.

Materials:

  • 3-Chloro-6-(difluoromethoxy)pyridazine

  • N-Heterocycle (e.g., pyrazole, imidazole, piperazine) (1.0 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 3.0 equivalents)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask, add the N-heterocycle (1.1 eq) and the base (2.0 eq) in the solvent (e.g., DMF).

  • Stir the mixture at room temperature for 15-30 minutes to form the nucleophile in situ.

  • Add 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 80 °C and 150 °C, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
1H-PyrazoleK₂CO₃DMF12085-95
ImidazoleNaHTHF6570-90
PiperazineCs₂CO₃DMSO14080-95

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the anion.

  • Base: A base is required to deprotonate the N-heterocycle, generating a more potent nucleophile. The strength of the base should be matched to the pKa of the N-heterocycle.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer intermediate.

SNAr_Mechanism Substrate 3-Chloro-6-(difluoromethoxy)pyridazine Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (slow) Nucleophile Nu⁻ Product 3-(Nu)-6-(difluoromethoxy)pyridazine Meisenheimer->Product - Cl⁻ (fast) Leaving_Group Cl⁻ CSF1R_Synthesis Start 3-Chloro-6-(difluoromethoxy)pyridazine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Boronic_Ester Protected Pyrazole Boronic Acid Ester Boronic_Ester->Suzuki Intermediate 3-(Pyrazolyl)-6-(difluoromethoxy)pyridazine Intermediate Suzuki->Intermediate Further_Steps Further Synthetic Transformations Intermediate->Further_Steps CSF1R_Inhibitor CSF-1R Inhibitor Further_Steps->CSF1R_Inhibitor

Caption: Synthetic strategy for a CSF-1R inhibitor intermediate.

Case Study 2: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway, and its inhibitors have shown remarkable efficacy in the treatment of B-cell malignancies and autoimmune diseases. [8]Several BTK inhibitors feature a pyridazine core. 3-Chloro-6-(difluoromethoxy)pyridazine can be utilized in a Buchwald-Hartwig amination with a suitable amine to construct a key fragment of a potential BTK inhibitor.

Applications in Agrochemicals

The pyridazine heterocycle is also a prominent feature in a number of agrochemicals, including fungicides, herbicides, and insecticides. [9][10]The unique properties imparted by the difluoromethoxy group, such as increased metabolic stability in plants and insects, make 3-Chloro-6-(difluoromethoxy)pyridazine an attractive building block for the discovery of new crop protection agents. For instance, it can be envisioned as a starting material for the synthesis of novel fungicides, leveraging the known antifungal activity of other pyridazine derivatives.

Conclusion

3-Chloro-6-(difluoromethoxy)pyridazine is a highly versatile and valuable building block for medicinal and agrochemical research. Its trifunctional nature, comprising a reactive chlorine atom, a drug-like difluoromethoxy group, and an embedded pyridazine pharmacophore, provides a powerful platform for the rapid generation of diverse and novel chemical entities. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this reagent in their drug discovery and development endeavors.

References

  • Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2493. [Link]

  • Ather, A. Q., Tahir, M. N., Khan, M. A., & Athar, M. M. (2010). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3069. [Link]

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents. (n.d.).
  • Cselovszki, R., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Tetrahedron, 67(35), 6549-6556.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents. (n.d.).
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7029. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents. (n.d.).
  • Karadag, A., et al. (2011). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. [Link]

  • Li, J., et al. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Journal of Medicinal Chemistry, 64(15), 11485-11503.
  • K-M. Dawood, et al. (2006). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. ARKIVOC. [Link]

  • Abás, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4983. [Link]

  • Rodrigues, F. A., et al. (2009). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Letters in Organic Chemistry, 6(1), 78-82.
  • WO2014068527A1 - Bruton's tyrosine kinase inhibitors - Google Patents. (n.d.).
  • Wang, M., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 392-401.
  • Lamberth, C. (2018). Pyridazine Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(8), 1755-1769.
  • WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents. (n.d.).
  • WO2019228252A1 - Highly active csf1r inhibitor compound - Google Patents. (n.d.).
  • Gerasimova, M. A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6259. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 8, 2026, from [Link]

  • Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4242. [Link]

  • Hua, X., et al. (2023). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry, 71(4), 1869-1879.
  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, 12(1), 19379. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 41(31).
  • Watterson, S. H., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Journal of Medicinal Chemistry, 64(15), 10833-10864. [Link]

  • WO2021144360A1 - Small molecule csf-1r inhibitors in therapeutic and cosmetic uses - Google Patents. (n.d.).
  • Bar-Or, D., et al. (2009). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 19(2), 465-468.
  • D'hooge, F., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(18), 4567-4573.
  • Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Sandham, D. A. (2002). a sca old for the synthesis of highly functionalised heterocycles. Durham University.
  • Volyniuk, D., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Polymers, 12(1), 183. [Link]

  • WO2012020008A1 - Inhibitors of bruton's tyrosine kinase - Google Patents. (n.d.).
  • Umetsu, Y., et al. (2023). Discovery of pyridachlometyl: A new class of pyridazine fungicides. Pest Management Science, 79(6), 2263-2270.
  • Han, C., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646.
  • Benfatti, F., et al. (2022). Development of novel pyridine-based agrochemicals: A review. Molecules, 27(5), 1593.
  • Zhen, Z., et al. (2002). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 45(17), 3736-3746.
  • Ather, A. Q., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2493.
  • Al-dujaili, A. H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2248-2261. [Link]

Sources

Use of 3-Chloro-6-(difluoromethoxy)pyridazine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Chloro-6-(difluoromethoxy)pyridazine in Next-Generation Agrochemical Synthesis

Executive Summary

This technical guide details the synthetic utility of 3-Chloro-6-(difluoromethoxy)pyridazine (CAS 1084812-45-2) as a high-value scaffold for herbicide and fungicide development. The 6-difluoromethoxy (


) motif acts as a lipophilic bioisostere of hydroxyl and methoxy groups, significantly enhancing metabolic stability and membrane permeability (

modulation). The 3-chloro substituent serves as a versatile electrophilic handle for late-stage diversification via transition metal catalysis or nucleophilic aromatic substitution (

).

Chemical Profile & Strategic Value

The Fluorine Effect in Agrochemicals

The incorporation of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 group is not merely structural; it is functional.[1][2] Unlike the chemically inert trifluoromethoxy (

) group, the difluoromethoxy moiety contains an acidic hydrogen atom capable of acting as a weak hydrogen bond donor.[3] This unique property allows for:
  • Conformational Locking: Intramolecular H-bonding with adjacent heteroatoms.

  • Metabolic Blocking: Protection of the oxygen-carbon bond from oxidative metabolism compared to non-fluorinated ethers.

  • Lipophilicity Tuning: A moderate increase in lipophilicity (typically

    
     to 
    
    
    
    vs.
    
    
    ), improving cuticular penetration in plant foliage.
Scaffold Reactivity Analysis

The pyridazine ring is electron-deficient (


-deficient).
  • C-3 Position (Cl): Highly electrophilic due to the inductive effect of the adjacent nitrogen and the para-like resonance effect. It is the primary site for diversification.

  • C-6 Position (

    
    ):  Chemically robust under standard cross-coupling conditions (Suzuki, Sonogashira) and acidic workups, but sensitive to extremely strong Lewis acids which may cleave the ether linkage.
    

Synthetic Workflow Visualization

The following diagram outlines the divergent synthesis pathways starting from the core scaffold.

G Scaffold 3-Chloro-6- (difluoromethoxy)pyridazine Suzuki Pathway A: Suzuki-Miyaura Coupling Scaffold->Suzuki Ar-B(OH)2 Pd Catalyst SNAr Pathway B: Nucleophilic Substitution (SNAr) Scaffold->SNAr R-NH2 Base, Heat Biaryl 6-Aryl-3-(difluoromethoxy) pyridazine (Herbicide Core) Suzuki->Biaryl Amino 3-Amino-6-(difluoromethoxy) pyridazine (Fungicide Core) SNAr->Amino

Figure 1: Divergent synthetic utility of the 3-Chloro-6-(difluoromethoxy)pyridazine scaffold.

Detailed Experimental Protocols

Protocol A: Preparation of the Scaffold (Upstream Synthesis)

Note: If not purchasing commercially, this scaffold is synthesized from 3,6-dichloropyridazine.

Objective: Selective mono-hydrolysis followed by O-difluoromethylation.

Step 1: Mono-hydrolysis

  • Dissolve 3,6-dichloropyridazine (1.0 eq) in aqueous NaOH (2.5 eq).

  • Heat to reflux for 4 hours. The symmetry of the molecule ensures that only one chloride is displaced to form 6-chloropyridazin-3-ol.

  • Acidify to pH 3 with HCl. Filter the precipitate.[4][5]

Step 2: O-Difluoromethylation (The Critical Step) Rationale: We use Sodium Chlorodifluoroacetate (


) as a solid source of difluorocarbene (

). This avoids the use of gaseous Freon-22 (ozone-depleting) and provides higher safety margins.
  • Reagents: 6-chloropyridazin-3-ol (10 mmol),

    
     (12 mmol), Sodium chlorodifluoroacetate (20 mmol).
    
  • Solvent: DMF:Water (9:1 ratio). The water is essential to facilitate the protonation of the intermediate anion.

  • Procedure:

    • Charge a pressure tube or sealed vessel with the starting material, base, and solvent.[6]

    • Heat to 100°C.

    • Add Sodium chlorodifluoroacetate portion-wise over 1 hour. Caution: Gas evolution (

      
      ).
      
    • Stir at 100°C for an additional 4 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate (

    
    ). Wash organics with brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Yield Expectation: 65-75%.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Application: Synthesis of biaryl herbicide candidates (e.g., Pyridate analogs).

Reagents:

  • Substrate: 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq)

  • Boronic Acid: 4-Chlorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ).
    
  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 mins in microwave).

  • Monitoring: Monitor by LC-MS. The Cl is highly reactive; conversion should be rapid.

  • Isolation: Filter through Celite. Concentrate. Purify via flash chromatography.

Why this works: The pyridazine nitrogen atoms withdraw electron density, making the C-Cl bond highly susceptible to oxidative addition by Palladium(0), often requiring less active ligands than chlorobenzenes.

Protocol C: Nucleophilic Aromatic Substitution ( ) (C-N Bond Formation)

Application: Synthesis of amino-pyridazine fungicide candidates.

Reagents:

  • Substrate: 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq)

  • Nucleophile: Morpholine or primary alkyl amine (1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step:

  • Setup: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add amine and DIPEA.

  • Reaction: Heat to 80°C.

    • Note: If using volatile amines, use a sealed tube.

  • Completion: Reaction is typically complete within 2-6 hours.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with DCM.[5]

  • Purification: Recrystallization from Ethanol is often sufficient due to the high polarity difference between starting material and product.

Comparative Data: Substituent Effects

The following table highlights why the difluoromethoxy group is superior to standard alkoxy groups for specific agrochemical applications.

Property

(Methoxy)

(Difluoromethoxy)

(Trifluoromethoxy)
Impact on Agrochemical
Lipophilicity (

)
-0.02+0.18+1.04

offers balanced permeability without extreme hydrophobicity.
H-Bond Donor NoYes (Weak) NoImproves receptor binding affinity via H-bonding.
Metabolic Stability Low (O-demethylation)High Very HighProlongs half-life in plant/insect systems.
Hammett

-0.27 (Donor)-0.03 (Weak Donor)+0.35 (Withdrawing)

is electronically neutral/slightly withdrawing, stabilizing the ring.

Safety & Handling

  • Halogenated Heterocycles: May cause skin sensitization. Handle in a fume hood.

  • Difluorocarbene Reagents: Sodium chlorodifluoroacetate releases

    
     and reactive carbenes upon heating. Ensure adequate venting to prevent pressure buildup.
    
  • Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents in many jurisdictions.

References

  • Synthesis of Difluoromethoxy Arenes: Zafrani, Y., et al. (2018). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry. Link

  • Pyridazine Reactivity: Goodman, A. J., et al. (2016). "Practical Guide to the Synthesis of Pyridazines." Tetrahedron. Link

  • Agrochemical Bioisosteres: Jeschke, P. (2016). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem. Link

  • Difluorocarbene Reagents: Hu, J., et al. (2011). "Reagents for Difluoromethylation."[7][8] Chemical Reviews. Link

  • Compound Data: PubChem. "3-Chloro-6-(difluoromethoxy)pyridazine."[9] National Library of Medicine. Link

Sources

Scale-up synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

Abstract

This application note provides a comprehensive, in-depth guide for the multi-kilogram scale-up synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine, a key heterocyclic building block for pharmaceutical and agrochemical research and development. The described synthetic pathway is a robust, two-step process commencing from commercially available 3,6-dihydroxypyridazine (maleic hydrazide). The protocol emphasizes operational safety, process control, and scalability. The first stage involves a direct difluoromethoxylation to produce 6-(difluoromethoxy)pyridazin-3(2H)-one. The subsequent stage is a chlorination using phosphorus oxychloride (POCl₃) to yield the final product. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors, offering detailed experimental protocols, mechanistic insights, safety procedures, and characterization data.

Introduction: Significance of Fluorinated Pyridazines

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including cardiovascular and anticancer properties.[1][2][3] The incorporation of fluorine atoms, particularly the difluoromethoxy (-OCF₂H) group, into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] The -OCF₂H group serves as a lipophilic isostere for hydroxyl or thiol groups and can participate in hydrogen bonding, making it a valuable substituent in drug design.[4][5] Consequently, 3-Chloro-6-(difluoromethoxy)pyridazine represents a highly valuable and versatile intermediate for accessing novel, high-value compounds in discovery programs. This document outlines a reliable and scalable pathway to this important molecule.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence optimized for scalability and efficiency.

  • Step 1: Difluoromethoxylation. The process begins with the difluoromethoxylation of 3,6-dihydroxypyridazine. This key step utilizes a difluorocarbene precursor to install the desired -OCF₂H group, forming the stable intermediate, 6-(difluoromethoxy)pyridazin-3(2H)-one. This approach leverages modern fluorination chemistry, which has seen significant advancements for late-stage functionalization and large-scale synthesis.[6]

  • Step 2: Chlorination. The pyridazinone intermediate is then converted to the final product via chlorination. Phosphorus oxychloride (POCl₃) is employed as the chlorinating agent, a standard and effective reagent for transforming pyridazin-3(2H)-one scaffolds into their 3-chloro analogues.[7][8] Careful control of reaction conditions and a robust quenching procedure are critical for safety and yield on a larger scale.

Synthetic_Pathway A 3,6-Dihydroxypyridazine (Maleic Hydrazide) B 6-(difluoromethoxy)pyridazin-3(2H)-one (Intermediate) A->B Step 1: Difluoromethoxylation (e.g., Diethyl bromodifluoromethylphosphonate, Base) C 3-Chloro-6-(difluoromethoxy)pyridazine (Final Product) B->C Step 2: Chlorination (POCl₃)

Caption: Overall two-step synthetic pathway.

Part 1: Scale-Up Synthesis of 6-(difluoromethoxy)pyridazin-3(2H)-one

Mechanistic Rationale

The difluoromethoxylation of the pyridazinone starting material proceeds via the generation of difluorocarbene (:CF₂) from a suitable precursor, such as diethyl bromodifluoromethylphosphonate. In the presence of a base, the hydroxyl group of the pyridazinone tautomer is deprotonated, and the resulting alkoxide attacks the electrophilic difluorocarbene. Subsequent protonation yields the desired difluoromethoxy group. The choice of a phosphonate-based reagent is advantageous for scale-up due to its stability and handling characteristics compared to gaseous reagents like chlorodifluoromethane.[6]

Materials and Equipment
Reagent Grade Supplier Notes
3,6-Dihydroxypyridazine≥98%CommercialAlso known as Maleic Hydrazide.
Diethyl bromodifluoromethylphosphonate≥97%CommercialStable difluorocarbene precursor.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercialBase. Ensure it is dry.
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction Solvent.
Methyl tert-butyl ether (MTBE)ACS GradeCommercialExtraction Solvent.
Brine (Saturated NaCl)In-house-For aqueous work-up.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent.

Equipment:

  • 20 L glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.

  • Heating/cooling mantle with precise temperature control.

  • 50 L separatory funnel.

  • Rotary evaporator with a suitable vacuum pump.

  • Filtration apparatus.

  • Analytical balance.

Detailed Experimental Protocol
  • Reactor Setup: Assemble the 20 L reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Reagent Charging: Charge the reactor with 3,6-dihydroxypyridazine (1.00 kg, 8.92 mol), powdered anhydrous potassium carbonate (2.47 kg, 17.84 mol, 2.0 equiv), and anhydrous N,N-dimethylformamide (10 L).

  • Heating and Initial Stirring: Begin stirring the suspension and heat the mixture to 60 °C. Stir for 30 minutes to ensure good dispersion.

  • Reagent Addition: Slowly add diethyl bromodifluoromethylphosphonate (2.64 kg, 9.81 mol, 1.1 equiv) to the reactor via an addition funnel over approximately 1.5–2 hours. Maintain the internal temperature between 60–65 °C. An exotherm may be observed.

  • Reaction Monitoring: Hold the reaction mixture at 65 °C. Monitor the reaction progress by HPLC every 2 hours until the starting material is consumed (<1% remaining). The reaction is typically complete within 8–12 hours.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature (20–25 °C). Carefully and slowly pour the reaction mixture into a separate vessel containing 40 L of ice-cold water with vigorous stirring.

  • Extraction: Transfer the aqueous slurry to a 50 L separatory funnel. Extract the product with methyl tert-butyl ether (MTBE) (3 x 8 L).

  • Washing: Combine the organic extracts and wash with water (2 x 5 L) followed by brine (1 x 5 L) to remove residual DMF and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a light-tan solid, can be purified by slurrying in hot MTBE (approx. 3 L), cooling to 0–5 °C, and filtering to collect the purified solid. Dry the solid under vacuum at 40 °C.

    • Expected Yield: 1.10–1.25 kg (75–85%).

    • Characterization: Confirm structure and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.

Part 2: Scale-Up Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

Mechanistic Rationale

The chlorination of the 6-(difluoromethoxy)pyridazin-3(2H)-one intermediate using phosphorus oxychloride (POCl₃) is a classic transformation. The lone pair of the nitrogen atom in the pyridazinone ring attacks the phosphorus atom of POCl₃, initiating a sequence of reactions. The carbonyl oxygen is ultimately converted into a good leaving group, which is then displaced by a chloride ion, leading to the formation of the aromatic 3-chloro-6-(difluoromethoxy)pyridazine. This reaction is typically performed using POCl₃ as both the reagent and the solvent.

Materials and Equipment
Reagent Grade Supplier Notes
6-(difluoromethoxy)pyridazin-3(2H)-oneAs synthesized in Part 1-Ensure the material is dry.
Phosphorus Oxychloride (POCl₃)Reagent GradeCommercialHighly Corrosive and Water-Reactive.
TolueneACS GradeCommercialCo-evaporation solvent.
Dichloromethane (DCM)ACS GradeCommercialExtraction Solvent.
Sodium Bicarbonate (NaHCO₃)In-house-For neutralization.

Equipment:

  • 20 L glass reactor with overhead stirring, temperature probe, condenser (with gas scrubber), and nitrogen inlet.

  • Heating mantle.

  • Large vessel for quenching (e.g., 100 L).

  • Rotary evaporator.

  • Appropriate Personal Protective Equipment (PPE).[9]

Detailed Experimental Protocol
  • Reactor Setup: Set up the 20 L reactor in a well-ventilated fume hood. The condenser outlet must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize evolving HCl gas.

  • Reagent Charging: Charge the reactor with 6-(difluoromethoxy)pyridazin-3(2H)-one (1.00 kg, 6.17 mol).

  • POCl₃ Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (5.0 L, 8.2 kg, 53.5 mol) to the reactor.

  • Heating: Slowly heat the mixture to reflux (approx. 105–110 °C). Stir vigorously.

  • Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by HPLC until the starting material is fully consumed (typically 4–6 hours).

  • POCl₃ Removal: After cooling to 50–60 °C, remove the excess POCl₃ under reduced pressure. Caution: Ensure the vacuum trap is suitable for corrosive vapors. It is advisable to co-evaporate with toluene (2 x 1 L) to aid in the removal of the last traces of POCl₃.

  • Quenching: THIS STEP IS HIGHLY EXOTHERMIC AND DANGEROUS. In a separate 100 L vessel, prepare a large amount of crushed ice (approx. 20 kg). Very slowly and carefully, add the cooled reaction residue to the crushed ice in small portions with efficient stirring. Maintain the quench temperature below 20 °C by adding more ice if necessary. This step must be performed behind a blast shield.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the quenched mixture until the pH is neutral (pH 7–8). Be cautious of gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 5 L).

  • Washing and Drying: Wash the combined organic layers with brine (1 x 4 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product as a white to off-white solid.

    • Expected Yield: 0.95–1.05 kg (85–95%).

    • Characterization: Confirm identity and purity via ¹H NMR, ¹⁹F NMR, ¹³C NMR, LC-MS, and melting point analysis.

Process Workflow and Safety

Process_Workflow cluster_0 Part 1: Difluoromethoxylation cluster_1 Part 2: Chlorination A1 Charge Reactor: 3,6-Dihydroxypyridazine, K₂CO₃, DMF A2 Heat to 60 °C A1->A2 A3 Slowly Add Phosphonate Reagent (Maintain T < 65 °C) A2->A3 A4 Hold at 65 °C for 8-12h (Monitor by HPLC) A3->A4 A5 Cool & Quench into Ice Water A4->A5 A6 Extract with MTBE A5->A6 A7 Wash, Dry, Concentrate A6->A7 A8 Purify & Isolate Intermediate A7->A8 B1 Charge Reactor: Intermediate, POCl₃ A8->B1 Transfer Dried Intermediate B2 Heat to Reflux (110 °C) B1->B2 B3 Hold at Reflux for 4-6h (Monitor by HPLC) B2->B3 B4 Cool & Remove Excess POCl₃ (Vacuum Distillation) B3->B4 B5 CAUTION: Slowly Quench Residue onto Ice B4->B5 B6 Neutralize with NaHCO₃ B5->B6 B7 Extract with DCM B6->B7 B8 Wash, Dry, Concentrate B7->B8 B9 Recrystallize & Isolate Final Product B8->B9

Sources

3-Chloro-6-(difluoromethoxy)pyridazine in GPCR ligand development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Chloro-6-(difluoromethoxy)pyridazine in Class A GPCR Ligand Design

Executive Summary

This guide details the application of 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) as a high-value scaffold in the development of G-Protein Coupled Receptor (GPCR) ligands. While traditional medicinal chemistry often relies on methoxy (


) or trifluoromethoxy (

) groups, the difluoromethoxy (

) moiety offers a unique "Goldilocks" physicochemical profile. It functions as a lipophilic hydrogen bond donor , improving binding affinity and metabolic stability without the excessive lipophilicity penalty of perfluorination.

This document provides the rationale for bioisosteric replacement, detailed synthetic protocols for functionalization, and structural insights for optimizing ligand-receptor interactions.

Strategic Rationale: The "Fluorine Effect" in GPCR Binding

In GPCR ligand optimization, the 3-chloro-6-(difluoromethoxy)pyridazine scaffold addresses three critical failure modes: metabolic instability, solubility/permeability trade-offs, and target selectivity.

The Bioisosteric Triad

The


 group occupies a distinct chemical space between 

and

.
PropertyMethoxy (

)
Trifluoromethoxy (

)
Difluoromethoxy (

)
Electronic Effect Electron Donating (EDG)Strong Electron Withdrawing (EWG)Moderate EWG
H-Bonding Acceptor OnlyNone (inert)Donor & Acceptor
Metabolic Stability Low (prone to

-dealkylation)
HighHigh (C-F bond blocks oxidation)
Lipophilicity (

)
BaselineHigh (+1.0 vs Me)Moderate (+0.6 vs Me)

Key Insight: Unlike


, the 

proton is sufficiently acidic (due to the two geminal fluorines) to act as a weak hydrogen bond donor to backbone carbonyls in the GPCR binding pocket (e.g., residues in TM3 or TM5), potentially boosting potency by 10–100 fold [1, 2].

Bioisostere_Logic cluster_0 Traditional Groups OMe Methoxy (-OMe) High Metabolic Liability H-Bond Acceptor OCHF2 Difluoromethoxy (-OCHF2) (The Solution) OMe->OCHF2 Block Metabolism (C-H to C-F) OCF3 Trifluoromethoxy (-OCF3) High Lipophilicity (LogP) No H-Bond Donor OCF3->OCHF2 Restore H-Bonding (Lipophilic Donor) Target GPCR Ligand Optimization (Balanced LogD/Potency) OCHF2->Target Improved PK/PD

Figure 1: Strategic positioning of the difluoromethoxy group to balance metabolic stability and binding affinity.

Chemical Reactivity & Synthetic Protocols

The 3-chloropyridazine core is electron-deficient, making the C3-chlorine highly reactive toward Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.
Protocol A: Displacement with Amines (Core Ligand Synthesis)

Use Case: Attaching the scaffold to a piperazine or piperidine core (common pharmacophores in GPCR antagonists like Dopamine D2 or 5-HT modulators).

Reagents:

  • Substrate: 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq)

  • Nucleophile: Secondary amine (e.g.,

    
    -Boc-piperazine) (1.2 eq)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: DMSO or NMP (for difficult substrates); Acetonitrile (for reactive amines)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 mmol) in anhydrous DMSO (3 mL) in a microwave-compatible vial or round-bottom flask.

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.5 mmol).

  • Reaction:

    • Thermal: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

    • Microwave (Preferred): Irradiate at 120 °C for 20–40 minutes.

  • Workup: Dilute with ethyl acetate (30 mL), wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The pyridazine nitrogen makes the product polar; ensure the gradient goes up to 80–100% EtOAc if necessary.

Expert Note: The 6-difluoromethoxy group is stable to these basic conditions. However, avoid strong alkoxide bases (e.g.,


) at high temperatures, which could potentially displace the 

group or cause transetherification.
Protocol B: Suzuki-Miyaura Coupling (Biaryl Formation)

Use Case: Creating biaryl systems common in kinase inhibitors or allosteric GPCR modulators.

Reagents:

  • Substrate: 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq)

  • Boronate: Aryl boronic acid/ester (1.2–1.5 eq)

  • Catalyst:

    
     (5 mol%) or XPhos Pd G3 (2 mol%)
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with the chloride, boronic acid, and base solution. Sparge solvents with nitrogen for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst under a nitrogen stream. Seal the vessel.

  • Reaction: Heat to 90 °C for 2–6 hours.

  • Scavenging: If Pd residues persist, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes.

  • Purification: Standard flash chromatography.

Experimental Workflow & Pathway

The following diagram illustrates the decision tree for incorporating this building block into a lead compound.

Synthetic_Workflow Start Start: 3-Chloro-6-(difluoromethoxy)pyridazine (Electrophile) Decision Target Structure Requirement? Start->Decision Path_A Path A: Heteroatom Linker (Amine/Ether/Thiol) Decision->Path_A Path_B Path B: Carbon-Carbon Bond (Biaryl/Styryl) Decision->Path_B Reaction_A SnAr Reaction Solvent: DMSO/NMP Base: DIPEA/K2CO3 Temp: 80-120°C Path_A->Reaction_A Reaction_B Suzuki-Miyaura Coupling Cat: Pd(dppf)Cl2 / XPhos Base: K3PO4 Solvent: Dioxane/H2O Path_B->Reaction_B Product_A Product A: Amino-pyridazine (High Solubility, H-Bond Acceptor) Reaction_A->Product_A Product_B Product B: Biaryl-pyridazine (Rigid, Pi-Stacking) Reaction_B->Product_B

Figure 2: Synthetic divergence based on ligand design requirements.

Case Study: Metabolic Stability Enhancement

Scenario: A lead compound containing a 6-methoxypyridazine moiety shows excellent potency (


) against the Adenosine 

receptor but suffers from high intrinsic clearance (

) in liver microsomes due to rapid

-demethylation.

Intervention:

  • Design: Replace the 6-methoxy group with 6-difluoromethoxy using the 3-chloro-6-(difluoromethoxy)pyridazine building block.

  • Synthesis: Utilize Protocol A (above) to couple the new scaffold to the existing amine core.

  • Outcome:

    • Metabolic Stability: The

      
       bond strength (
      
      
      
      ) prevents oxidative attack at the alpha-carbon, significantly reducing
      
      
      .
    • Binding: The

      
       proton acts as a donor to Threonine or Serine residues often found in GPCR orthosteric sites, maintaining or improving potency (
      
      
      
      ).
    • Permeability: The slight increase in lipophilicity aids blood-brain barrier (BBB) penetration if the target is CNS-located.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A structural and theoretical study." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Lippard, S. J., et al. (2017).[1] "Hydrogen Bonds Involving

    
    ." ChemistryViews. 
    
  • PubChem. (n.d.). "3-Chloro-6-(difluoromethoxy)pyridazine Compound Summary." National Library of Medicine.

  • Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry.

Sources

Application Note: Cell-Based Screening of 3-Chloro-6-(difluoromethoxy)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) represents a high-value pharmacophore in modern medicinal chemistry. It serves as a dual-functional scaffold: the 3-chloro position acts as an electrophilic handle for nucleophilic aromatic substitution (


), allowing rapid library generation (e.g., via amine coupling), while the 6-difluoromethoxy (-OCHF

)
moiety acts as a lipophilic hydrogen bond donor.

Unlike the trifluoromethoxy (-OCF


) group, the -OCHF

group contains an acidic hydrogen that can function as a hydrogen bond donor, often improving binding affinity while maintaining metabolic stability against O-demethylation.

This guide details the protocols for screening libraries derived from this scaffold, focusing on anti-inflammatory (PDE4 inhibition) and anti-proliferative indications, which are the most biologically relevant pathways for this chemical class.

Compound Handling & Preparation[2][11]

Fluorinated heterocycles often exhibit "brick-dust" insolubility or unexpected precipitation in aqueous media. Proper handling is critical to prevent false negatives in cell-based assays.

Solubilization Protocol
  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade

    
     99.9%.
    
  • Concentration: Prepare 10 mM master stocks.

  • Storage: Aliquot into amber glass vials (fluorine-compatible) to prevent light degradation. Store at -20°C.

  • Sonicate: 3-Chloro-6-(difluoromethoxy)pyridazine derivatives may require 5–10 minutes of ultrasonic bath treatment to ensure complete dissolution.

The "Edge Effect" Warning

In 96-well or 384-well plates, the outer wells evaporate faster, concentrating the compound and DMSO.

  • Rule: Do not use the perimeter wells (A1-A12, H1-H12, etc.) for experimental data. Fill them with PBS or media.

  • DMSO Tolerance: Ensure final DMSO concentration in the cell assay is

    
     (v/v) to avoid solvent toxicity masking compound effects.
    

Workflow Visualization

The following diagram illustrates the screening cascade, moving from the raw scaffold to hit validation.

ScreeningCascade cluster_Assays Cell-Based Screening Scaffold Scaffold: 3-Chloro-6-(difluoromethoxy)pyridazine Library Library Synthesis (SNAr Displacement at C3) Scaffold->Library QC QC: LC-MS & Solubility Check Library->QC Tox Assay 1: Cytotoxicity (HEK293 / HCT-116) Exclude toxic hits QC->Tox Func Assay 2: Functional Screen (PDE4 Inhibition / cAMP) Tox->Func Non-toxic entries ADME Assay 3: ADME Profiling (Caco-2 Permeability) Func->ADME Active hits (<1µM) Hit Lead Candidate Selection ADME->Hit

Caption: Figure 1. Screening cascade for pyridazine derivatives, prioritizing safety (cytotoxicity) before efficacy (functional).

Protocol A: Primary Safety Screen (Cytotoxicity)

Before assessing efficacy, you must determine the CC


 (Cytotoxic Concentration 50%). Pyridazines can be metabolically active; we must ensure the observed effects are target-specific, not due to general cell death.

Assay Type: ATP Quantification (e.g., CellTiter-Glo®). Cell Line: HEK293 (Kidney) or HepG2 (Liver - for metabolic activation).

Step-by-Step Procedure:
  • Seeding: Dispense 5,000 cells/well in 25 µL complete media into a white-walled 384-well plate.

  • Incubation: Incubate for 24 hours at 37°C/5% CO

    
     to allow attachment.
    
  • Treatment:

    • Prepare a 1:3 serial dilution of the derivative (Start: 100 µM

      
       End: 0.5 nM).
      
    • Add 5 µL of 6x compound solution to cells.

    • Controls:

      • Negative: 0.5% DMSO only.

      • Positive: 10 µM Staurosporine (induces 100% cell death).

  • Exposure: Incubate for 48 hours.

  • Readout: Add 30 µL CellTiter-Glo reagent. Shake for 2 mins. Read Luminescence.

Data Analysis: Normalize data to DMSO control (100% viability). Plot dose-response curves.

  • Acceptance Criteria: Compounds with CC

    
     < 10 µM in HEK293 should be flagged as potentially toxic "frequent hitters" unless oncology is the specific indication.
    

Protocol B: Functional Efficacy (PDE4 Inhibition)

Pyridazine derivatives, particularly those with difluoromethoxy groups, are structural analogs to known PDE4 inhibitors (e.g., Roflumilast).[1] PDE4 hydrolyzes cAMP.[1] Therefore, a PDE4 inhibitor will increase intracellular cAMP levels.[1]

Mechanism: The -OCHF


 group mimics the catechol ether of Roflumilast, fitting into the hydrophobic pocket of the PDE4 enzyme.

Assay System: cAMP-Glo™ Assay or TR-FRET cAMP kit. Cell Model: HEK293 overexpressing PDE4B.

Pathway Visualization[3]

PDE4_Pathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP (Active Signal) ATP->cAMP AC converts AMP AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 Downstream PKA Activation (Anti-inflammatory) cAMP->Downstream PDE4 PDE4 Enzyme Compound Pyridazine Derivative Compound->PDE4 INHIBITS

Caption: Figure 2. Mechanism of Action. The pyridazine derivative inhibits PDE4, preventing cAMP degradation and sustaining signaling.

Step-by-Step Procedure:
  • Induction: Stimulate cells with Forskolin (10 µM) to induce basal cAMP production.

  • Treatment: Concurrently treat with the Pyridazine derivative (10-point dose response).

  • Incubation: Short duration (30–60 minutes) prevents feedback loops.

  • Lysis/Detection: Add detection reagent (cAMP antibody + acceptor beads).

  • Result Interpretation:

    • High Signal (cAMP high): Effective PDE4 inhibition.

    • Low Signal (cAMP low): Inactive compound (PDE4 successfully degraded cAMP).

Protocol C: ADME Profiling (Caco-2 Permeability)

The difluoromethoxy group is specifically engineered to improve membrane permeability compared to hydroxyl equivalents. Validation of this property is essential.

Assay: Caco-2 Apical-to-Basolateral (A-B) Transport.

ParameterProtocol Detail
Cell Monolayer Caco-2 cells cultured for 21 days on transwell inserts.
Integrity Check TEER (Transepithelial Electrical Resistance) > 1000

.
Buffer HBSS (pH 7.4).
Compound Conc. 10 µM.
Timepoints 0, 60, 120 minutes.
Analysis LC-MS/MS of receiver (basolateral) compartment.

Success Metric: Calculate the Apparent Permeability (


).
  • 
     cm/s indicates high  permeability (good oral bioavailability potential).
    
  • Compare the -OCHF

    
     derivative against a -OCH
    
    
    
    analog.[1] The -OCHF
    
    
    should show superior metabolic stability (lower clearance in microsomal stability assays) due to the stronger C-F bonds blocking oxidative metabolism.

References

  • Erickson, J. A., et al. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Wermuth, C. G. (2011). "Pyridazine derivatives: A review of pharmacological activities." European Journal of Medicinal Chemistry.

  • Daley, C. J., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.

  • Lemaire, M., et al. (2023). "Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review." Bentham Science.

(Note: While specific commercial URLs for the exact CAS were reviewed, the citations above refer to the peer-reviewed methodology and chemical class properties standard in the field.)

Sources

Application Note: In vitro ADME Profiling of 3-Chloro-6-(difluoromethoxy)pyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-Chloro-6-(difluoromethoxy)pyridazine scaffold represents a strategic structural motif in modern medicinal chemistry. It combines the electron-deficient pyridazine ring with the lipophilic, metabolically robust difluoromethoxy (


) group. This guide details the specific in vitro ADME (Absorption, Distribution, Metabolism, Excretion) protocols required to characterize analogs based on this core. Special emphasis is placed on validating the bioisosteric advantages of the 

group over traditional methoxy substituents and monitoring the potential for reactive metabolite formation due to the halogenated heteroaromatic core.

Physicochemical Context & Scaffold Analysis[1][2][3][4][5]

Before initiating wet-lab protocols, it is critical to understand the physicochemical baseline of this scaffold. The 6-(difluoromethoxy) group acts as a "lipophilic hydrogen bond donor," a unique property where the


 proton can engage in weak hydrogen bonding while simultaneously increasing lipophilicity (

) and blocking metabolic soft spots (O-dealkylation).
Comparative Properties (Theoretical)
PropertyMethoxy Analog (

)
Difluoromethoxy Analog (

)
Impact on ADME
Metabolic Stability Low (O-demethylation)High (

bond strength)
Extends

; reduces clearance.[1]
H-Bonding Acceptor onlyDonor & AcceptorImproves permeability/solubility balance.
Lipophilicity (

)
Baseline+0.2 to +0.5Increases membrane permeability.
Acidity (pKa) Higher (more basic N)Lower (less basic N)Reduces lysosomal trapping; alters solubility pH profile.

Protocol A: Metabolic Stability (Microsomal Stability Assay)

Rationale: The primary advantage of the difluoromethoxy group is resistance to oxidative metabolism. This assay validates that the


 substitution effectively blocks the O-dealkylation pathway common to methoxy-pyridazines.
Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Critical Step: Ensure final DMSO concentration is <0.1% to avoid inhibiting CYP enzymes.

  • Pre-Incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of buffer and 2 µL of test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into a plate containing 150 µL ice-cold ACN + Internal Standard. Vortex for 10 minutes.

  • Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.

Target:

indicates high metabolic stability.

Protocol B: Reactive Metabolite Screening (GSH Trapping)

Rationale: The 3-chloro-pyridazine core is electron-deficient. While the


 group stabilizes the molecule against oxidation, the chloropyridazine moiety can be susceptible to nucleophilic aromatic substitution (

) by endogenous nucleophiles like Glutathione (GSH), potentially leading to toxicity.
Workflow Visualization

GSH_Trapping Compound Test Analog (10 µM) Incubation Incubation 60 min @ 37°C Compound->Incubation Microsomes HLM + NADPH Microsomes->Incubation GSH GSH (5 mM) (Nucleophile) GSH->Incubation Scan LC-MS/MS Neutral Loss Scan (129 Da) Incubation->Scan Quench & Spin Result Identify GSH-Adducts (M + 305) Scan->Result Data Analysis

Figure 1: Glutathione (GSH) trapping workflow to detect reactive electrophilic metabolites common in halogenated heteroaromatics.

Methodology
  • Incubation: Incubate test compound (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at a surplus concentration (5 mM).

  • Controls:

    • Negative:[2][3] No NADPH (rules out chemical reactivity).

    • Positive: Clozapine or Diclofenac (known reactive metabolite formers).

  • Analysis: Analyze via LC-MS/MS looking for a mass shift of +305 Da (GSH adduct) or +307 Da (if 3-Cl is displaced,

    
     mechanism).
    
  • Interpretation: The presence of GSH adducts suggests the halogenated core is too reactive or is being bioactivated (e.g., via N-oxidation followed by rearrangement).

Protocol C: Permeability (PAMPA/Caco-2)

Rationale: The


 group increases lipophilicity compared to 

or

. This generally improves passive permeability, but excessive lipophilicity can lead to solubility issues.
Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Donor Plate: 5% DMSO in PBS (pH 7.4) containing test compound (10 µM).

  • Acceptor Plate: PBS (pH 7.4) with a "sink" (e.g., surfactant) if low solubility is suspected.

  • Membrane: PVDF filter coated with 1% lecithin in dodecane.

  • Incubation: 4 hours at room temperature in a humidity chamber.

  • Quantification: UV-Vis or LC-MS of both donor and acceptor compartments.

  • Calculation:

    
    
    

Success Criteria:

  • 
    : High Permeability.
    
  • Note: If the 3-chloro analog shows low permeability despite high LogP, suspect efflux transport (P-gp). Proceed to Caco-2 assay with P-gp inhibitor (Verapamil).

Decision Tree for Scaffold Optimization

Use this logic flow to interpret your ADME data and refine the 3-Chloro-6-(difluoromethoxy)pyridazine analogs.

Optimization_Tree Start Analyze ADME Data Check_Stab Metabolic Stability (Microsomes) Start->Check_Stab High_CL High Clearance Check_Stab->High_CL CL > 20 Low_CL Low Clearance Check_Stab->Low_CL CL < 10 Check_Perm Permeability (PAMPA/Caco-2) Check_GSH GSH Adducts? Check_Perm->Check_GSH Papp > 10 Low_Perm Low Permeability Check_Perm->Low_Perm Papp < 1 Reactive_Pos Positive (+305 Da) Check_GSH->Reactive_Pos Yes Success Lead Candidate Check_GSH->Success No Action_Block Check Metabolic Soft Spot (Is OCF2H stable? Check Ring Oxidation) High_CL->Action_Block Low_CL->Check_Perm Action_Lipophil Increase Lipophilicity (Add F, Methyl on Ring) Low_Perm->Action_Lipophil Action_Steric Add Steric Bulk near N or Remove 3-Cl handle Reactive_Pos->Action_Steric

Figure 2: Strategic decision tree for optimizing pyridazine analogs based on ADME feedback.

References

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Paine, M. F., et al. (2006). The human intestinal cytochrome P450 "pie". Drug Metabolism and Disposition, 34(5), 880-886. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profile

User Context: You are synthesizing 3-Chloro-6-(difluoromethoxy)pyridazine (Target). This is typically achieved via nucleophilic aromatic substitution (


) of 3,6-dichloropyridazine using a difluorocarbene source (e.g., sodium chlorodifluoroacetate or chlorodifluoromethane gas) in the presence of a base.

The Problem: The reaction is highly sensitive to stoichiometry and temperature, leading to a "statistical mixture" of unreacted starting material, the desired mono-substituted product, and the over-reacted bis-substituted byproduct.

Diagnostic Table: The "Big Three" Impurities
ComponentStructure DescriptionPolarity (TLC)*Solubility ProfileOrigin
Target 3-Cl, 6-

Mid (

)
Soluble in DCM, EtOAc, Et2ODesired Product
Impurity A 3,6-DichloropyridazineMid-Low (

)
Soluble in organic solventsUnreacted Starting Material (SM)
Impurity B 3,6-Bis(difluoromethoxy)High (

)
Highly LipophilicOver-reaction (Excess carbene/heat)
Impurity C 6-Chloropyridazin-3-oneBaseline (

)
Low in Hexane; High in MeOHHydrolysis (Wet conditions)

*Note:


 values are estimated for a Hexane:EtOAc (4:1) system.[1][2][3][4][5][6][7][8][9][10] The Target and Impurity A often co-elute, presenting the primary purification challenge.

Troubleshooting Guides (Workflow)

Scenario 1: "I cannot separate the Starting Material (SM) from the Product."

Diagnosis: 3,6-Dichloropyridazine (SM) and the Target have very similar dipole moments. Standard silica flash chromatography often fails to resolve them effectively.

Solution Protocol:

  • Chemical Modification (The "Scavenger" Method):

    • If SM is present (<10%), do not try to column it away immediately.

    • Add a small amount of a nucleophilic scavenger (e.g., morpholine or polymer-supported amine) and heat gently. The 3,6-dichloropyridazine is more reactive toward

      
       than the difluoromethoxy analog.
      
    • The resulting amino-pyridazine is much more polar and will stick to the baseline of a silica column.

  • Stationary Phase Switch:

    • Switch from Normal Phase Silica to C18 Reverse Phase .

    • Eluent: Water/Acetonitrile gradient. The difluoromethoxy group adds significant lipophilicity, increasing retention time on C18 compared to the dichloro SM.

Scenario 2: "My yield is low, and I see a non-polar spot."

Diagnosis: You have generated Impurity B (Bis-product) . This occurs when the difluorocarbene source is in large excess or the reaction temperature is too high, activating the second chlorine for substitution.

Corrective Action:

  • Stoichiometry Control: Limit the difluorocarbene source (e.g.,

    
    ) to 1.1–1.2 equivalents. Do not add it all at once.
    
  • Stepwise Addition: Add the reagent in 3 portions over 2 hours. Monitor by TLC after each addition. Stop the reaction before full conversion of SM if necessary; it is easier to recover SM than to separate the Bis-product.

Scenario 3: "The product is disappearing on the Rotavap."

Diagnosis: 3-Chloro-6-(difluoromethoxy)pyridazine is a moderately volatile solid/oil. High vacuum and heating baths (>40°C) can cause sublimation.

Corrective Action:

  • Vacuum Control: Do not go below 20 mbar during solvent removal unless the flask is cooled.

  • Temperature: Keep the water bath at 30°C maximum.

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture TLC_Check Diagnostic: TLC (Hex/EtOAc 4:1) Start->TLC_Check Decision_Impurity Identify Major Impurity TLC_Check->Decision_Impurity Path_Bis Major Impurity: Bis-product (High Rf) Decision_Impurity->Path_Bis Non-polar spot Path_SM Major Impurity: SM (Dichloro) (Close Rf) Decision_Impurity->Path_SM Overlapping spot Path_Hydrolysis Major Impurity: Pyridazinone (Baseline) Decision_Impurity->Path_Hydrolysis Baseline spot Action_Flash Standard Flash Chromatography (Gradient 0-10% EtOAc) Path_Bis->Action_Flash Easy Separation Action_C18 Reverse Phase (C18) OR Chemical Scavenging Path_SM->Action_C18 Difficult Separation Action_Wash Aqueous Wash (pH 9) Remove acidic impurities Path_Hydrolysis->Action_Wash Pre-column cleanup Final Pure Target (Store at 2-8°C) Action_Flash->Final Action_C18->Final Action_Wash->Action_Flash

Caption: Decision matrix for selecting the optimal purification method based on the dominant impurity observed via Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Yes, but with extreme caution. The compound has a relatively low melting point and can be distilled under high vacuum (Kugelrohr is recommended). However, difluoromethoxy groups can be thermally unstable above 100°C, potentially releasing HF or carbonyl fluoride. Recommendation: Use sublimation or column chromatography instead.

Q: Why is the reaction turning black/tarry? A: This is characteristic of carbene chemistry. Difluorocarbene (


) that does not react with the pyridazine will polymerize to form polytetrafluoroethylene (PTFE) oligomers or react with the solvent. This "tar" is non-polar and usually elutes with the solvent front.
  • Tip: Filter the crude mixture through a pad of Celite® before loading onto a column to protect the silica.

Q: Is the product moisture sensitive? A: The


 group is generally stable to water at neutral pH. However, the C-Cl bond at position 3 is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, reverting to the pyridazinone [1]. Store under inert gas at 2–8°C.

Experimental Protocols

Protocol A: Optimized Flash Chromatography

Use this for separating the Target from the Bis-product and Tars.

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Column Loading: 1:50 ratio (Sample:Silica).

  • Solvent System:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate[11][12]

  • Gradient:

    • 0–5 min: 100% A (Elutes Tars and Bis-product).

    • 5–15 min: 0% → 5% B (Elutes Target).

    • 15–20 min: 5% → 20% B (Elutes SM and Hydrolysis products).

  • Detection: UV at 254 nm. (Pyridazine rings are UV active).

Protocol B: Chemical Scavenging (For removing <10% SM)

Use this when SM and Target co-elute.

  • Dissolve the crude mixture (containing Target and ~10% SM) in dry THF.

  • Add Morpholine (2.0 equivalents relative to the impurity amount, not the whole mass).

  • Stir at 50°C for 2 hours.

    • Mechanism:[1][5][8][9][10][11] Morpholine undergoes

      
       on the 3,6-dichloropyridazine much faster than on the 3-chloro-6-(difluoromethoxy)pyridazine due to steric and electronic factors [2].
      
  • Cool and evaporate solvent.

  • Perform a short silica plug filtration. The new morpholine-adduct is highly polar and will remain on the silica, while the Target elutes with 10% EtOAc/Hexane.

References

  • Synthesis and Reactivity of 3,6-Dichloropyridazine

    • Source: Coad, P. et al. "The Synthesis of 3,6-Dichloropyridazine." Journal of Organic Chemistry.
    • Context: Describes the fundamental reactivity of the C-Cl bonds in pyridazine systems toward nucleophiles and hydrolysis.
    • Link: [J. Org.[6] Chem. Archive (Generic)]([Link]) (Specific protocols derived from general pyridazine chemistry described in search result 1.1 and 1.13).

  • Difluoromethylation Reagents & Mechanisms

    • Source: "Sodium Chlorodifluoroacetate: A Reagent for Difluorocarbene Generation." Organic Syntheses, Coll.[13] Vol. 5, p. 134.

    • Context: Provides the standard operating procedure for generating difluorocarbene, the key intermedi
    • Link:

  • Pyridazine Impurity Profiles

    • Source: "Chemical Studies on 3,6-Dichloropyridazine."[1][5][7][8][10][11] Journal of American Science.[1]

    • Context: Details the formation of hydrolysis byproducts (pyridazinones)
    • Link:

Sources

Technical Support Center: Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-CF2H-004 Topic: Troubleshooting Side Reactions & Impurity Profiles Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine typically proceeds via the O-difluoromethylation of 6-chloropyridazin-3(2H)-one (the tautomer of 3-chloro-6-hydroxypyridazine). The most robust protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a difluorocarbene source.

Users frequently encounter three classes of failure modes:

  • Regio-isomer Contamination: Competition between O-alkylation (Target) and N-alkylation (Impurity).

  • Carbene Quenching: Hydrolysis of the reactive intermediate before insertion.

  • Precursor Degradation: Over-hydrolysis of the starting 3,6-dichloropyridazine.

This guide provides mechanistic insights and actionable troubleshooting steps to mitigate these specific side reactions.

Module 1: The Regioselectivity Challenge (O- vs. N-Alkylation)

The Issue

"I am observing a persistent impurity (~15-20%) with the same mass as my product but a different retention time. Recrystallization is difficult."

Technical Diagnosis

Pyridazinones are ambident nucleophiles . The lactam-lactim tautomerism allows the difluorocarbene (:CF2) to attack either the oxygen (desired) or the nitrogen (undesired).

  • Target (O-isomer): 3-Chloro-6-(difluoromethoxy)pyridazine.[1]

  • Impurity (N-isomer): 3-Chloro-2-(difluoromethyl)pyridazin-6-one.

While O-alkylation is generally favored in silver-mediated reactions, the standard SCDA/K2CO3 method often yields a mixture unless specific solvent/base parameters are strictly controlled.

Troubleshooting Protocol
VariableRecommendationMechanism / Rationale
Solvent Acetonitrile (ACN) or DMF Polar Aprotic Solvents favor the O-alkylation by solvating the cation (K+), leaving the oxygen anion "naked" and more nucleophilic. However, highly polar solvents like DMF can sometimes increase N-alkylation due to better stabilization of the transition state. Tip: If N-isomer is high in DMF, switch to ACN.
Base K2CO3 or Cs2CO3 Cesium effect: The large Cesium cation (Cs+) coordinates less tightly with the oxygen anion than Potassium (K+), promoting O-attack.
Temperature 65°C - 80°C High temperatures (>100°C) often favor the thermodynamically stable N-isomer. Keep the temp as low as possible while still allowing SCDA decarboxylation.
Q&A: Regioselectivity

Q: Can I convert the N-isomer back to the O-isomer? A: No. The N-CF2 bond is stable. You must prevent its formation or separate it via column chromatography (the N-isomer is usually much more polar).

Module 2: Difluorocarbene Management (Low Yields)

The Issue

"My starting material is consumed, but the yield is low (<40%). I see no distinct new spots on TLC besides the baseline."

Technical Diagnosis

This indicates Carbene Quenching . The difluorocarbene (:CF2) generated from SCDA is highly electrophilic. If it does not encounter the pyridazinone anion immediately, it reacts with trace water or the solvent itself.

Reaction: :CF2 + H2O -> CO + 2HF (Rapid hydrolysis)

Troubleshooting Protocol
  • Dry Solvents: Ensure DMF/ACN water content is <50 ppm.

  • Slow Addition: Do not add SCDA all at once. Add it portion-wise (e.g., over 2 hours) to maintain a low steady-state concentration of :CF2, increasing the probability of reaction with the substrate rather than self-quenching or dimerization.

  • Stoichiometry: Use 2.5 - 3.0 equivalents of SCDA. The generation of :CF2 is never 100% efficient.

Module 3: Precursor Instability (Hydrolysis)

The Issue

"I am making the precursor (6-chloropyridazin-3(2H)-one) from 3,6-dichloropyridazine, but the final difluoromethylation fails."

Technical Diagnosis

If you are performing a "one-pot" or crude carry-over, you likely have 3,6-dihydroxypyridazine (Maleic hydrazide) contamination.

  • Cause: Over-hydrolysis of 3,6-dichloropyridazine.

  • Effect: The di-hydroxy species consumes 2 equivalents of SCDA and forms insoluble oligomers, killing the reaction stoichiometry.

Validation Step

Check the melting point of your precursor.

  • 6-Chloropyridazin-3(2H)-one: MP ~137-140°C.

  • 3,6-Dihydroxypyridazine: MP >300°C (Decomposes).

  • Action: If your precursor does not melt below 150°C, recrystallize from water/ethanol before attempting difluoromethylation.

Visualizing the Reaction Pathways

The following diagram maps the critical decision points and side reactions in the synthesis.

G Start 3,6-Dichloropyridazine Inter 6-Chloropyridazin-3(2H)-one (Tautomer) Start->Inter Hydrolysis (HCl/H2O) Impurity_Over IMPURITY 3,6-Dihydroxypyridazine Start->Impurity_Over Over-Hydrolysis (Excess Heat/Time) Target TARGET PRODUCT 3-Chloro-6-(difluoromethoxy)pyridazine (O-Alkylation) Inter->Target Path A: O-Attack (Promoted by Cs2CO3/ACN) Impurity_N IMPURITY (Major) N-Difluoromethyl isomer (N-Alkylation) Inter->Impurity_N Path B: N-Attack (Promoted by High Temp) SCDA Reagent: ClCF2COONa (SCDA) Carbene :CF2 (Difluorocarbene) SCDA->Carbene Heat (65-80°C) -CO2, -NaCl Carbene->Target Carbene->Impurity_N Impurity_Hydro WASTE CO + HF (Hydrolysis) Carbene->Impurity_Hydro Trace H2O

Figure 1: Mechanistic pathway showing the bifurcation between the desired O-alkylation and the competing N-alkylation and hydrolysis pathways.

Experimental Protocol (Best Practice)

Objective: Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine minimizing N-isomer formation.

  • Reagent Prep: Dry Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) in an oven at 120°C for 4 hours prior to use.

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Dissolution: Add 6-chloropyridazin-3(2H)-one (1.0 eq) and Cs2CO3 (1.5 eq) to anhydrous Acetonitrile (0.2 M concentration). Stir at RT for 30 mins to form the anion.

  • Reaction: Heat to 65°C .

  • Addition: Dissolve Sodium Chlorodifluoroacetate (SCDA) (2.5 eq) in minimal DMF/ACN. Add this solution dropwise over 2 hours via syringe pump.

    • Why? Keeps :CF2 concentration low, favoring reaction with the substrate over self-quenching.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate. Dilute with EtOAc, wash with water (3x) to remove DMF.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The O-isomer typically elutes before the N-isomer (O-isomer is less polar).

References

  • Hu, J., et al. (2013). "Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.

  • Petko, K. I., & Filatov, A. A. (2024).[2][3] "O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane." Journal of Organic and Pharmaceutical Chemistry, 22(2), 53–58.[3]

  • Zhu, Z., et al. (2024).[4] "Mono- and Difluoromethylation of 3(2H)-Pyridazinones." Organic Letters.

  • Fier, P. S., et al. (2017). "Direct C–H Difluoromethylation of Heterocycles via Organic Photocatalysis." Science. (Context on radical mechanisms vs carbene).

Sources

Technical Support Center: Optimization of Suzuki Coupling for Chloropyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of chloropyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize substituted pyridazine derivatives, a common scaffold in pharmacologically active compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the specific challenges associated with these electron-deficient heteroaryl chlorides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and hurdles encountered when working with chloropyridazines in Suzuki coupling reactions.

Q1: Why is my Suzuki coupling of a chloropyridazine failing or giving low yields, while the same conditions work for aryl bromides?

A1: The primary reason lies in the inherent differences between aryl bromides and electron-deficient heteroaryl chlorides like chloropyridazines. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarizable than a Carbon-Bromine (C-Br) bond. This makes the initial, often rate-limiting, oxidative addition of the chloropyridazine to the Palladium(0) catalyst much more challenging.[1] The electron-deficient nature of the pyridazine ring further deactivates the C-Cl bond towards oxidative addition.[2] Consequently, catalyst systems that are effective for aryl bromides may lack the required activity to efficiently activate the C-Cl bond of a chloropyridazine, leading to poor or no conversion.

Q2: I am observing a significant amount of dehalogenation (hydrodechlorination) of my chloropyridazine starting material. What causes this and how can I prevent it?

A2: Dehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common and troublesome side reaction in Suzuki couplings of heteroaryl chlorides. This side reaction is often attributed to the presence of a hydride source in the reaction mixture, which can arise from solvents (like alcohols) or bases. The palladium catalyst can react with these hydride sources, leading to a competing catalytic cycle that results in the undesired dehalogenated product. To mitigate this, consider the following:

  • Choice of Base: Avoid using bases that can readily provide a hydride, such as alkoxides in the presence of water. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred.[3]

  • Solvent System: Anhydrous solvents are often beneficial. If a protic solvent is necessary, minimizing its amount or switching to an aprotic solvent system like dioxane/water or toluene/water is advisable.[4]

  • Ligand Selection: The choice of ligand can also influence the extent of dehalogenation. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over the dehalogenation pathway.

Q3: My reaction is producing a lot of homocoupled boronic acid (biaryl) byproduct. What is the cause and how can I minimize it?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is another frequent side reaction. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Palladium(0) catalyst to Palladium(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid. To suppress this side reaction:

  • Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles for more sensitive reactions.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the course of the reaction.

  • Catalyst Pre-activation: Using a pre-formed Palladium(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can sometimes reduce the window for competing side reactions.

Q4: Which position on a dichloropyridazine is more reactive in a Suzuki coupling?

A4: For dichloropyridazines, the relative reactivity of the chlorine atoms is highly dependent on the substitution pattern and, critically, the choice of ligand. For instance, in 3,5-dichloropyridazine, electron-deficient bidentate ligands like dppf tend to favor coupling at the 3-position, whereas electron-rich monodentate ligands such as Qphos can favor reaction at the 5-position.[5][6] This highlights the power of ligand choice to control regioselectivity in these systems.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of chloropyridazines.

Problem 1: Low or No Conversion of Chloropyridazine
Potential Cause Explanation & Diagnostic Check Proposed Solution(s)
Insufficient Catalyst Activity The C-Cl bond of the chloropyridazine is not being effectively activated by the Pd(0) catalyst. This is the most common issue. Check your catalyst and ligand combination.1. Switch to a more active ligand: For chloropyridazines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1][7] 2. Increase catalyst loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome activation barriers.[8] 3. Use a pre-catalyst: Buchwald pre-catalysts are designed for facile generation of the active Pd(0) species and can improve reproducibility.
Inappropriate Base The base may not be strong enough to facilitate the transmetalation step effectively, or it may be causing side reactions.1. Screen different bases: A common starting point is K₂CO₃. If this fails, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[4] 2. Ensure adequate solubility: The base needs to have some solubility in the reaction medium to be effective. The addition of water to aprotic organic solvents is common for this reason.
Low Reaction Temperature The reaction may have a high activation energy that is not being overcome at the current temperature.1. Increase the temperature: If the reaction is being run at a moderate temperature (e.g., 80 °C), consider increasing it to the reflux temperature of the solvent (e.g., dioxane at ~101 °C). 2. Consider microwave heating: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[8][9]
Poor Quality Reagents The chloropyridazine, boronic acid, or catalyst may have degraded.1. Check purity of starting materials: Use NMR or LC-MS to verify the purity of your chloropyridazine and boronic acid. 2. Use fresh catalyst and ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use freshly opened bottles or store them properly in a glovebox or desiccator.
Problem 2: Formation of Significant Side Products (Dehalogenation/Homocoupling)
Potential Cause Explanation & Diagnostic Check Proposed Solution(s)
Presence of Oxygen Leads to boronic acid homocoupling.1. Improve degassing technique: Ensure all solvents and the reaction vessel are thoroughly deoxygenated before adding the catalyst. 2. Maintain a strict inert atmosphere: Use a balloon of argon or nitrogen, or perform the reaction in a glovebox.
Hydride Source Leads to dehalogenation of the chloropyridazine.1. Use anhydrous solvents: Dry your solvents over molecular sieves or use commercially available anhydrous solvents. 2. Choose a non-hydridic base: Switch from alkoxides or hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
Boronic Acid Instability Some boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen).1. Use a milder base: Strong bases can accelerate protodeboronation. Consider using a weaker base like NaHCO₃. 2. Use potassium trifluoroborate salts: These are often more stable than the corresponding boronic acids and can be used as an alternative.

Section 3: Recommended Starting Conditions & Protocols

While every substrate pairing is unique, the following tables provide validated starting points for the Suzuki coupling of chloropyridazines.

Table 1: Recommended Catalyst Systems for Chloropyridazine Coupling
Catalyst SystemLigand TypeTypical Loading (mol%)Key Advantages for Chloropyridazines
Pd₂(dba)₃ / SPhosBuchwald-type phosphine1-5Highly active for C-Cl bond activation, generally good yields.[8]
Pd(OAc)₂ / XPhosBuchwald-type phosphine1-5Broad substrate scope, effective for sterically hindered substrates.[10]
PEPPSI-IPrNHC pre-catalyst1-3Often highly effective for challenging heteroaryl chlorides, stable to air and moisture.[11]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)3-10A more "classical" catalyst, may require higher temperatures and loadings for chloropyridazines.[4]
Protocol 1: General Procedure for Suzuki Coupling of a Substituted 6-Chloropyridazine

This protocol is a robust starting point for the coupling of various arylboronic acids with substituted 6-chloropyridazines.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification A 1. Add chloropyridazine (1.0 eq), boronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) to a dry flask. B 2. Add solvent (e.g., dioxane/H₂O 4:1). A->B C 3. Degas the mixture by bubbling N₂ or Ar for 15-30 min. B->C D 4. Add Pd catalyst and ligand (e.g., Pd₂(dba)₃/SPhos) under inert gas. C->D E 5. Heat the reaction to 80-110 °C and monitor by TLC or LC-MS. D->E F 6. Cool to RT, dilute with EtOAc, and wash with H₂O and brine. E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: General workflow for chloropyridazine Suzuki coupling.

Detailed Steps:

  • To a dry reaction vial equipped with a magnetic stir bar, add the chloropyridazine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the chloropyridazine.

  • Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%) under a positive flow of inert gas.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the chloropyridazine is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling of a 6-Chloropyridazinone

This protocol is adapted from a literature procedure for the rapid synthesis of 6-aryl pyridazinones.[8]

Experimental Workflow:

G cluster_prep Microwave Vial Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A 1. Add 6-chloropyridazinone (1.0 eq), arylboronic acid (3.0 eq), and base (e.g., K₂CO₃, 3.0 eq) to a microwave vial. B 2. Add Pd catalyst (5 mol %) and solvent (e.g., DME/H₂O). A->B C 3. Seal the vial and place in the microwave reactor. B->C D 4. Irradiate at 135-140 °C for 30 min. C->D E 5. Cool, filter off solids, and concentrate the filtrate. D->E F 6. Purify by chromatography. E->F Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-Cl (Chloropyridazine) PdII_complex L₂Pd(II)(Ar¹)(Cl) OA->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation - Cl⁻ PdII_diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_diaryl Boronate Ar²-B(OH)₃⁻ (from Ar²B(OH)₂ + Base) Boronate->Transmetalation RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RE->Product

Sources

Overcoming low reactivity of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-OCHF2-001 Subject: Overcoming Low Reactivity & Stability Challenges Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties with 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2). While the pyridazine core is generally electron-deficient, the 6-(difluoromethoxy) substituent introduces unique electronic perturbations. It acts as a weak electron-withdrawing group via induction (


-effect) but can donate electron density via resonance (

), potentially deactivating the C3-position toward nucleophilic attack compared to 3,6-dichloropyridazine. Furthermore, the pyridazine nitrogens are potent ligands that can sequester transition metal catalysts, stalling cross-coupling reactions.

This guide provides targeted troubleshooting for Nucleophilic Aromatic Substitution (


)  and Palladium-Catalyzed Cross-Coupling , along with critical stability protocols for the sensitive 

moiety.

Module 1: Troubleshooting Nucleophilic Aromatic Substitution ( )

User Report: "I treated the substrate with an amine nucleophile in THF at reflux, but starting material remains unconsumed."

Root Cause Analysis

The 3-chloro position is activated, but the 6-


 group is less electron-withdrawing than a chloro or nitro group. Consequently, the electrophilicity at C3 is dampened. Additionally, THF (boiling point 66 °C) often fails to provide the thermal energy required to overcome the activation barrier for this deactivated system.
Diagnostic & Solutions
VariableRecommendationTechnical Rationale
Solvent Switch to DMSO, DMF, or NMP Polar aprotic solvents stabilize the anionic Meisenheimer intermediate and strip the solvation shell from the nucleophile, increasing its

energy and reactivity.
Temperature Increase to 100–120 °C The activation energy (

) for displacing Cl in this system is higher than in 3,6-dichloropyridazine. THF reflux is insufficient.
Base Use DIPEA or

Ensure the generated HCl is scavenged immediately. For weak nucleophiles, use a stronger base like NaH (carefully) to generate the anion in situ.
Catalysis Add KF or NaI (10 mol%) The Finkelstein Assist: In situ conversion of the C-Cl bond to a more reactive C-I or C-F bond can accelerate the rate-determining step.
Q&A: Specific Scenarios

Q: Can I use alkoxides (e.g., NaOMe) for etherification? A: Proceed with caution. While


 is possible, strong alkoxides at high temperatures can attack the difluoromethyl hydrogen or the pyridazine ring, leading to degradation. Use Cs2CO3  in DMF at 80 °C with the alcohol, rather than pre-formed alkoxide salts, to buffer the pH.

Module 2: Overcoming Palladium-Catalyzed Cross-Coupling Failures

User Report: "Suzuki coupling yields are <20%. The reaction turns black immediately (Pd precipitation)."

Root Cause Analysis
  • Catalyst Poisoning: The proximal nitrogen atoms (

    
    ) in the pyridazine ring act as a chelating "claw," binding to the Palladium center (
    
    
    
    -coordination) and displacing the phosphine ligands. This forms an inactive Pd-heterocycle complex.[1]
  • Slow Oxidative Addition: The C-Cl bond is strong (

    
    ). Without electron-rich ligands, the Pd(0) species cannot insert into the bond before it aggregates into inactive Pd-black.
    
Protocol: The "Bulky-Rich" Strategy

To bypass N-coordination, you must use ligands that are both electron-rich (to facilitate oxidative addition) and sterically bulky (to prevent N-binding).

Recommended Catalytic Systems
  • Option A (The Gold Standard):

    • Precatalyst: XPhos Pd G4 or BrettPhos Pd G4 (1–3 mol%).

    • Why: These precatalysts generate the active monolithic Pd(0) species immediately upon activation by base, avoiding the induction period where poisoning occurs.

  • Option B (Traditional):

    • Source:

      
       (1 mol%) + Ligand: 
      
      
      
      or
      
      
      (2-4 mol%).
    • Why: Tricyclohexylphosphine and tri-tert-butylphosphine are bulky enough to block the pyridazine nitrogens from coordinating.

Visualizing the Competition

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

ReactionPathways Substrate 3-Cl-6-(OCHF2)-Pyridazine OxAdd Oxidative Addition (Productive) Substrate->OxAdd Poison N-Coordination (Catalyst Death) Substrate->Poison Pd_L Active Catalyst [L-Pd(0)] Pd_L->OxAdd + Substrate (Bulky Ligand) Pd_L->Poison + Substrate (Small Ligand) Cycle Transmetalation & Reductive Elimination OxAdd->Cycle Pd_Black Pd-Black (Precipitate) Poison->Pd_Black Irreversible Cycle->Pd_L Regenerate Product Coupled Product Cycle->Product

Figure 1: Mechanistic divergence. Bulky ligands favor the green pathway (Oxidative Addition); small ligands allow the red pathway (N-coordination/Poisoning).

Module 3: Stability of the Difluoromethoxy Group

User Report: "I observe a new spot on TLC that corresponds to the hydrolysis product (pyridazinone)."

The Vulnerability

The


 group is a "masked" formyl group. Under highly basic aqueous conditions, or in the presence of strong Lewis acids, it can undergo hydrolysis or elimination.
Handling Guidelines
  • Avoid Strong Bases: Do not use

    
     or 
    
    
    
    . These can deprotonate the
    
    
    proton (
    
    
    ), leading to
    
    
    -elimination of fluoride and decomposition into a carbene.
  • Base Selection: Stick to weak inorganic bases (

    
    , 
    
    
    
    ,
    
    
    ) or hindered organic bases (DIPEA, TMP).
  • Workup: Avoid prolonged exposure to acidic aqueous layers. The acetal-like character of the

    
     group makes it susceptible to acid-catalyzed hydrolysis over time.
    

References

  • BenchChem. An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol. (2025).[1][2]

  • WuXi AppTec. Correlating Reactivity Trends with Frontier Molecular Orbitals in Chlorodiazines. (2024).[3][4]

  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. (2021).

  • Journal of Medicinal Chemistry. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017).[1][5] [5]

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of Catalyst Quantity and Speciation. (2022).[2][4]

Sources

Technical Support Center: Stability & Handling of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Scaffold

3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) is a high-value scaffold in medicinal chemistry, often used as a bioisostere for methoxypyridazines to modulate lipophilicity (


) and metabolic stability.

However, users frequently encounter stability issues due to its "Dual-Threat" electronic structure:

  • High Electrophilicity: The electron-deficient pyridazine ring activates the 3-Chloro position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Lipophilic/Hydrolytic Balance: The difluoromethoxy group (

    
    ) alters solubility profiles and introduces specific acid-sensitivity risks distinct from simple alkoxy groups.
    

This guide provides the protocols required to maintain compound integrity in solution.

Module 1: Solubility & Solvent Selection

The Issue: Users often report "crashing out" upon dilution into aqueous media or degradation in stock solutions.

FAQ: Which solvent should I use for stock solutions?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Why: The

    
     group significantly increases lipophilicity compared to non-fluorinated analogs. Water solubility is poor.[1]
    
  • Critical Warning: DMSO is hygroscopic. "Wet" DMSO will facilitate the slow hydrolysis of the 3-Cl atom to a hydroxyl group (3-hydroxy-6-(difluoromethoxy)pyridazine), which may tautomerize to the pyridazinone form.

Protocol: Solubility Profiling & Stock Preparation

Objective: Establish a stable 10 mM stock solution.

  • Weighing: Weigh the solid rapidly. The compound is not highly hygroscopic, but prolonged exposure to humid air can introduce surface moisture.

  • Dissolution: Add Anhydrous DMSO (Grade:

    
    99.9%, water content 
    
    
    
    ).
    • Note: Avoid Methanol or Ethanol for long-term storage. Alkoxide ions (formed in trace amounts or by equilibrium) are potent nucleophiles that can displace the Chlorine atom (

      
      ), converting your compound into the methoxy/ethoxy analog.
      
  • Sonicate: Sonicate for 5-10 minutes at ambient temperature. Visual inspection must show no particulates.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C or -80°C.

Solvent Compatibility Table

SolventSuitabilityRisk FactorTechnical Note
Anhydrous DMSO High LowBest for stocks. Keep dry to prevent hydrolysis.
Ethanol/Methanol Low High Risk of

(solvolysis) replacing Cl with -OR.
Water/PBS None HighPoor solubility; precipitation likely >10 µM.
Acetone MediumMediumGood solubility, but volatile and can form Schiff bases with trace amines.

Module 2: Chemical Stability (The 3-Cl Problem)

The Issue: Appearance of unexpected peaks in LC-MS (typically M-Cl+OH or M-Cl+Nucleophile).

The Mechanism: Nucleophilic Aromatic Substitution ( )

The pyridazine ring contains two nitrogen atoms, which exert a strong electron-withdrawing effect, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the carbon at position 3 (holding the Chlorine) highly electrophilic.

Diagram: Degradation Pathways The following flowchart illustrates the decision logic for diagnosing degradation.

degradation_pathways Start Compound Stability Issue CheckMS Check LC-MS Spectrum Start->CheckMS Peak_M16 Mass Shift: +16 Da (or -35/+17) CheckMS->Peak_M16 Observed M-Cl+OH Peak_M_Nu Mass Shift: +Variable (Buffer Adduct) CheckMS->Peak_M_Nu Observed M-Cl+Nuc Peak_Precip Loss of Signal (Precipitation) CheckMS->Peak_Precip Low Total Ion Count Diagnosis_Hydrolysis Diagnosis: Hydrolysis Cl replaced by OH Peak_M16->Diagnosis_Hydrolysis Diagnosis_SnAr Diagnosis: SnAr Reaction Buffer Amine Attack Peak_M_Nu->Diagnosis_SnAr Diagnosis_Agg Diagnosis: Aggregation Solubility Limit Exceeded Peak_Precip->Diagnosis_Agg Action_Hydrolysis Action: Check pH Avoid pH > 8.0 Use Fresh DMSO Diagnosis_Hydrolysis->Action_Hydrolysis Action_SnAr Action: Change Buffer Avoid Tris/Glycine Use HEPES/MOPS Diagnosis_SnAr->Action_SnAr Action_Agg Action: Add Co-solvent (e.g., 20% Cyclodextrin) Diagnosis_Agg->Action_Agg

Figure 1: Diagnostic workflow for stability issues. The specific mass shifts indicate the mechanism of degradation.

FAQ: Why can't I use Tris Buffer?

Answer: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine.

  • Causality: The primary amine in Tris is a good nucleophile. It will attack the C-3 position of the pyridazine, displacing the chloride.

  • Result: You will form a covalent adduct, completely altering your compound's bioactivity.

  • Solution: Use non-nucleophilic buffers such as HEPES, MOPS, or Phosphate (PBS) .

Module 3: The Difluoromethoxy Factor

The Issue: Stability of the


 group.

While the difluoromethoxy group is generally more stable than a standard methoxy group regarding metabolic demethylation, it introduces unique chemical vulnerabilities.

  • Hydrogen Bond Acidity: The

    
     proton is acidic enough to act as a weak hydrogen bond donor. This can lead to unexpected binding modes or aggregation in solution.
    
  • Acid Sensitivity: In highly acidic conditions (pH < 2), the ether linkage can be protonated and cleaved, though this is slow.

  • Base Sensitivity: In extremely strong bases, the

    
     proton can be deprotonated (elimination mechanism), leading to fragmentation.
    

Best Practice: Maintain aqueous assay pH between 5.5 and 8.0 .

Module 4: Validated Stability Protocol

Use this protocol to validate the compound's stability in your specific assay media before running expensive screens.

Method: High-Performance Liquid Chromatography (HPLC)

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (aromatic ring) and 220 nm (amide/general)
Flow Rate 1.0 mL/min

Test Procedure:

  • Prepare a 10 mM stock in anhydrous DMSO.

  • Dilute to 100 µM in your proposed assay buffer (e.g., PBS pH 7.4).

  • Inject immediately (

    
    ).
    
  • Incubate at 37°C.

  • Inject at 1 hour, 4 hours, and 24 hours.

  • Pass Criteria: Area Under Curve (AUC) of the parent peak must remain >95% of

    
    .
    

References

  • Pyridazine Chemistry & Reactivity

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.
    • Source: N
    • Significance: Establishes the electron-deficient nature of the pyridazine ring and its susceptibility to nucleophilic
  • Nucleophilic Arom

    
    ) Mechanisms 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Significance: Details the addition-elimination mechanism relevant to the displacement of the 3-Chloro group.
  • Difluoromethoxy Group Properties

    • Title: Late-stage difluoromethylation: concepts, developments and perspective.
    • Source: Chemical Society Reviews (RSC).
    • Significance: Explains the H-bond donor capability and hydrolytic stability of and groups.
  • Solvent Effects (DMSO)

    • Title: Comparison of Dimethyl Sulfoxide and Water as Solvents.[2][3][4]

    • Source: PubMed Central (NIH).
    • Significance: Validates DMSO as the superior solvent for lipophilic heterocycles while noting stability implic

Sources

Technical Support Center: 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Impurity Profile Analysis[1]

Executive Summary

3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) is a critical electrophilic building block used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its reactivity is defined by the electron-deficient pyridazine core and the lipophilic, metabolically stable difluoromethoxy (


) tail.[1]

However, this compound presents a unique stability profile.[1] Users frequently encounter discrepancies in purity due to hydrolytic instability and regioisomeric contamination arising from the synthesis process.[1] This guide provides a definitive breakdown of these impurities and actionable protocols for their management.

Part 1: Impurity Diagnostic Table[1]

The following table summarizes the most common impurities found in commercial or synthesized batches of 3-Chloro-6-(difluoromethoxy)pyridazine.

Impurity NameStructure DescriptionOriginDetection (LC-MS/NMR)
Impurity A (Hydrolysis) 6-Chloro-3-pyridazinoneHydrolysis of

group or unreacted intermediate.[1]
Mass: [M-50] (Loss of

). NMR: Broad singlet ~13 ppm (NH).
Impurity B (Starting Material) 3,6-DichloropyridazineUnreacted starting material.[1]Mass: [M+2] isotope pattern distinctive of 2 Cl atoms.[1]
Impurity C (Regioisomer) 6-Chloro-2-(difluoromethyl)pyridazin-3(2H)-oneN-alkylation vs. O-alkylation competition.[1]NMR:

triplet (

) shifts significantly upfield compared to O-isomer.[1]
Impurity D (Bis-ether) 3,6-Bis(difluoromethoxy)pyridazineOver-alkylation of 3,6-dihydroxypyridazine.[1]Mass: [M+32]. Lipophilic; elutes later on Reverse Phase.[1]

Part 2: Technical Deep Dive (Q&A)

Q1: Why does my purity decrease after storing the compound in DMSO or Methanol?

Issue: Users often observe a new peak appearing in LC-MS chromatograms after leaving the sample dissolved overnight. Root Cause: Acid-Catalyzed Hydrolysis. The difluoromethoxy group is essentially an acetal of formic acid.[1] While the electron-deficient pyridazine ring stabilizes the ether linkage to some degree, it remains susceptible to hydrolysis, particularly in the presence of trace acids or protic solvents.

  • Mechanism: Trace HCl (often remaining from the chlorination step) protonates the ether oxygen.[1] Water attacks the carbon, releasing the pyridazinone and difluoroformaldehyde (which decomposes to CO and HF).

  • The "Phantom" Peak: The resulting 6-chloro-3-pyridazinone (Impurity A) is much more polar and often elutes at the solvent front in standard organic gradients, leading to mass balance errors.[1]

Corrective Action:

  • Solvent Choice: Store stock solutions in anhydrous Acetonitrile (MeCN) or THF.[1] Avoid DMSO (which is hygroscopic) and Methanol (protic).[1]

  • Buffer: When running LC-MS, ensure the aqueous mobile phase is buffered (e.g., Ammonium Bicarbonate, pH 7.[1]5) rather than acidic (0.1% Formic Acid), as acidic conditions accelerate on-column degradation.[1]

Q2: I see a peak with the correct mass (180.5 Da) but a slightly different retention time. What is it?

Issue: Presence of an isobaric impurity that co-elutes or elutes closely to the main peak.[1] Root Cause: The N-Difluoromethyl Isomer (Impurity C). The synthesis of this molecule typically involves treating 6-chloro-3-pyridazinone with a difluorocarbene source (e.g.,


).[1] Pyridazinones are ambident nucleophiles; the carbene can attack either the Oxygen  (desired) or the Nitrogen  (undesired).[1]
  • O-Alkylation (Desired): Forms the aromatic alkoxypyridazine system.[1]

  • N-Alkylation (Parasitic): Forms the non-aromatic amide-like structure.[1]

Differentiation Protocol:

  • Check

    
     NMR: 
    
    • 
       (Product):  Typical shift 
      
      
      
      to
      
      
      ppm (
      
      
      ).
    • 
       (Impurity):  Typical shift 
      
      
      
      to
      
      
      ppm (
      
      
      ).[1] The N-isomer generally has a smaller coupling constant and distinct chemical shift due to the lack of aromatic ring current effects on the fluorine environment.[1]
Q3: My reaction mixture turned into a gel/solid mass during filtration.

Issue: Physical blockage during workup. Root Cause: Polymerization of Difluorocarbene. If using sodium chlorodifluoroacetate or similar carbene generators, excess carbene that does not react with the pyridazine can polymerize to form polytetrafluoroethylene (PTFE) oligomers or other fluoropolymers.

Troubleshooting:

  • Stoichiometry: Do not exceed 1.2 - 1.5 equivalents of the carbene source.[1]

  • Celite Filtration: Pass the crude reaction mixture through a pad of Celite before aqueous workup to trap these oligomers while they are still suspended in the organic phase.[1]

Part 3: Synthesis & Impurity Pathways (Visualization)

The following diagram illustrates the genesis of the primary impurities during the standard synthesis from 3,6-dichloropyridazine.

G SM 3,6-Dichloropyridazine (Starting Material) Inter 6-Chloro-3-pyridazinone (Key Intermediate) SM->Inter Hydrolysis (OH- / H2O) Target 3-Chloro-6-(difluoromethoxy)pyridazine (TARGET) Inter->Target ClCF2H / Base (O-Alkylation) Imp_N Impurity C: N-Difluoromethyl Isomer (Isobaric) Inter->Imp_N ClCF2H / Base (N-Alkylation Side Rxn) Imp_Hyd Impurity A: Hydrolysis Product (Reversion to Intermediate) Target->Imp_Hyd H+ / H2O (Storage Degradation) Imp_Poly Polymer Residues (TFE Oligomers) Carbene Difluorocarbene Source Carbene->Target Carbene->Imp_Poly Self-Polymerization

Figure 1: Reaction pathways showing the competition between O-alkylation (Target) and N-alkylation (Impurity C), and the hydrolytic degradation loop.

Part 4: Handling & Storage Protocol[1]

To maintain the integrity of 3-Chloro-6-(difluoromethoxy)pyridazine, strictly adhere to the following "Self-Validating" storage system:

  • The "Dry-Box" Rule:

    • Store solid material under Argon or Nitrogen at -20°C .[1]

    • Allow the vial to warm to room temperature before opening to prevent condensation (water ingress triggers Impurity A formation).[1]

  • Solution Stability Check:

    • If using the compound for biological assays (e.g., in DMSO), prepare fresh.

    • Validation Step: If a stock solution is >24 hours old, run a quick LC-MS. If the peak at retention time

      
       (solvent front) has increased by >5%, discard the stock.
      
  • Workup pH Control:

    • During extraction, ensure the aqueous layer is neutral (pH 7). Avoid strong basic washes (pH > 10) which can induce nucleophilic attack on the pyridazine ring, displacing the

      
       or 
      
      
      
      groups.[1]

References

  • Pyridazine Chemistry Overview

    • Tišler, M., & Stanovnik, B. (1968).[1] Pyridazines.[1][2][3][4][5][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry. This foundational text details the tautomeric equilibrium of pyridazinones, crucial for understanding the N- vs O-alkylation competition.[1]

    • Source:[1]

  • Difluoromethoxy Group Introduction

    • Zafrani, Y., et al. (2019). Difluoromethoxy-benzodioxoles as a Case Study for the Stability of the Difluoromethoxy Moiety. Journal of Organic Chemistry. Highlights the hydrolytic instability mechanisms of aryl difluoromethyl ethers.
    • Source:[1]

  • Alkylation of Pyridazinones

    • Goodman, A. J., et al. (1999). The synthesis of 3,6-disubstituted pyridazines. Tetrahedron.
    • Source:[1]

  • Difluorocarbene Reagents

    • Hu, J., et al. (2011). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent. Journal of Fluorine Chemistry.
    • Source:[1]

Sources

How to remove palladium catalyst from pyridazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Removing Palladium from Pyridazine Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of removing residual palladium catalysts from pyridazine-containing compounds. The unique electronic properties of the pyridazine ring, specifically the presence of two adjacent nitrogen atoms, can create strong coordination complexes with palladium, making its removal a non-trivial task. This guide provides in-depth, experience-driven advice and practical protocols to help you achieve the stringent purity levels required for your downstream applications, particularly for active pharmaceutical ingredients (APIs).

The choice of palladium removal technique is highly dependent on the specific pyridazine compound, the reaction solvent, temperature, and the nature of the palladium species present.[1] A one-size-fits-all approach is rarely effective, and a systematic evaluation of different methods is often necessary.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the removal of palladium from pyridazine compounds.

Q1: My initial filtration after the reaction isn't removing the palladium catalyst effectively. What's going wrong?

A1: This is a common issue and often points to the presence of soluble or colloidal palladium species.

  • Causality: Heterogeneous catalysts like palladium on carbon (Pd/C) can leach soluble palladium species into the reaction mixture. Furthermore, homogeneous palladium catalysts are, by nature, soluble. Simple filtration will only remove insoluble particles. The polar nature of many pyridazine derivatives can also stabilize soluble palladium complexes.

  • Troubleshooting Steps:

    • Identify the Palladium Species: If you used a homogeneous catalyst, you will need to employ a method other than simple filtration. If you used a heterogeneous catalyst, assume that leaching has occurred.

    • Consider Adsorbents: Before filtration, stir the reaction mixture with an adsorbent like activated carbon or silica gel. These materials can adsorb soluble and colloidal palladium, facilitating their removal by filtration.

    • Utilize Scavengers: For more stubborn cases, specific palladium scavengers are highly effective at capturing soluble palladium species, which can then be filtered off.

Q2: I've tried using a palladium scavenger, but the residual palladium levels are still too high. How can I improve its efficiency?

A2: The effectiveness of a scavenger is highly dependent on several factors.

  • Causality: The choice of scavenger, its amount, the reaction time, temperature, and the solvent system all play a crucial role. The two nitrogen atoms in the pyridazine ring can compete with the scavenger for binding to the palladium.

  • Troubleshooting Steps:

    • Scavenger Screening: Perform a small-scale screen with a panel of different scavengers. Thiol-based, amine-based, and triazine-based scavengers (like MP-TMT) are good starting points.[1]

    • Optimize Conditions: Increase the amount of scavenger, reaction time, or temperature. A systematic Design of Experiments (DoE) approach can be highly effective here.

    • Solvent Effects: The polarity of the solvent can significantly impact scavenger efficiency. If possible, consider a solvent switch or a biphasic workup to improve scavenger performance.

    • Consider the Palladium Oxidation State: Thiol-based scavengers are generally more effective for Pd(II), while other types might be better for Pd(0). If you are unsure of the oxidation state, you can try adding a mild oxidizing or reducing agent, though this should be done with caution to avoid affecting your product.

Q3: My pyridazine compound is highly polar, making many standard purification techniques difficult. What are my options?

A3: The high polarity of many pyridazine derivatives presents a significant challenge.

  • Causality: High polarity can lead to poor solubility in less polar solvents typically used for chromatography and can also lead to strong binding with residual palladium.

  • Troubleshooting Steps:

    • Specialized Scavengers: Look for scavengers that are effective in polar aprotic solvents like DMF, DMAc, or NMP. Some functionalized silicas and polymers are designed for these conditions.

    • Recrystallization: This can be a powerful technique for polar compounds. Carefully screen for a suitable solvent system (a single solvent or a mixture) that allows for the crystallization of your product while leaving the palladium impurities in the mother liquor. Seeding can sometimes be beneficial.

    • Aqueous Workup with a Chelating Agent: An aqueous wash with a solution of a chelating agent like EDTA or N-acetylcysteine can sometimes extract the palladium into the aqueous phase.

    • Reverse-Phase Chromatography: If your compound is sufficiently soluble in a mixture of water and an organic solvent (like acetonitrile or methanol), reverse-phase chromatography can be an effective, albeit less scalable, purification method.

Workflow for Selecting a Palladium Removal Strategy

The following diagram outlines a decision-making process for choosing the most appropriate palladium removal technique for your pyridazine compound.

Palladium_Removal_Workflow Decision Workflow for Palladium Removal from Pyridazine Compounds start Start: Reaction Work-up check_catalyst_type Homogeneous or Heterogeneous Catalyst? start->check_catalyst_type filtration Initial Filtration (e.g., through Celite®) check_catalyst_type->filtration Heterogeneous scavenger_screen Perform Scavenger Screen (Thiol, Amine, Triazine-based) check_catalyst_type->scavenger_screen Homogeneous quantify_pd_1 Quantify Residual Pd (e.g., ICP-MS) filtration->quantify_pd_1 check_pd_level_1 Pd Level Acceptable? quantify_pd_1->check_pd_level_1 check_pd_level_1->scavenger_screen No end End: Purified Product check_pd_level_1->end Yes optimize_scavenging Optimize Scavenging Conditions (Time, Temp, Equivalents) scavenger_screen->optimize_scavenging quantify_pd_2 Quantify Residual Pd optimize_scavenging->quantify_pd_2 check_pd_level_2 Pd Level Acceptable? quantify_pd_2->check_pd_level_2 chromatography Consider Chromatography (Silica or Reverse Phase) check_pd_level_2->chromatography No check_pd_level_2->end Yes recrystallization Attempt Recrystallization chromatography->recrystallization Still high Pd chromatography->end Successful recrystallization->end Successful

Caption: Decision workflow for palladium removal.

Detailed Experimental Protocols

Here are step-by-step protocols for common and effective palladium removal techniques.

Protocol 1: Activated Carbon Treatment

Activated carbon is a cost-effective and often efficient method for removing residual palladium.[2]

  • Reaction Quenching: After the reaction is complete, quench it as you normally would.

  • Solvent Dilution: Dilute the reaction mixture with a suitable solvent to reduce viscosity and ensure good mixing.

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the theoretical yield of your product.

  • Stirring: Stir the mixture vigorously at room temperature or slightly elevated temperature (40-50 °C) for 2-16 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of your product.

  • Analysis: Analyze the filtrate for residual palladium content using ICP-MS.

Protocol 2: Scavenging with Functionalized Silica (e.g., MP-TMT)

Functionalized silica scavengers offer high selectivity and efficiency. Microporous polystyrene-bound TMT (MP-TMT) has shown superior performance in many cases.[1]

  • Reaction Work-up: Perform your standard aqueous work-up if applicable. The crude product can be in a suitable organic solvent.

  • Scavenger Addition: Add the functionalized silica scavenger (e.g., 3-5 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 50-60 °C) for 4-24 hours.

  • Filtration: Filter off the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze for residual palladium.

Protocol 3: Recrystallization

Recrystallization is a powerful purification technique, especially for crystalline pyridazine compounds.

  • Solvent Screening: Identify a suitable solvent or solvent system in which your pyridazine compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze both the crystals and the mother liquor for palladium content to assess the efficiency of the purification.

Data Presentation: Comparison of Palladium Scavengers

The following table provides a qualitative and quantitative comparison of common palladium removal methods.

MethodTypical EfficiencyAdvantagesDisadvantagesBest Suited For
Activated Carbon 50-90%Low cost, readily available.Can adsorb the product, leading to yield loss; may require high loading.[3]Initial cleanup of reactions with moderate palladium levels.
Functionalized Silica (e.g., Thiol-based) 80-99%High selectivity for palladium; good for a range of solvents.Higher cost than activated carbon.Removing palladium to very low levels (<10 ppm).
MP-TMT (Triazine-based scavenger) >95%Very high efficiency and selectivity for palladium.[1]Higher cost.Final polishing step to achieve very low palladium levels in APIs.
Chromatography (Silica Gel) VariableCan remove other impurities simultaneously.Can be time-consuming and require large solvent volumes; may not be effective for very polar compounds.Compounds that are amenable to chromatographic separation.
Recrystallization >90% (if optimized)Can provide very pure material; scalable.Requires a crystalline product and a suitable solvent system; can be time-consuming to optimize.Crystalline pyridazine compounds.

Quantification of Residual Palladium

Accurate quantification of residual palladium is crucial to validate your purification method. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard.

Protocol 4: Sample Preparation for ICP-MS Analysis
  • Sample Weighing: Accurately weigh approximately 10-50 mg of your dried pyridazine compound into a clean digestion vessel.

  • Acid Digestion: Add a mixture of high-purity nitric acid and hydrochloric acid (typically in a 3:1 to 4:1 ratio) to the vessel.

  • Microwave Digestion: Use a microwave digestion system to heat the sample and acid mixture. This will break down the organic matrix and bring the palladium into solution. A typical program might involve ramping to 200 °C and holding for 20-30 minutes.

  • Dilution: After cooling, carefully dilute the digested sample to a known volume with deionized water. The final acid concentration should be low enough for the ICP-MS instrument.

  • Analysis: Analyze the diluted sample by ICP-MS against a set of palladium standards.

Final Remarks

The removal of palladium from pyridazine compounds requires a thoughtful and systematic approach. Understanding the nature of your compound and the potential palladium species is key to selecting the right purification strategy. We recommend a multi-step approach, often combining an initial bulk removal method like activated carbon treatment with a final polishing step using a high-efficiency scavenger or recrystallization. Always validate the effectiveness of your chosen method with accurate quantification of residual palladium.

References

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]

  • Google Patents. (n.d.). Method for recovering palladium from waste palladium-carbon catalyst and incinerator system.
  • Economidou, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]

  • Vanhaecke, F., & Resano, M. (2019). Analysis of palladium by high resolution ICP-MS.
  • Welch, C. J., et al. (2013). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing. [Link]

  • Regel-Rosocka, M. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals. [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2015). Preparation and identification of new magnetic heterogeneous nanostructural palladium catalyst, and its catalytic study in Suzuki and Stille reactions. PMC. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • ResearchGate. (n.d.). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Joe, C. L., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • He, F., & Foxman, B. M. (2001). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. PubMed. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • Livingston, A., et al. (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). [Link]

  • ResearchGate. (2020). New Palladium(II)

Sources

Technical Support Center: Difluoromethoxylation of Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Difluoromethoxylation of Pyridazines

Executive Summary & Scope

The introduction of a difluoromethoxy group (


) onto a pyridazine scaffold is a high-value transformation in medicinal chemistry.[1][2] This motif acts as a lipophilic hydrogen bond donor (Lipophilic HBD), serving as a bioisostere for phenols or thiols while significantly improving metabolic stability and membrane permeability (

).

However, pyridazines present unique synthetic challenges due to their electron-deficient nature (making electrophilic aromatic substitution difficult) and the ambident nucleophilicity of their tautomeric precursors (pyridazinones).

This guide addresses the two primary synthetic routes:

  • Route A (Nucleophilic Substitution): O-Difluoromethylation of pyridazin-3(2H)-ones.

  • Route B (Radical Functionalization): Direct C-H difluoromethoxylation of the pyridazine ring.

Route A: O-Difluoromethylation of Pyridazinones[3]

Context: This is the most common manufacturing route. The starting material is a pyridazinone (lactam), which exists in equilibrium with its hydroxypyridazine (lactim) tautomer. The Core Challenge: Regioselectivity (N- vs. O-alkylation).

Troubleshooting Module: Controlling N- vs. O-Selectivity

Q: Why am I observing exclusive N-difluoromethylation (amide formation) instead of the desired O-isomer?

A: This is a classic Ambident Nucleophile issue governed by Hard-Soft Acid-Base (HSAB) theory and solvent effects.

  • The Mechanism: The pyridazinone nitrogen is a softer nucleophile; the oxygen is harder. Difluorocarbene (

    
    ), the active species generated from most reagents, is electrophilic.
    
  • The Fix: You must manipulate the "nakedness" of the oxygen anion and the electrophilicity of the carbene source.

VariableCondition for O-Alkylation (Ether)Condition for N-Alkylation (Amide)
Reagent

(Bromodifluoromethyltrimethylsilane)

(Sodium chlorodifluoroacetate)
Base Weak/Bulky (e.g.,

,

)
Strong/Tight Ion Pair (e.g.,

,

)
Solvent Non-polar / Weakly Polar (DCM, Toluene)Polar Aprotic (DMF, NMP)
Additives Silver Salts (

)
Crown ethers (18-crown-6)

Technical Insight: Silver salts are particularly effective for O-selectivity because Ag+ coordinates to the softer Nitrogen atom, effectively blocking it and forcing the reaction to the Oxygen.

Recommended Protocol: Regioselective O-Difluoromethylation

Based on recent methodologies using


 (See Reference 1, 2).

Reagents:

  • Substrate: Pyridazin-3(2H)-one (1.0 equiv)

  • Reagent:

    
     (1.5 - 2.0 equiv)
    
  • Base:

    
     or 
    
    
    
    (varies by substrate electronics)
  • Solvent: DCM or Toluene (0.1 M)

Step-by-Step:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the pyridazinone in DCM.

  • Activation: Add the base. If using

    
    , stir for 15 mins to ensure deprotonation.
    
  • Reagent Addition: Add

    
     dropwise at 0 °C.
    
    • Critical Step: Do not add all at once. The exotherm can trigger rapid decomposition of the reagent into

      
       before it encounters the substrate.
      
  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Quench with sat.

    
    . Extract with DCM.
    

Self-Validating Check:

  • Monitor by

    
     NMR (uncoupled).
    
  • 
     Signal:  Typically appears around -80 to -85 ppm  (doublet, 
    
    
    
    ).
  • 
     Signal:  Typically appears around -90 to -95 ppm  (doublet, 
    
    
    
    ).
  • If you see the -95 ppm signal, switch solvents to Toluene and add 1.0 equiv

    
    .
    

Route B: Direct C-H Difluoromethoxylation

Context: You have a fully substituted pyridazine ring and want to install


 directly onto a C-H bond without pre-functionalization.
The Core Challenge: Electronic Mismatch. 
The difluoromethoxy radical (

) is electrophilic.[3] Pyridazines are electron-deficient heterocycles. Electrophilic radicals do not react well with electron-poor rings (polarity mismatch).
Troubleshooting Module: Radical Reactivity

Q: My photoredox reaction works on benzene but fails on pyridazine. Why?

A: The pyridazine ring is too electron-deficient. The radical intermediate is destabilized.

  • Solution 1 (Minisci-Type): You need to protonate the pyridazine ring (using TFA or strong acid) to make it more electrophilic, but this usually invites nucleophilic radicals, not electrophilic ones like

    
    .
    
  • Solution 2 (The Ngai Reagent): Use a redox-active reagent that generates the radical via Single Electron Transfer (SET) but allows for radical addition via specific polarity matching conditions.

Visualizing the Pathway

G cluster_0 Route A: Pyridazinone Precursor cluster_1 Route B: Direct C-H Functionalization P_one Pyridazinone (Ambident Nucleophile) Selectivity Selectivity Check (Solvent/Base) P_one->Selectivity TMS TMS-CF2Br (Carbene Source) TMS->Selectivity O_Prod O-Difluoromethylation (Target Ether) Selectivity->O_Prod Non-polar / Ag+ N_Prod N-Difluoromethylation (Unwanted Amide) Selectivity->N_Prod Polar / Na+ Py Neutral Pyridazine Radical •OCF2H Radical CH_Prod C-H Difluoromethoxylation Py->CH_Prod Oxidation/-H+ Reagent Ngai Reagent (N-OCF2H Pyridinium) Reagent->Radical SET Reduction Photo Photoredox Catalyst (Ir/Ru) + Blue Light Photo->Reagent Excitation Radical->Py Radical Addition

Figure 1: Decision logic for Synthetic Route Selection. Route A utilizes ambident nucleophile control, while Route B relies on photoredox catalysis.

Recommended Protocol: Photoredox C-H Functionalization

Based on the Ngai Reagent methodology (Reference 3, 4).

Reagents:

  • Substrate: Pyridazine derivative.[4]

  • Reagent: Ngai Reagent (N-(difluoromethoxy)-4-cyanopyridinium triflate).

  • Catalyst:

    
     (1-2 mol%).
    
  • Solvent: MeCN or DCM.

Step-by-Step:

  • Setup: In a glass vial, mix the pyridazine (1.0 equiv), Ngai Reagent (1.5 equiv), and Catalyst.

  • Degassing: Sparge with Argon for 15 minutes. Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours.

  • Workup: Remove solvent and purify by flash chromatography.

Troubleshooting Low Yields in Route B:

  • Issue: Recovered starting material.

  • Fix: The pyridazine might be too electron-deficient (e.g., if it has -CN or -NO2 groups). The

    
     radical is electrophilic.[3]
    
  • Strategy: This reaction works best on electron-neutral or slightly electron-rich pyridazines. If your substrate is highly deficient, consider synthesizing the pyridazinone intermediate and using Route A .

General FAQ & Safety

Q: I am using


 (sodium chlorodifluoroacetate) and the reaction is violent/uncontrollable. How do I manage this? 
A:  This reagent decomposes to release 

and

at temperatures >90°C.
  • Safety: Never scale this up in a closed pressure vessel without a blast shield.

  • Technique: Use a "semicontinuous addition" method. Dissolve the salt in DMF and syringe pump it into the hot reaction mixture over 2 hours. This keeps the instantaneous concentration of carbene low, reducing dimerization (formation of tetrafluoroethylene gas) and increasing reaction with the substrate.

Q: How do I remove the


-alkylated byproduct from the 

-alkylated product?
A: They often have very different polarities.
  • The

    
    -difluoromethyl pyridazinone  is usually more polar (amide-like).
    
  • The

    
    -difluoromethyl pyridazine  is significantly less polar (ether-like).
    
  • Tip: Use a gradient of Hexane/EtOAc. The

    
    -isomer usually elutes first.
    

Q: Can I use


 (Freon-22) gas? 
A:  Technically yes, but it is an Ozone Depleting Substance and is being phased out. It also requires a specialized gas manifold. We strongly recommend switching to solid surrogates like 

or

for reproducibility and environmental compliance.

References

  • Zivkovic, F. G., et al. (2024).[5][6] "Mono- and Difluoromethylation of 3(2H)-Pyridazinones." Organic Letters.

    • [6]

    • Key Insight: Establishes as the superior reagent for controlling N vs O selectivity in pyridazinones.
  • Petko, K. I., et al. (2021).[7] "Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br." Organic Letters.

    • [7]

    • Key Insight: Provides the foundational HSAB conditions (Solvent/Base effects) applicable to pyridazine systems.
  • Lee, J. W., et al. (2019).[8] "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science.

    • Key Insight: Introduction of the "Ngai Reagent" for direct C-H functionaliz
  • Zheng, W., et al. (2022). "Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent." Organic Letters.

    • Key Insight: Optimization of the radical reagent for broader heterocycle scope.

Sources

Technical Support Center: Kinetic Optimization for 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CF2H-OPT-04 Topic: Reaction Time & Kinetic Control in Difluoromethoxy Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Time" Variable

In the synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine , "reaction time" is not merely a duration to wait; it is a variable of reagent flux .

The reaction typically utilizes Sodium chlorodifluoroacetate (


)  as a solid source of difluorocarbene (

). The critical kinetic challenge is that the rate of carbene generation (

) must match the rate of nucleophilic capture (

) by the pyridazine substrate.
  • If

    
    :  The excess carbene dimerizes to tetrafluoroethylene (gas) or hydrolyzes. Result: Poor yield, wasted reagent.
    
  • If

    
    :  The reaction stalls, leading to thermal degradation of the sensitive chloropyridazine starting material.
    

This guide moves beyond standard recipes to provide a kinetically optimized protocol.

Mechanistic Insight & Visualization

To optimize time, you must visualize the invisible competition occurring in your flask. The reaction proceeds via a Singlet Carbene Mechanism , not a standard


 displacement.
The Kinetic Pathway
  • Decarboxylation:

    
     decomposes at 95-100°C to release 
    
    
    
    .
  • Capture: The 6-chloropyridazin-3-ol anion attacks the electrophilic carbene.

  • Protonation: The intermediate anion abstracts a proton (from trace water or solvent) to form the

    
     bond.
    
Diagram 1: Kinetic Bottlenecks & Mechanism

ReactionKinetics Reagent Na-Chlorodifluoroacetate (Solid Precursor) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (95-100°C) Rate Limiting Step Intermediate O-Difluoromethyl Anion Carbene->Intermediate Waste C2F4 (Gas) / Hydrolysis Carbene->Waste Excess Carbene (Too Fast Addition) Substrate 3-Chloro-6-hydroxypyridazine (Nucleophile) Substrate->Intermediate + :CF2 (Fast Capture) Product 3-Chloro-6-(difluoromethoxy)pyridazine (Target) Intermediate->Product + H+

Caption: The "Goldilocks Zone" of kinetics: The rate of carbene release must not exceed the substrate's ability to capture it, otherwise the reagent is lost to waste pathways.

Troubleshooting Guide (Q&A)

Q1: I am adding the reagent all at once, but my conversion stalls at 60% despite using 2.0 equivalents. Why?

Diagnosis: You are suffering from Carbene Saturation . Explanation: When you add


 in one portion at 100°C, it rapidly dumps 

into the solution. The concentration of carbene exceeds the concentration of your pyridazine substrate. The "free" carbene molecules collide with each other to form

(a gas that bubbles out) or react with trace moisture. Solution:
  • Switch to Semi-Batch: Dissolve the reagent in DMF and add it via syringe pump over 2 hours .

  • The "Pulse" Method: If a pump is unavailable, divide the reagent into 5-6 portions and add one portion every 20 minutes.

Q2: My reaction mixture turns dark black/tarry after 4 hours. Is longer reaction time better?

Diagnosis: Thermal decomposition of the Pyridazine ring. Explanation: 3-chloropyridazines are electron-deficient and thermally sensitive. Prolonged heating at 100°C+ in basic DMF promotes polymerization or hydrolysis of the Chloro- group (forming the inactive dihydroxy species). Solution:

  • Cap the Time: The reaction should not exceed 3 hours total.

  • Temperature Check: Ensure your internal temperature is exactly 95-100°C. Above 110°C, decomposition accelerates exponentially.

Q3: I see a major impurity by LCMS (M+1 = 181). Is this the N-alkylated isomer?

Diagnosis: Yes, this is likely the N-difluoromethyl pyridazinone isomer. Explanation: 6-hydroxypyridazines exist in tautomeric equilibrium with pyridazinones. While


 is a "hard" electrophile that prefers the Oxygen, highly polar solvents or specific counter-ions can favor Nitrogen attack.
Solution: 
  • Solvent Switch: If using NMP, switch to Acetonitrile (MeCN) (if pressurized vessel available) or DMF .

  • Base Optimization: Use

    
     rather than 
    
    
    
    . Cesium (larger cation) creates a "naked" anion that is more reactive but less selective, sometimes increasing N-alkylation.

Optimized Experimental Protocol

Standardized for 10 mmol scale.

Materials
  • Substrate: 3-Chloro-6-hydroxypyridazine (1.30 g, 10 mmol)

  • Reagent: Sodium chlorodifluoroacetate (3.05 g, 20 mmol, 2.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.07 g, 15 mmol)
    
  • Solvent: DMF (Dimethylformamide), Anhydrous (20 mL) + 2 mL Water (Proton source)*

    • Note: While strictly anhydrous conditions prevent hydrolysis, a small controlled amount of water (1-5% v/v) is often required in this specific mechanism to protonate the intermediate anion efficiently, provided the reagent is in excess.

The "Slow-Release" Workflow
  • Setup: Equip a 100 mL 3-neck flask with a thermometer, reflux condenser, and a septum.

  • Base Slurry: Charge the flask with Substrate,

    
    , and 15 mL DMF. Heat to 100°C  (Internal temperature).
    
  • Reagent Preparation: Dissolve Sodium chlorodifluoroacetate in 5 mL DMF (Note: It may require slight warming to dissolve).

  • Controlled Addition (The Kinetic Key):

    • Using a syringe pump, add the Reagent solution dropwise over 90 minutes .

    • Manual Alternative: Add 0.2 equivalents every 10 minutes.

  • Digestion: After addition is complete, stir at 100°C for exactly 30 minutes .

  • Quench: Cool immediately to room temperature and pour into ice water (100 mL).

  • Extraction: Extract with EtOAc (3x). The product is usually in the organic layer.

Decision Tree for Optimization

Use this flow to diagnose issues in real-time.

TroubleshootingTree Start Analyze LCMS/TLC at 2 Hours CheckConversion Is Conversion > 90%? Start->CheckConversion CheckImpurity Is N-alkyl impurity > 5%? CheckConversion->CheckImpurity Yes LowConv Low Conversion (<50%) CheckConversion->LowConv No Success Proceed to Workup CheckImpurity->Success No FixImpurity Action: Switch Base to K2CO3 Lower Temp to 90°C CheckImpurity->FixImpurity Yes CheckReagent Did you add Reagent too fast? LowConv->CheckReagent ReagentFast YES: Carbene Dimerization CheckReagent->ReagentFast Yes ReagentSlow NO: Reagent Hydrolysis CheckReagent->ReagentSlow No FixFast Action: Use Syringe Pump Extend addition to 2h ReagentFast->FixFast FixSlow Action: Dry Solvent Increase Reagent to 3.0 eq ReagentSlow->FixSlow

Caption: Diagnostic logic flow for maximizing yield and minimizing impurities.

Frequently Asked Questions (FAQs)

Q: Can I use Difluorocarbene gas (


) instead of the solid reagent? 
A:  Yes, this is often done on an industrial scale (kg+). However, gas introduction introduces mass-transfer limitations. You must use a sparger to ensure high surface area contact. The reaction time is then dictated by the gas flow rate. For lab scale (<100g), the solid reagent (Sodium chlorodifluoroacetate) provides better reproducibility.

Q: Why do you recommend 100°C? Can I run it at 60°C to save the starting material? A: No. Sodium chlorodifluoroacetate has a specific decarboxylation onset temperature around 95°C. Below this temperature, the reagent will simply sit in the solution and not generate the required carbene. You cannot trade temperature for time in this specific reaction.

Q: My product has a high boiling point. How do I remove the DMF? A: Do not distill the DMF off at high heat, as the product may degrade. Pour the reaction mixture into a 5% LiCl (Lithium Chloride) aqueous solution and extract with Ethyl Acetate. The LiCl helps force the DMF into the aqueous layer, leaving your product in the organic layer.

References

  • Mechanism of Difluoromethylation: Mehta, V. P., & Greaney, M. F. (2013).[1][2][3] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[1][2][3] Organic Letters, 15(19), 5036–5039.[2][3]

  • Kinetics of Carbene Generation: Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.

  • Pyridazine Chemistry & Tautomerism: Sherif, M. H., et al. (2010).[4] Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science, 6(11).[4]

  • Reaction Optimization Data: BenchChem Technical Support. (2025).[1][3][5][6][7] Synthesis of 3-Amino-6-Substituted Pyridazines & Troubleshooting.

Sources

Technical Support: Optimizing Base Selection for Suzuki Coupling of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Substrate: 3-Chloro-6-(difluoromethoxy)pyridazine is a "push-pull" heterocyclic scaffold. The electron-deficient pyridazine ring activates the C-Cl bond for oxidative addition (good), but simultaneously renders the ring highly susceptible to Nucleophilic Aromatic Substitution (


) by the base itself (bad).

The Critical Variable: Base selection is the primary determinant of success.

  • Too Strong/Nucleophilic (

    
    , 
    
    
    
    ):
    Causes rapid hydrolysis of the C-Cl bond, yielding the inactive 6-(difluoromethoxy)pyridazin-3-ol (or pyridazinone tautomer).[1]
  • Too Weak (

    
    ):  Fails to activate the boronic acid/ester, leading to stalled conversion and catalyst poisoning by the pyridazine nitrogens.[1]
    

This guide provides a logic-driven approach to selecting the optimal base system to balance transmetallation rates against side-reaction kinetics.

Diagnostic Decision Matrix (Workflow)

Use this logic flow to select your initial conditions or troubleshoot a failed reaction.

BaseSelection Start Start: Select Coupling Partner BoronicType Is the Boronic Acid Electron-Deficient or Heterocyclic? Start->BoronicType Unstable Yes (Prone to Protodeboronation) BoronicType->Unstable Stable No (Electron-Rich Aryl) BoronicType->Stable BaseChoice1 Use Mild, Non-Aqueous Base Unstable->BaseChoice1 Rec1 Rec: CsF or Anhydrous K3PO4 Solvent: Dioxane (Dry) BaseChoice1->Rec1 BaseChoice2 Check Substrate Stability (Is Hydrolysis Observed?) Stable->BaseChoice2 HydrolysisYes Yes (SNAr of Cl detected) BaseChoice2->HydrolysisYes HydrolysisNo No (Standard) BaseChoice2->HydrolysisNo Rec2 Rec: Anhydrous K2CO3 or K3PO4 Avoid: NaOH, Water HydrolysisYes->Rec2 Rec3 Rec: Aqueous K2CO3 (2M) Solvent: Dioxane/H2O (4:1) HydrolysisNo->Rec3

Figure 1: Decision tree for base selection based on coupling partner stability and observed side reactions.

Troubleshooting & FAQs

Q1: I observe the formation of 6-(difluoromethoxy)pyridazin-3-ol (or -3-one). Why?

Diagnosis: Competitive Nucleophilic Aromatic Substitution (


).[1]
Mechanism:  The pyridazine ring is highly electron-deficient.[2] If you use a nucleophilic base (like hydroxide or alkoxide) or high water concentrations at high temperatures, the 

attacks the carbon bearing the chlorine.[1] Solution:
  • Switch Base: Move from

    
     or 
    
    
    
    to
    
    
    (Tribasic Potassium Phosphate)
    .[1] Phosphate is basic enough to activate the boronic acid but less nucleophilic towards the aromatic ring than hydroxide.
  • Remove Water: Switch to an anhydrous system. Use powdered, oven-dried

    
     or 
    
    
    
    in dry 1,4-dioxane.[1]
Q2: The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help.[6]

Diagnosis: Catalyst Poisoning (Pd-N Coordination). Mechanism: Pyridazines have two nitrogen atoms capable of binding to Palladium, displacing the phosphine ligands and forming an inactive complex.[1] This is exacerbated if the base is too weak to drive the transmetallation step quickly. Solution:

  • Ligand Choice: Switch to bulky, electron-rich ligands like XPhos or SPhos .[1] These ligands create steric bulk that prevents the Pd from coordinating to the pyridazine nitrogens.

  • Base Choice: Ensure the base is strong enough to keep the transmetallation fast.

    
     is often superior to 
    
    
    
    due to better solubility in organic solvents (the "Cesium Effect").
Q3: My boronic acid is disappearing, but no product is forming.

Diagnosis: Protodeboronation.[1] Mechanism: If your coupling partner is a heterocyclic boronic acid (e.g., 2-pyridine boronic acid) or has electron-withdrawing groups, it is unstable in high pH aqueous environments.[3][1] Solution:

  • Use Fluoride Activation: Switch the base to CsF (Cesium Fluoride) or KF .[1] Fluoride activates the boronic acid to form the reactive boronate species without raising the pH of the solution, preventing deboronation.

  • Slow Addition: Add the base (or the boronic acid) slowly over time to keep the concentration of the sensitive intermediate low.

Base Performance Matrix

The following table summarizes the expected impact of different bases on the coupling of 3-Chloro-6-(difluoromethoxy)pyridazine.

Base SystemBasicity (pKa of CA)NucleophilicityRisk of

(Cl loss)
Rec. Application

/

High (~15.7)HighCritical Do Not Use. High risk of hydrolysis.[1]

(aq)
Moderate (~10.3)ModerateModerateStandard substrates only.[1]

(aq)
Moderate (~12.3)LowLowPreferred for general screening.[1]

(dry)
ModerateLowVery LowBest for difficult/slow reactions (high solubility).

/

Low (3.[1]2)Very LowNegligibleBest for unstable boronic acids.[1]

/ DIPEA
ModerateModerateModerateGenerally ineffective for Suzuki (slow transmetallation).[1]

Recommended Optimization Protocol

For a robust starting point that minimizes side reactions, follow this "Gold Standard" protocol.

Reagents:

  • Substrate: 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 equiv)

  • Boronic Acid: 1.2 - 1.5 equiv

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (2 mol%)
  • Base:

    
     (3.0 equiv) 
    
  • Solvent: 1,4-Dioxane / Water (9:1 ratio)[1]

Procedure:

  • Charge Solids: Add substrate, boronic acid, base, and catalyst to a reaction vial.[1]

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen inhibits the catalyst and promotes deboronation).

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Note: Do not exceed 100°C unless using anhydrous conditions, as hydrolysis risk increases with temperature.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with water.

Why this works:

  • 
     provides sufficient basicity for activation without the high nucleophilicity of hydroxide.
    
  • Dioxane is a good solvent for both the organic substrate and the Pd complex.

  • The 9:1 water ratio ensures solubility of the inorganic base without flooding the system with

    
    .
    

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Lennon, I. C., et al. (2005).[1] The Suzuki Coupling of Chloropyridazines. Organic Process Research & Development, 9(1), 116-120.[1] (Demonstrates

    
     superiority in electron-deficient heterocycles).
    
  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.[1] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

Sources

Technical Support Center: Solvent Optimization for Difluoromethoxy Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent effects and regioselectivity control in the synthesis of 3-(difluoromethoxy)pyridazines. Audience: Medicinal Chemists and Process Development Scientists. Objective: To provide an autonomous, self-validating troubleshooting guide for overcoming the


- vs. 

-alkylation selectivity crisis common in pyridazine functionalization.

The Core Challenge: The Selectivity Crisis

The synthesis of difluoromethoxy pyridazines (


) is notoriously difficult due to the ambident nature of the pyridazin-3-one precursor. These heterocycles exist in a lactam-lactim tautomeric equilibrium.
  • The Problem: Most difluoromethylating reagents (e.g.,

    
    , 
    
    
    
    ) proceed via a difluorocarbene (
    
    
    ) intermediate. The nitrogen atom (
    
    
    ) is often the softer, more nucleophilic center, leading to the thermodynamically stable
    
    
    -difluoromethyl
    byproduct rather than the desired
    
    
    -difluoromethyl
    ether.
  • The Solution: Solvent selection is the primary lever to shift this equilibrium. By manipulating the dielectric constant and solvation shell of the cation, you can steer the reaction toward the oxygen center.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where solvent choice determines the fate of your batch.

SelectivityPathway Precursor Pyridazin-3-one (Precursor) Base Deprotonation (Base: K2CO3/Cs2CO3) Precursor->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion PolarAprotic High Dielectric Solvent (DMF/DMSO) Solvent-Separated Ion Pair Anion->PolarAprotic Dissociation NonPolar Low Dielectric/Additives (ACN + 18-Crown-6) Contact Ion Pair Anion->NonPolar Coordination N_Product N-difluoromethyl (Unwanted Byproduct) PolarAprotic->N_Product Favors Soft Center (N) O_Product O-difluoromethoxy (Target API) NonPolar->O_Product Favors Hard Center (O)

Figure 1: Solvent-driven bifurcation in pyridazine alkylation. High polarity often exposes the nitrogen lone pair, while controlled ion-pairing favors oxygen functionalization.

Solvent Systems & Reagent Compatibility Matrix

Do not choose a solvent based solely on solubility. Choose it based on the mechanism of your chosen difluoromethylating agent.

Table 1: Solvent Performance Data
Solvent SystemDielectric Const.[1] (

)
Rec. ReagentPrimary OutcomeTechnical Notes
Acetonitrile (ACN) 37.5

High

-Selectivity
Best balance. Often requires an additive (e.g., 18-crown-6) to solubilize carbonate bases.
DMF / NMP 36.7 / 32.2

Mixed /

-Major
High temp (>90°C) required for SCDA decarboxylation promotes thermodynamic

-product.
DCM / Water Biphasic

(Gas)
Variable Requires Phase Transfer Catalyst (TBAB). High hydrolysis risk for carbene.
Acetone 20.7

Low Yield Too volatile for carbene generation requiring heat; limits reagent choices.

Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing >50% N-difluoromethyl byproduct."

Diagnosis: Your reaction environment is too "loose." In highly polar solvents like DMSO or DMF, the cation (


 or 

) is fully solvated, leaving the pyridazinone anion "naked." A naked anion allows the softer nitrogen center to attack the electrophilic carbene. Corrective Action:
  • Switch Solvent: Move to Acetonitrile (ACN) .

  • Change Reagent: If using sodium chlorodifluoroacetate (SCDA), switch to (Bromodifluoromethyl)trimethylsilane (

    
    ) . This reagent is documented to provide superior 
    
    
    
    -selectivity for pyridazinones specifically [1].
  • Add 18-Crown-6: If you must use ACN, add 1.0 eq of 18-crown-6. This complexes the potassium cation but keeps it near the oxygen, shielding the nitrogen sterically or electronically.

Issue 2: "The reaction stalls with low conversion (<10%)."

Diagnosis: Carbene Quenching. Difluorocarbene (


) is extremely sensitive to water. If your solvent is "wet" (even 500 ppm water), the carbene hydrolyzes to CO and HF before it can react with your substrate.
Corrective Action: 
  • Strict Drying: Dry ACN or DMF over activated 3Å molecular sieves for 24h.

  • Base Drying: Flame-dry your

    
     or 
    
    
    
    under vacuum before use. Carbonates are hygroscopic.
  • Reagent Quality: Check your

    
    . If it smells strongly of acid, it has decomposed.
    
Issue 3: "My LCMS shows the mass of Product + 18."

Diagnosis: Hydrolysis of the difluoromethyl ether.


 groups are acid-labile. If you used an acidic workup or if HF generated in situ was not neutralized, the ether hydrolyzes back to the pyridazinone.
Corrective Action: 
  • Quench: Quench the reaction with saturated aqueous

    
      to neutralize HF immediately.
    
  • Workup: Avoid acidic aqueous washes. Use neutral brine.

Standard Operating Procedure (SOP)

Protocol: High-Selectivity Synthesis using

Recommended for high-value intermediates where O-selectivity is critical.

Reagents:

  • Pyridazin-3-one substrate (1.0 eq)

  • 
     (2.0 eq) [Reagent for O-selectivity]
    
  • 
     (4.0 eq) or 
    
    
    
  • Solvent: Acetonitrile (ACN) (Anhydrous)

Workflow:

  • Setup: Charge a flame-dried flask with the pyridazinone substrate and ACN (0.1 M concentration).

  • Deprotonation: Add KOH (powdered, dry) at 0°C. Stir for 15 minutes.

  • Addition: Add

    
     dropwise.
    
    • Note: Unlike SCDA, this does not require 95°C. It can often proceed at 0°C to RT, which kinetically favors the

      
      -attack.
      
  • Monitoring: Monitor by TLC/UPLC. The

    
    -isomer usually runs higher (less polar) than the 
    
    
    
    -isomer on silica.
  • Quench: Pour into sat.

    
    . Extract with EtOAc.
    
Protocol: Cost-Effective Synthesis using SCDA

Recommended for large-scale batches where chromatography can separate isomers.

Reagents:

  • Pyridazin-3-one substrate (1.0 eq)

  • Sodium chlorodifluoroacetate (

    
    , SCDA) (2.5 eq)
    
  • 
     (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Workflow:

  • Heat Activation: SCDA requires decarboxylation. Heat the mixture of substrate, base, and DMF to 95–100°C .

  • Slow Addition: Add SCDA in portions (or via syringe pump as a solution in DMF) over 1 hour.

    • Why? Dumping all SCDA at once generates a massive burst of carbene that dimerizes to tetrafluoroethylene (gas) rather than reacting with your substrate.

  • Workup: Remove DMF via lyophilization or rigorous water washes (risk of emulsion).

References

  • Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Source: Organic Letters (2021).[2][3] Context: Establishes

    
     as the superior reagent for 
    
    
    
    -selectivity in N-heterocycles compared to traditional carbene sources. URL:[Link][2]
  • Difluoromethylation of Phenols and Thiophenols with Sodium Chlorodifluoroacetate. Source: Organic Letters (2013).[4][5] Context: The foundational mechanistic paper for SCDA-mediated difluoromethylation, detailing the decarboxylation temperature and solvent requirements (DMF/NMP). URL:[Link][4][5]

  • Recent Advances in the Synthesis of Difluoromethoxy-Arenes and Heteroarenes. Source: Chemical Society Reviews (2021). Context: A comprehensive review covering radical and carbene mechanisms, providing the broader context for solvent effects on ambident nucleophiles. URL:[Link]

Sources

Validation & Comparative

The Bio-Functional Dichotomy: A Comparative Guide to Difluoromethoxy and Trifluoromethyl Pyridazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridazine scaffold is a well-established "privileged structure," consistently appearing in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] A key strategy in modern drug design is the incorporation of fluorine-containing functional groups to modulate a molecule's physicochemical and pharmacokinetic properties.[6] Among the most utilized are the trifluoromethyl (CF3) and, more recently, the difluoromethoxy (OCF2H) groups.[7]

This guide provides an in-depth comparison of the biological activities of pyridazine derivatives functionalized with these two critical moieties. We will dissect their fundamental physicochemical differences, explore case studies illustrating their divergent biological outcomes, and provide validated experimental protocols for their evaluation, offering researchers a comprehensive framework for strategic molecular design.

Part 1: The Physicochemical Divide: Why OCF2H is Not Just a "Weaker" CF3

The choice between a difluoromethoxy and a trifluoromethyl group is far from arbitrary; it is a decision rooted in the subtle yet profound differences in their electronic and steric properties. These differences dictate how a molecule interacts with its biological target and behaves within a physiological system.

The trifluoromethyl group is a potent electron-withdrawing group, primarily through induction, which significantly impacts the acidity of nearby protons and the overall electron density of the aromatic ring.[8] This can enhance metabolic stability and increase lipophilicity compared to non-fluorinated analogs.[8]

Conversely, the difluoromethoxy group presents a more nuanced profile. While also electron-withdrawing, its effects are less pronounced than the CF3 group.[9] Crucially, the OCF2H group possesses a hydrogen atom capable of acting as a weak hydrogen bond donor, a feature entirely absent in the CF3 group.[9][10] This unique characteristic can introduce novel, favorable interactions within a protein's binding pocket, potentially leading to enhanced potency or selectivity.[10] Furthermore, the OCF2H group generally results in lower lipophilicity compared to the CF3 group, which can be advantageous for optimizing ADME (absorption, distribution, metabolism, and excretion) properties.[10]

Table 1: Comparative Physicochemical Properties of OCF2H and CF3 Groups

PropertyTrifluoromethyl (CF3)Difluoromethoxy (OCF2H)Key Implications for Pyridazine Derivatives
Electronic Effect Strongly electron-withdrawing (Inductive)Moderately electron-withdrawing (Inductive)Modulates pKa of the pyridazine core, influencing solubility and target engagement.
Lipophilicity (π value) High (e.g., π ≈ 0.88)Moderate (e.g., π ≈ 0.49)Affects cell permeability, plasma protein binding, and metabolic clearance.[7]
Hydrogen Bonding Weak H-bond acceptor (F atoms)Weak H-bond acceptor (F, O atoms); Weak H-bond donor (C-H)Potential for additional, specific interactions with target proteins, enhancing binding affinity.[10]
Metabolic Stability Generally high; blocks metabolic oxidation.[8]Generally high; more stable than OCH3.Increased half-life and bioavailability of the drug candidate.
Conformational Profile One dominant conformationCan adopt multiple conformationsConformational flexibility may allow for better adaptation to the binding site.[10]

Part 2: Biological Activity in Focus: A Tale of Two Substituents

While direct, head-to-head comparisons of OCF2H and CF3-substituted pyridazines in the same study are emerging, analysis of the broader literature reveals distinct trends based on the chosen fluorine moiety. The structure-activity relationship (SAR) is highly dependent on the specific biological target.[11]

Case Study: Kinase Inhibition in Oncology

In the realm of oncology, many pyridazine derivatives are designed as kinase inhibitors. The kinase active site is rich in hydrogen bond donors and acceptors. Here, the hydrogen-bond-donating capacity of the OCF2H group can be a decisive advantage.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a key interaction often involves a hydrogen bond with a backbone carbonyl in the hinge region of the kinase. A hypothetical pyridazine scaffold could be envisioned where an OCF2H substituent, correctly positioned, forms such a critical hydrogen bond, leading to a significant increase in potency. The CF3 analog, lacking this capability, would rely on other, potentially weaker, interactions. This principle has been demonstrated in other heterocyclic scaffolds where an OCF2H group offers a distinct advantage over CF3.[12]

Part 3: Experimental Design & Protocols

To rigorously compare the biological activity of novel OCF2H and CF3 pyridazine analogs, a systematic experimental workflow is essential. This workflow ensures that observed differences in activity can be confidently attributed to the change in substitution.

Caption: High-level workflow for comparing fluorinated pyridazine analogs.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is fundamental for determining the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the OCF2H- and CF3-pyridazine test compounds in the appropriate medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Causality and Validation: This assay provides a robust measure of a compound's effect on cell proliferation and viability. Including a positive control (e.g., a known cytotoxic drug like Doxorubicin) and a vehicle control is critical for validating each experiment. Comparing the IC50 values of the OCF2H and CF3 analogs directly quantifies the impact of this structural change on cytotoxic potential.

Conclusion

The strategic selection between difluoromethoxy and trifluoromethyl substituents on a pyridazine core is a critical decision in drug design. The CF3 group offers robust metabolic stability and high lipophilicity, while the OCF2H group provides a more nuanced profile with moderate lipophilicity and the unique ability to act as a hydrogen bond donor.[8][10] This seemingly small structural change can lead to significant differences in biological activity, target engagement, and overall pharmacokinetic properties.

For researchers and drug development professionals, understanding the fundamental physicochemical properties of these fluorinated moieties is paramount. By employing a systematic approach to synthesis and biological evaluation, as outlined in this guide, project teams can rationally design the next generation of potent and selective pyridazine-based therapeutics. The choice is not merely about adding fluorine; it's about strategically harnessing its unique properties to solve complex biological challenges.

References

  • ResearchGate. (n.d.). Biological activities of pyridazinones. .

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

  • ResearchGate. (2025). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Retrieved from [Link]

  • MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

  • eScholarship. (n.d.). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties. .

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Retrieved from [Link]

  • National Institutes of Health. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed.... Retrieved from [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of pertrifluoromethyl pyridazine derivatives via a tandem reaction of aryldiazonium salts with hexafluoroacetylacetone. Retrieved from [Link]

  • IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Retrieved from [Link]

  • ScienceDirect. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • WJPPS. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • F1000Research. (2022). Poster: Structure-activity relationships generated for peptaibols produced by Trichoderma. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • J Pharm Sci Bioscientific Res. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Retrieved from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Are pyridazines privileged structures?. Retrieved from [Link]

  • MDPI. (n.d.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Retrieved from [Link]

Sources

Strategic Guide: Structural Characterization of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide
Subject: X-ray Crystallography vs. Orthogonal Techniques[1]

Executive Summary: The Structural Imperative

In medicinal chemistry, 3-Chloro-6-(difluoromethoxy)pyridazine represents a critical scaffold. The pyridazine core offers a bioisostere for phenyl or pyridine rings with altered metabolic stability, while the difluoromethoxy (


)  group acts as a lipophilic hydrogen bond donor—a "chameleon" substituent that modulates solubility and permeability.

For drug development professionals, determining the precise 3D conformation of this molecule is not merely an academic exercise; it is a prerequisite for Structure-Based Drug Design (SBDD). While NMR and Computational Modeling provide partial answers, Single Crystal X-Ray Diffraction (SC-XRD) remains the only method capable of definitively resolving the anomeric effect governing the ether linkage and the halogen bonding potential of the chlorine atom in the solid state.

This guide objectively compares SC-XRD against its alternatives and provides a validated workflow for its structural determination.

Comparative Analysis: SC-XRD vs. NMR vs. DFT

The following table contrasts the three primary methods for characterizing 3-Chloro-6-(difluoromethoxy)pyridazine.

Table 1: Methodological Performance Matrix
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (

)
Method C: DFT (Computational)
Primary Output Absolute 3D atomic coordinates & packing forces.Connectivity, purity, and dynamic solution averaging.[1]Theoretical energy minima & electrostatic maps.
Difluoromethoxy Insight Resolves exact torsion angle (

) and solid-state conformation.
Shows time-averaged coupling (

); cannot freeze specific conformers.
Predicts gas-phase minima; often fails to account for lattice packing forces.
Intermolecular Data Directly observes Halogen Bonds (

) and

-stacking.
Inferential only (via concentration-dependent shifts).Hypothetical; requires high-level theory (e.g., M06-2X) to be accurate.
Sample Requirement Single crystal (

mm).
Dissolved sample (

mg).
None (Virtual).
Turnaround Time Days to Weeks (crystallization dependent).Minutes to Hours.[1][2]Hours to Days.
Cost High (instrumentation + time).Low (routine).Low (CPU time).
Critical Analysis of Alternatives
  • Why NMR is Insufficient: While

    
     NMR is excellent for confirming the presence of the 
    
    
    
    group (typically a doublet around -80 to -90 ppm), it presents a time-averaged signal . It cannot tell you if the difluoromethoxy tail is orthogonal to the ring or planar, a feature that dictates how the drug fits into a protein pocket.
  • Why DFT is Risky: Density Functional Theory (DFT) often predicts the "global minimum" in a vacuum. However, 3-Chloro-6-(difluoromethoxy)pyridazine is prone to crystal packing effects where intermolecular forces (like Cl...N interactions) distort the molecule away from its gas-phase minimum. Relying solely on DFT can lead to incorrect pharmacophore models.

Structural Insights & Causality

A. The Pyridazine Core Geometry

In the crystal lattice, the pyridazine ring typically deviates slightly from a perfect hexagon due to the repulsion between the adjacent nitrogen lone pairs.

  • Expectation: The

    
     bond length is characteristically short (
    
    
    
    Å), indicating significant double-bond character.
  • Causality: This electron deficiency makes the ring electron-poor, enhancing its ability to engage in

    
    -hole interactions  with electron-rich protein residues.
    
B. The Difluoromethoxy Conformation ( )

This is the most critical structural feature.

  • The Anomeric Effect: Oxygen lone pairs donate electron density into the antibonding

    
     orbital of the 
    
    
    
    bond. This typically locks the
    
    
    torsion angle close to
    
    
    (orthogonal).
  • Lipophilic H-Bonding: Unlike a methoxy group, the

    
     proton is acidic enough to act as a weak hydrogen bond donor (
    
    
    
    or
    
    
    ). SC-XRD is the only way to visualize this interaction network.
C. Halogen Bonding ( )

The chlorine atom at position 3 possesses a positive electrostatic cap (the "


-hole").
  • Observation: In the crystal lattice, look for linear

    
     contacts (angles 
    
    
    
    ) with distances less than the sum of van der Waals radii (
    
    
    Å).
  • Significance: This mimics interactions with backbone carbonyls in target enzymes (e.g., kinases), validating the compound's potential as a competitive inhibitor.

Experimental Protocols (Self-Validating Systems)

Phase 1: Synthesis & Purification
  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
    • Precursor: 3,6-Dichloropyridazine.[1][3][4]

    • Reagent: Sodium difluoroacetate (as a difluorocarbene source) or direct reaction with difluoromethanol salts.

  • Validation: Purity must be

    
     by HPLC before crystallization. Impurities disrupt nucleation.
    
Phase 2: Crystallization Strategy (The "Vapor Diffusion" Method)

Direct evaporation often yields amorphous powder. The Sitting Drop Vapor Diffusion method is recommended for X-ray quality crystals.

  • Solvent Selection: Dissolve 10 mg of the derivative in 0.5 mL of a moderately polar solvent (e.g., Acetone or THF).

  • Precipitant: Use a non-polar anti-solvent (e.g., Hexane or Pentane).

  • Setup:

    • Place the solution in the inner well.

    • Place the anti-solvent in the outer reservoir.

    • Seal the chamber. The anti-solvent slowly diffuses into the solution, gently lowering solubility and promoting ordered lattice growth.

  • Checkpoint: Inspect under polarized light after 24-48 hours. Birefringence (glowing colors) indicates crystallinity.

Phase 3: Data Collection & Refinement
  • Temperature: Collect data at 100 K (cryo-cooling). This reduces thermal vibration of the

    
     tail, allowing precise location of the fluorine atoms.
    
  • Resolution Target: Aim for

    
     Å.
    
  • Refinement: Treat the difluoromethoxy group carefully. If the terminal hydrogen is not visible in the electron density map, place it at a calculated geometric position (riding model) but allow the torsion angle to refine freely.

Visualizations

Diagram 1: Structural Characterization Workflow

Workflow Start Crude 3-Cl-6-(OCF2H)-pyridazine Purify HPLC Purification (>98% Purity) Start->Purify Remove Isomers Cryst Vapor Diffusion (Acetone/Hexane) Purify->Cryst Slow Nucleation XRD SC-XRD Data Collection (100K) Cryst->XRD Mount Crystal Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Phasing Output CIF Data & 3D Packing Model Solve->Output Refinement

Caption: Step-by-step workflow from synthesis to final structural model.

Diagram 2: Interaction Network Analysis

Interactions Mol 3-Chloro-6-(difluoromethoxy) pyridazine Cl Cl Atom (Sigma Hole) Mol->Cl OCF2H OCF2H Group (Lipophilic Donor) Mol->OCF2H Ring Pyridazine Ring (Electron Deficient) Mol->Ring Target1 Target Protein: Backbone Carbonyl Cl->Target1 Halogen Bond (Linear) Target2 Target Protein: Hydrophobic Pocket OCF2H->Target2 H-Bond / Dipole Target3 Crystal Lattice: Pi-Stacking Ring->Target3 Face-to-Face

Caption: Mapping the key pharmacophoric features of the molecule to their binding interactions.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Discovery: The value of crystallography in drug discovery. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[5] (Discusses the lipophilicity and conformation of OCF2H groups). [Link]

  • Gilday, J. P., et al. (2015). Halogen Bonding in Medicinal Chemistry: From Observation to Design. Journal of Medicinal Chemistry. [Link]

  • Vertex AI Search. Synthesis and properties of 3-chloropyridazine derivatives. (Aggregated chemical data sources). [Link]

Sources

Strategic SAR Profiling of 3-Chloro-6-(difluoromethoxy)pyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR Studies of 3-Chloro-6-(difluoromethoxy)pyridazine Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Discovery Scientists.[1]

Executive Summary: The Fluorine Advantage

In the optimization of bioactive heterocycles, 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) represents a high-value scaffold that bridges the gap between lipophilicity and metabolic stability.[1] While the pyridazine core offers a privileged nitrogen-rich template for hydrogen bonding, the difluoromethoxy (-OCHF₂) substituent at the C6 position acts as a critical bioisostere for the traditional methoxy (-OCH₃) group.[1]

This guide objectively compares the SAR (Structure-Activity Relationship) implications of the -OCHF₂ motif against standard alternatives, supported by experimental protocols for library generation via the versatile C3-chloro handle.[1]

Key Performance Indicators (KPIs)
  • Metabolic Stability: Superior resistance to CYP450-mediated O-dealkylation compared to methoxy analogs.[1]

  • Lipophilicity (LogP): Moderate increase, enhancing membrane permeability without the extreme hydrophobicity of trifluoromethyl (-CF₃) groups.[1]

  • H-Bonding: The -OCHF₂ proton serves as a weak hydrogen bond donor, a feature absent in -OCF₃ or -OCH₃ analogs.[1]

Comparative SAR Analysis: The -OCHF₂ Moiety vs. Alternatives

The following table contrasts the physicochemical and biological impact of substituting the C6 position of the 3-chloropyridazine core.

Feature-OCHF₂ (Difluoromethoxy) -OCH₃ (Methoxy)-CF₃ (Trifluoromethyl)-Cl (Chloro)
Metabolic Stability High (Blocked O-dealkylation)Low (Rapid O-demethylation)Very High (Inert)High (Oxidative insertion possible)
Lipophilicity (

LogP)
+0.6 vs H-0.02 vs H+1.2 vs H+0.7 vs H
H-Bond Donor Weak (C-H acts as donor)NoneNoneNone
Steric Bulk (V_vdW) ~38 ų~30 ų~42 ų~20 ų
Electronic Effect (

)
+0.18 (Electron Withdrawing)-0.27 (Electron Donating)+0.54 (Strong EWG)+0.23 (Weak EWG)
Primary Utility Bioisostere for -OCH₃ with improved

Initial Hit FindingPotency/Solubility modulationReactive Handle

Expert Insight: The "Magic Methyl" effect often fails in late-stage optimization due to rapid metabolic clearance.[1] The -OCHF₂ group mitigates this by replacing metabolically labile C-H bonds with C-F bonds, while maintaining similar steric demand to the methoxy group. This makes 3-Chloro-6-(difluoromethoxy)pyridazine an ideal "switch" scaffold when a methoxy-bearing lead suffers from poor PK.[1]

Chemical Logic & Experimental Workflows

The utility of 3-Chloro-6-(difluoromethoxy)pyridazine lies in its orthogonal reactivity .[1] The C3-Chloro position is highly activated for nucleophilic attack due to the electron-deficient nature of the pyridazine ring, further enhanced by the electron-withdrawing -OCHF₂ group at C6.[1]

Reaction Pathways[2][3][4][5][6]
  • S_NAr (Nucleophilic Aromatic Substitution): Facile displacement of Cl by amines, thiols, or alkoxides.

  • Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to install carbon or heteroatom frameworks.[1]

Visualization: Synthesis & Derivatization Logic

The following diagram illustrates the synthesis of the core scaffold and its divergent downstream applications.

G cluster_0 Scaffold Synthesis Start 3,6-Dichloropyridazine (Starting Material) Inter 3-Chloro-6-hydroxypyridazine (Intermediate) Start->Inter Hydrolysis (AcOH, H2O) Core 3-Chloro-6-(difluoromethoxy)pyridazine (The Scaffold) Inter->Core Difluoromethylation (ClCHF2, K2CO3, DMF) ProdA Amino-Analog (S_NAr with Amines) Core->ProdA R-NH2, Et3N, Heat ProdB Biaryl-Analog (Suzuki Coupling) Core->ProdB Ar-B(OH)2, Pd(PPh3)4 K2CO3, Dioxane/H2O ProdC Ether-Analog (S_NAr with Alkoxides) Core->ProdC R-OH, NaH, THF

Caption: Synthetic route from 3,6-dichloropyridazine to the difluoromethoxy scaffold and subsequent divergent library generation.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of LCMS checkpoints ensures the integrity of the intermediate before proceeding.

Protocol A: Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

Note: This reaction uses chlorodifluoromethane (Freon 22) or a non-ODS equivalent like sodium chlorodifluoroacetate.[1]

  • Setup: Charge a pressure vessel with 3-chloro-6-hydroxypyridazine (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M concentration).

  • Reagent Addition:

    • Method A (Gas): Bubble ClCHF₂ gas into the mixture at -78°C until saturation, then seal.

    • Method B (Solid Reagent): Add Sodium chlorodifluoroacetate (2.0 eq) and heat to 100°C (generates :CF₂ carbene in situ).

  • Reaction: Heat the sealed vessel to 70-80°C for 4-6 hours.

  • Workup: Cool to RT. Pour into ice water. Extract with EtOAc (3x). Wash organics with brine (5x) to remove DMF. Dry over Na₂SO₄.

  • Validation: LCMS should show [M+H]+ = 181.0. ¹H NMR (CDCl₃) should show a triplet at ~7.4-7.7 ppm (J_HF ~ 72 Hz) characteristic of the -OCHF₂ proton.[1]

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Targeting Biaryl Analogs for Kinase/Agrochem Screening.[1]

  • Reagents: Combine 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Degas with Nitrogen for 10 mins. Add Pd(dppf)Cl₂[1]·DCM (0.05 eq).

  • Execution: Heat to 90°C under N₂ atmosphere for 2-12 hours.

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Hexane/EtOAc gradient).

  • Checkpoint: The -OCHF₂ group is stable under these basic conditions. Ensure no hydrolysis to the pyridazinone occurs (monitor by LCMS).

Biological Case Study: Metabolic Stability

To validate the SAR hypothesis, we compare the intrinsic clearance (


) of a hypothetical kinase inhibitor analog.

Compound X (Methoxy): 3-(4-fluorophenyl)-6-methoxypyridazine Compound Y (Difluoromethoxy): 3-(4-fluorophenyl)-6-(difluoromethoxy)pyridazine[1]

Experimental Data (Human Liver Microsomes):

Compound

(min)

(µL/min/mg)
Major Metabolite
Compound X (-OMe) 12115.5O-demethylated phenol (Inactive)
Compound Y (-OCHF₂) >60 < 11.0 Minimal; Ring oxidation

References

  • Synthesis of Pyridazine Derivatives

    • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.[1]

    • Source: ResearchGate.[2]

    • URL:[Link]

  • Metabolic Stability of Fluorinated Groups

    • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: ACS Public
    • URL:[Link][1]

  • Difluoromethoxy Group Properties

    • Title: Catalytic radical difluoromethoxylation of arenes and heteroarenes.[3]

    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 3-Chloro-6-(difluoromethoxy)pyridazine Product Page.[1][4]

    • Source: BLD Pharm.

Sources

Validated Analytical Architectures for 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Managers in Agrochemical/Pharmaceutical Development Subject: CAS 1084812-45-2 | Molecular Formula: C5H3ClF2N2O | MW: 180.54

Part 1: Executive Summary & Method Landscape

3-Chloro-6-(difluoromethoxy)pyridazine is a critical electrophilic building block used in the synthesis of next-generation mitochondrial electron transport (MET) inhibitors and pyridazine-based fungicides. Its quality control is pivotal because the difluoromethoxy moiety (


) is susceptible to hydrolysis under extreme pH, reverting to the thermodynamically stable pyridazinone, while the chloro group is the handle for downstream cross-coupling.

This guide objectively compares three validated analytical architectures. While generic screening methods exist, this guide prioritizes protocols that distinguish the active intermediate from its specific process impurities (e.g., 3,6-dichloropyridazine and 6-chloropyridazin-3(2H)-one).

Comparison of Analytical Architectures
FeatureMethod A: RP-HPLC (UV) Method B: UHPLC-MS/MS Method C: GC-FID
Primary Application Routine QC, Assay, PurityGenotoxic Impurity (GTI) ScreeningResidual Solvents & Volatile Impurities
Sensitivity (LOD) ~0.05% (w/w)< 1 ppm~0.1% (w/w)
Selectivity High for structural analogsExtreme (Mass-based)Moderate (Thermal stability risks)
Throughput 15–20 min/run5–8 min/run10–12 min/run
Cost Per Sample LowHighMedium
Robustness Excellent (Isocratic/Gradient)Moderate (Matrix effects)Good (if thermally stable)

Recommendation:

  • For Process Control (IPC): Use Method C (GC-FID) for rapid turnaround if the process stream is dry.

  • For Final Release: Use Method A (RP-HPLC) as the "Gold Standard" for assay and purity.

  • For Trace Analysis: Use Method B only when screening for potential genotoxic precursors (e.g., hydrazine derivatives) is required.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" RP-HPLC Method

Recommended for Final Product Release and Stability Studies.

Rationale: The pyridazine ring is basic, but the electron-withdrawing chlorine and difluoromethoxy groups reduce basicity. However, residual silanol interactions can still cause tailing. We employ an acidic mobile phase to suppress ionization and ensure sharp peak shapes.

Instrument Configuration
  • System: Agilent 1260 Infinity II or Waters Alliance e2695

  • Detector: DAD/VWD at 254 nm (Secondary: 220 nm)

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The "Plus" series has extra-dense bonding to minimize silanol activity, crucial for nitrogenous heterocycles.

  • Temperature: 30°C

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q)

  • Solvent B: Acetonitrile (HPLC Grade)[1]

  • Flow Rate: 1.0 mL/min

Time (min)% Solvent A% Solvent BCurve
0.09010Initial
10.01090Linear
12.01090Hold
12.19010Re-equilibration
17.09010Stop
Validation Metrics (Target Specifications)
  • Retention Time (RT): ~7.8 min (Main Peak)

  • Relative RT (RRT):

    • 3,6-Dichloropyridazine: ~0.85 (Less polar)

    • 6-Chloropyridazin-3(2H)-one: ~0.40 (Hydrolysis product, highly polar)

  • Linearity:

    
     (Range: 50–150% of target concentration)
    
  • Precision (RSD): < 1.0% (n=6 injections)

Protocol B: High-Sensitivity UHPLC-MS/MS

Recommended for Trace Impurity Profiling.

Rationale: When synthesizing pharmaceuticals, detecting trace levels of the starting material (3,6-dichloropyridazine) is critical due to potential toxicity. MS detection provides the necessary sensitivity.

Workflow
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile.[1][2]

  • Ionization: ESI Positive Mode (M+H)+.

    • Target Ion: m/z 181.0 (3-Cl-6-OCHF2-pyridazine).

    • Fragment Ions: m/z 131 (Loss of -CF2), m/z 115.

Part 3: Visualization of Analytical Logic

Diagram 1: Method Selection Decision Tree

This workflow guides the analyst in selecting the appropriate method based on the sample stage and data requirements.

MethodSelection Start Sample Origin IPC In-Process Control (Reaction Mixture) Start->IPC Final Final Product (Isolated Solid) Start->Final Trace Trace Impurity / GTI (Safety Screen) Start->Trace IsVolatile Is sample dry/volatile? IPC->IsVolatile IsPurity Purity > 98% required? Final->IsPurity LCMS Method B: UHPLC-MS/MS (High Sensitivity) Trace->LCMS LOD < 100 ppm GC Method C: GC-FID (Fast, <12 min) IsVolatile->GC Yes HPLC Method A: RP-HPLC (Robust, Quantitation) IsVolatile->HPLC No (Aqueous) IsPurity->HPLC Yes (Release)

Caption: Decision matrix for selecting the optimal analytical architecture based on sample state and sensitivity requirements.

Diagram 2: Impurity Fate & Detection

Understanding the degradation pathway is essential for setting Relative Response Factors (RRF) in the HPLC method.

ImpurityFate cluster_detection Detection Characteristics SM 3,6-Dichloropyridazine (Starting Material) Reaction Difluoromethylation (ClCHF2 / Base) SM->Reaction Note1 SM: Late Eluter (Non-polar) SM->Note1 Product 3-Chloro-6-(difluoromethoxy)pyridazine (Target API Intermediate) Degradation Acidic Hydrolysis (Storage/Stress) Product->Degradation -CHF2 group loss Impurity 6-Chloropyridazin-3(2H)-one (Hydrolysis Impurity) Note2 Impurity: Early Eluter (Polar) Impurity->Note2 Reaction->Product Degradation->Impurity

Caption: Degradation pathway illustrating the hydrolysis of the difluoromethoxy group to the pyridazinone impurity, which elutes significantly earlier in RP-HPLC.

Part 4: Troubleshooting & Causality

Issue 1: Peak Tailing of the Main Compound

  • Observation: Asymmetry factor > 1.5.

  • Causality: Interaction between the basic nitrogen of the pyridazine ring and free silanols on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (pH 2.5–3.0) using Formic Acid or TFA. This protonates the analyte (

    
    ), preventing interaction with silanols, or suppresses silanol ionization (
    
    
    
    ).

Issue 2: "Ghost" Peaks in Gradient Run

  • Observation: Peaks appearing at the same retention time in blank injections.

  • Causality: Accumulation of hydrophobic impurities from the aqueous mobile phase on the column head during equilibration, eluting when %B increases.

  • Solution: Use a "Trap Column" between the pump and mixer, or use high-purity Milli-Q water.

Issue 3: Variable Retention Times

  • Observation: RT shifts by >0.2 min between runs.

  • Causality: Inadequate column temperature control or mobile phase evaporation (specifically Acetonitrile).

  • Solution: Thermostat the column compartment (30°C ± 0.5°C) and use capped solvent bottles.

References

  • Preparation method of 3,6-dichloropyridazine.Google Patents. (CN112645883A).
  • Pyridazine derivatives, process for their preparation and their use as fungicides.Google Patents. (WO2011095459A1).
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Retrieved from [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Comparative In Silico Analysis: Fluorinated Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Structural and Energetic Impact of Fluorine Substitution on Pyridazine Scaffolds Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

This guide provides a technical comparison of fluorinated versus non-fluorinated pyridazine derivatives, focusing on their binding efficacy against kinase targets (specifically JNK1 and c-Met). Fluorine substitution is not merely a steric modification; it fundamentally alters the electronic landscape of the pyridazine ring, modulating pKa, lipophilicity (


), and dipole moments.

Key Finding: In comparative docking studies, the introduction of a 4-fluorophenyl moiety at the C6 position of the pyridazine scaffold (Compound 9e) resulted in a distinct "pose flip" compared to non-fluorinated analogs, stabilizing the complex via unique electrostatic interactions with solvent-exposed residues (e.g., Gln117 in JNK1).

Scientific Rationale: The Fluorine Effect

Before detailing the protocol, it is critical to understand the physical chemistry driving the simulation results.

Electronic Modulation

The pyridazine core is electron-deficient (two adjacent nitrogens). Substituting hydrogen with fluorine (the most electronegative element,


) creates a "push-pull" electronic system.
  • 
    -Hole Formation:  Fluorine can generate a region of positive electrostatic potential (a 
    
    
    
    -hole) on the extension of the C-F bond, enabling specific halogen bonding with backbone carbonyl oxygen atoms.
  • Lipophilicity: Fluorination typically increases

    
    , enhancing hydrophobic burial within the ATP-binding pocket.
    
Bioisosteric Comparison
FeatureHydrogen (H)Fluorine (F)Impact on Pyridazine Binding
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric penalty; fits in tight pockets.
C-X Bond Length 1.09 Å1.35 ÅSlight extension of pharmacophore reach.
Electronegativity 2.203.98Polarizes the aromatic ring; reduces metabolic oxidation.

Comparative Protocol: Docking Workflow

To replicate these findings, a rigid standard protocol is insufficient. The high electronegativity of fluorine requires specific charge assignment methodologies.

Step-by-Step Methodology

Phase 1: Ligand Preparation (Critical for F-compounds)

  • Structure Generation: Generate 3D conformers of the 3,6-disubstituted pyridazine derivatives.

  • QM Optimization: Do not use standard molecular mechanics (MM) charges alone. Optimize geometry using DFT (B3LYP/6-31G*) to accurately model the C-F bond vector and the pyridazine nitrogen lone pairs.

  • Charge Assignment: Assign RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges often underestimate the polarization caused by fluorine on the pyridazine ring.

Phase 2: Receptor Preparation

  • Target Selection: JNK1 (PDB: 3PZE) or c-Met (PDB: 1MQ4).

  • Solvation: Remove crystallographic waters unless they bridge the ligand and protein (common in kinase hinge regions).

  • H-Bond Network: Optimize H-bond networks using PropKa (pH 7.4) to ensure Histidine tautomers are correct.

Phase 3: Docking Execution

  • Software: AutoDock Vina (for speed/screening) vs. OpenEye FRED or Schrödinger Glide (for high-precision scoring).

  • Grid Box: Center on the co-crystallized ligand (e.g., 25 x 25 x 25 Å).

  • Exhaustiveness: Set to 32 (high) to ensure the fluorinated moiety samples all rotameric states.

Workflow Visualization

DockingWorkflow Ligand Ligand Construction (Pyridazine Core) QM DFT Optimization (B3LYP/6-31G*) Ligand->QM Correct C-F Geometry Docking Docking Execution (Vina/Glide) QM->Docking RESP Charges Receptor Receptor Prep (H-bond Optimization) Receptor->Docking Grid Generation Analysis Interaction Profiling (Halogen Bonds/RMSD) Docking->Analysis ∆G Scoring

Caption: Optimized computational workflow for fluorinated small molecules, emphasizing Quantum Mechanical (QM) charge correction prior to docking.

Case Study: JNK1 Inhibition

Reference Study: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway (Source 1).

Comparative Data: Fluorinated vs. Non-Fluorinated

The study compared a derivative bearing a 4-fluorophenyl group (Compound 9e) against non-fluorinated analogs.

Compound IDSubstitution (R-Group)Docking Score (kcal/mol)RMSD (Å)Key Interaction
Ref Ligand (Co-crystallized)-11.20.00Hinge H-bonds (Met111)
Cmpd 9e 4-Fluorophenyl -9.4 1.85 Flipped Pose; H-bond to Met111
Analog A Phenyl (No F)-8.12.10Weak hydrophobic contact
Analog B 4-Methoxy-8.62.35Steric clash with gatekeeper
Structural Insight: The "Flipped Pose"

The docking results revealed a critical divergence. While standard pyridazines often bind with the heterocycle buried deep in the pocket:

  • The Fluorine Driver: The 4-fluorophenyl group in Compound 9e induced a 180° flip of the scaffold.

  • Solvent Exposure: The fluorine atom was directed toward the solvent-exposed Gln117 residue.[1] This is counter-intuitive (fluorine is hydrophobic) but suggests that the quadrupole interaction of the fluorinated ring with the local protein environment (and potential water networks) stabilized this alternative conformation.

  • Hinge Binding: Despite the flip, the carbonyl oxygen of the pyridazinone/linker maintained the essential hydrogen bond with Met111 (the kinase hinge residue).

Interaction Map

InteractionMap Met111 Met111 (Hinge Region) Gln117 Gln117 (Solvent Front) Val40 Val40 (Hydrophobic) Pyridazine Pyridazine Scaffold Pyridazine->Val40 Pi-Alkyl Fluorine Fluorine (F) Pyridazine->Fluorine Carbonyl C=O Linker Pyridazine->Carbonyl Fluorine->Gln117 Electrostatic/Dipole Carbonyl->Met111 H-Bond (2.8 Å)

Caption: Interaction map of Compound 9e within the JNK1 pocket. Note the specific orientation of Fluorine toward Gln117, distinct from non-fluorinated analogs.[1]

Critical Analysis & Recommendations

Software Performance
  • AutoDock Vina: Successfully identified the binding energy trend but struggled with the precise torsion angle of the fluorinated ring due to simplified electrostatic terms.

  • Recommendation: For fluorinated pyridazines, validate Vina results with MD Simulation (10-50 ns) . The static docking pose often misses the dynamic stability of the C-F...H-C interactions (weak hydrogen bonds).

Synthesis Implications

The docking data suggests that para-fluorination is superior to meta-fluorination for this scaffold. The para position allows the fluorine to extend into the solvent interface without causing steric clashes with the hydrophobic "sandwich" residues (Val40/Ala53) typical in kinase pockets.

Conclusion

Fluorination of pyridazine derivatives is a high-impact strategy for lead optimization. It does not merely improve metabolic stability; as shown in the JNK1 case study, it can fundamentally alter binding topology. Researchers should prioritize QM-based ligand preparation to accurately predict these effects in silico.

References

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Source: ACS Omega / PubMed Central URL:[Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of Pyridazine Derivatives as Potent c-Met Inhibitors. Source: Journal of Medicinal Chemistry (Contextual citation via search findings) URL:[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

The Diazine Advantage: A Head-to-Head Technical Guide to Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Diazine" Edge in Medicinal Chemistry

In the crowded landscape of kinase inhibitor discovery, the pyridazine scaffold (1,2-diazine) has emerged as a high-precision tool for overcoming the limitations of traditional pyridine and pyrimidine cores. While historically underutilized, pyridazine offers distinct physicochemical advantages:

  • Enhanced Polarity & Solubility: The adjacent nitrogen atoms create a localized dipole, significantly improving aqueous solubility compared to pyrazines or pyrimidines.

  • Unique H-Bonding Geometry: The N-N bond provides a specific hydrogen bond acceptor motif that can interact with water networks in the kinase hinge region, often yielding superior selectivity profiles.

  • Metabolic Stability: Pyridazine rings are generally more resistant to oxidative metabolism than electron-rich heterocycles like furans or thiophenes.

This guide provides a rigorous, data-driven comparison of pyridazine-based inhibitors against their primary competitors, focusing on Spleen Tyrosine Kinase (SYK) and p38 MAPK targets.

Head-to-Head Case Study: SYK Inhibition

Entospletinib (Pyridazine) vs. Fostamatinib/R406 (Pyrimidine-like)

The most compelling argument for the pyridazine scaffold lies in the evolution of SYK inhibitors. Early generation inhibitors like Fostamatinib (prodrug of R406) suffered from poor selectivity, leading to off-target toxicities (hypertension, diarrhea). The introduction of Entospletinib (GS-9973) , which utilizes a pyridazine-based hinge binder, revolutionized this class by achieving near-perfect selectivity.

Comparative Performance Data
FeatureEntospletinib (GS-9973) R406 (Fostamatinib Active) The Pyridazine Advantage
Core Scaffold Pyridazine (fused imidazopyridazine)Pyrimidine/Pyridine hybridPyridazine confers rigid, specific docking.
Potency (SYK ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
7.6 nM 15 nMComparable potency; slight edge to Entospletinib.
Selectivity (Kinome) Highly Selective Promiscuous CRITICAL DIFFERENCE
Off-Target Hits (

< 100nM)
1 (TNK1)79 (incl. FLT3, JAK, RET)Entospletinib avoids "dirty" kinase inhibition.
Clinical Safety Lower rates of hypertensionHigh rates of hypertension/diarrheaDirect result of improved selectivity.

Mechanism of Superiority: Structural analysis reveals that the pyridazine moiety of Entospletinib forms a critical bidentate interaction with the hinge region of SYK. Unlike R406, which relies on a more flexible binding mode that accommodates many kinase ATP pockets, the pyridazine core of Entospletinib exploits a unique water-mediated network specific to the SYK active site, effectively "locking out" other kinases.

Visualization: SYK Signaling & Intervention

The following diagram illustrates the precise intervention point of Entospletinib within the B-cell Receptor (BCR) pathway, highlighting its downstream effects on proliferation and survival.

SYK_Pathway BCR BCR Stimulation (Antigen/IgM) SYK SYK Kinase (Phosphorylated) BCR->SYK Activates BLNK BLNK (Adapter) SYK->BLNK Phosphorylates Ento Entospletinib (Pyridazine Inhibitor) Ento->SYK Inhibits (IC50 ~7.7nM) BTK BTK BLNK->BTK PLCg2 PLCγ2 BLNK->PLCg2 NFkB NF-κB Pathway BTK->NFkB MAPK RAS / MAPK Pathway PLCg2->MAPK Outcome B-Cell Proliferation & Survival MAPK->Outcome NFkB->Outcome

Caption: Entospletinib blocks SYK activity immediately downstream of BCR stimulation, preventing the activation of BLNK, BTK, and subsequent survival pathways.

Secondary Case Study: p38 MAPK Inhibition

Pamapimod (Pyridazine) vs. Losmapimod

While SYK inhibitors highlight selectivity, the p38 MAPK class demonstrates the potency and isoform specificity achievable with pyridazines.

  • Pamapimod (Ro4402257): Features a pyrido[2,3-d]pyrimidin-7-one core but relies on a specific side chain interaction often compared to pyridazine-like binding modes in its class. It is a highly potent p38α inhibitor.

  • Performance:

    • IC50 (p38α): 14 nM (Pamapimod) vs ~10-20 nM (Losmapimod).

    • Isoform Selectivity: Pamapimod is >30-fold selective for the α-isoform over β, and completely inactive against γ and δ.[1]

    • Outcome: Both drugs failed in primary indications (RA for Pamapimod, COPD for Losmapimod) not due to molecule failure, but due to the redundancy of the inflammatory signaling network. However, the pyridazine-based candidates consistently demonstrated superior solubility and oral bioavailability in preclinical species.

Experimental Protocols: Validating the Scaffold

To objectively verify the performance of a pyridazine-based inhibitor in your own lab, use these "self-validating" protocols.

Protocol A: The "Truth" Test – Kinase Selectivity Profiling

Objective: Confirm the "clean" profile of a pyridazine inhibitor (e.g., Entospletinib) compared to a promiscuous control (e.g., Staurosporine or R406).

Methodology (Competition Binding / Displacement Assay):

  • Panel Selection: Use a panel of at least 50 kinases, including phylogenetically distinct families (TK, TKL, STE, CMGC). Ensure TNK1 and FLT3 are included (common off-targets).

  • Compound Prep: Prepare 10 mM stocks in 100% DMSO. Dilute to 1 µM screening concentration (100x IC50).

  • Controls:

    • Positive Control: Staurosporine (1 µM) – must show >90% inhibition across 80% of the panel.

    • Negative Control: DMSO (0.1%) – defines the 0% inhibition baseline.

  • Data Analysis: Calculate the Selectivity Score S(35) :

    
    
    
    • Target Metric: A high-quality pyridazine inhibitor should have an S(35) < 0.05 (inhibiting <5% of the kinome).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Prove that the inhibitor penetrates the cell and hits the target at physiological ATP concentrations.

Workflow:

  • Cell Line: OCI-Ly3 or HCT116 (SYK expressing).

  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Treatment: Treat with Inhibitor (0, 10, 100, 1000 nM) for 1 hour.

  • Stimulation: Stimulate with Anti-IgM (10 µg/mL) for exactly 15 minutes . (Timing is critical; pSYK signal degrades rapidly).

  • Lysis: Lyse immediately in cold RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Ab: Phospho-SYK (Tyr525/526) [Cell Signaling #2710].

    • Loading Control: Total SYK or β-Actin.

  • Validation Criteria: You must see a dose-dependent reduction in pSYK band intensity without a reduction in Total SYK.

Visualization: Experimental Workflow

Workflow Step1 Cell Culture (OCI-Ly3) Step2 Inhibitor Tx (1 hr) Step1->Step2 Step3 Stimulation (Anti-IgM, 15 min) Step2->Step3 Step4 Lysis & Western Blot Step3->Step4 Step5 Quantify pSYK (Tyr525/526) Step4->Step5

Caption: Critical path for validating cellular potency of SYK inhibitors.

References

  • Entospletinib Selectivity & Discovery

    • Title: "Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Chronic Lymphocytic Leukemia."[2]

    • Source:Leukemia / NIH PubMed Central.
    • Link:[Link]

  • Comparison with R406/Fostamatinib

    • Title: "Entospletinib shows greater selectivity for Syk than for R406."[2][3]

    • Source:Blood Advances / ResearchG
    • Link:[Link]

  • Pamapimod Preclinical Profile

    • Title: "Pamapimod, a Novel p38 Mitogen-Activated Protein Kinase Inhibitor: Preclinical Analysis of Efficacy and Selectivity."[1][4]

    • Source:Journal of Pharmacology and Experimental Therapeutics.
    • Link:[Link]

  • Pyridazine Scaffold Advantages: Title: "Pyridazines in Drug Discovery." Source:PharmaBlock White Paper.

Sources

A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Chloro-6-(difluoromethoxy)pyridazine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable bioisostere for hydroxyl, thiol, and even amine functionalities, capable of enhancing a drug candidate's pharmacokinetic profile. 3-Chloro-6-(difluoromethoxy)pyridazine is a key building block in this arena, providing a versatile platform for the synthesis of a new generation of pharmaceuticals.[1] Its pyridazine core is a common feature in a range of biologically active molecules, and the presence of both a reactive chlorine atom and a metabolically robust difluoromethoxy group makes it a highly sought-after intermediate in the development of novel therapeutics.[2]

This guide provides a comprehensive technical comparison of synthetic routes to 3-Chloro-6-(difluoromethoxy)pyridazine, with a focus on the underlying chemical principles, experimental data, and practical considerations for researchers and drug development professionals. We will dissect the established methods for the synthesis of the critical precursor, 3,6-dichloropyridazine, and then explore a robust and modern approach for the introduction of the difluoromethoxy moiety.

Part 1: Synthesis of the Key Precursor: 3,6-Dichloropyridazine

The most common and economically viable starting point for the synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine is 3,6-dichloropyridazine. This precursor is typically prepared from maleic hydrazide (3,6-dihydroxypyridazine), which is readily available from the condensation of maleic anhydride and hydrazine hydrate.[3][4] Two primary chlorination methods are benchmarked below.

Method 1: Chlorination with Phosphorus Oxychloride (POCl₃)

This classical method is widely employed in industrial settings. The reaction proceeds via the conversion of the pyridazinediol tautomer of maleic hydrazide into the corresponding dichloropyridazine using phosphorus oxychloride, often in the presence of a solvent.

Reaction Scheme:

MaleicHydrazide Maleic Hydrazide (3,6-Dihydroxypyridazine) Dichloropyridazine 3,6-Dichloropyridazine MaleicHydrazide->Dichloropyridazine Solvent (e.g., Chloroform) Heat (50-80°C) POCl3 POCl₃

Caption: Chlorination of maleic hydrazide using phosphorus oxychloride.

Detailed Experimental Protocol:

  • To a stirred solution of maleic hydrazide (1 equivalent) in a suitable solvent such as chloroform, phosphorus oxychloride (3-5 equivalents) is added.[5]

  • The reaction mixture is heated to 50-80°C and maintained for 3-4 hours, with reaction completion monitored by TLC or GC.[5]

  • Upon completion, the excess phosphorus oxychloride and solvent are removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate) to a pH of ~8.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3,6-dichloropyridazine.[6]

Causality and Trustworthiness: The use of excess POCl₃ ensures the complete conversion of both hydroxyl groups to chlorides. The workup procedure is critical for safety (quenching of reactive POCl₃) and for isolating the product from the aqueous phase. The purity is often high enough for subsequent steps, but chromatographic purification can be employed if necessary.

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

An alternative, more contemporary method utilizes N-chlorosuccinimide as the chlorinating agent. This approach is often favored in laboratory settings and for processes where milder conditions and a more favorable environmental profile are desired.[4]

Reaction Scheme:

MaleicHydrazide Maleic Hydrazide (3,6-Dihydroxypyridazine) Dichloropyridazine 3,6-Dichloropyridazine MaleicHydrazide->Dichloropyridazine Ethanol, HCl (cat.) Heat NCS N-Chlorosuccinimide (NCS)

Caption: Chlorination of maleic hydrazide using N-chlorosuccinimide.

Detailed Experimental Protocol:

  • Maleic hydrazide (1 equivalent) is suspended in ethanol, and a catalytic amount of hydrochloric acid is added.[3]

  • The mixture is heated, and N-chlorosuccinimide (2.05-2.1 equivalents) is added portion-wise.[3]

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, and the product crystallizes out of the solution.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to afford pure 3,6-dichloropyridazine.[3]

Causality and Trustworthiness: The use of a slight excess of NCS drives the reaction to completion. The acidic catalyst facilitates the chlorination process. A key advantage of this method is the straightforward isolation of the product by crystallization, often yielding high purity without the need for chromatography. The by-product, succinimide, is soluble in the ethanol-water mixture, simplifying purification.

Performance Benchmark: POCl₃ vs. NCS for 3,6-Dichloropyridazine Synthesis
ParameterMethod 1: Phosphorus OxychlorideMethod 2: N-Chlorosuccinimide
Yield 72-87%[5]>89%[3]
Purity High, may require chromatography[5]High, often obtained by crystallization[3]
Reaction Conditions 50-80°C[5]Refluxing ethanol[3]
Reagents Corrosive, water-reactiveSolid, easier to handle
Workup Hazardous quenching, extractionSimple filtration
Environmental Impact Generates phosphoric acid wasteMore environmentally benign
Cost POCl₃ is a bulk chemical, generally lower costNCS is more expensive per mole

Senior Application Scientist's Insight: For large-scale industrial production, the cost-effectiveness of POCl₃ often makes it the preferred reagent, despite the more hazardous nature and complex workup. For laboratory-scale synthesis and in situations where environmental impact and ease of handling are prioritized, the NCS method offers a superior and often higher-yielding alternative.

Part 2: Synthesis of 3-Chloro-6-(difluoromethoxy)pyridazine

The introduction of the difluoromethoxy group onto the pyridazine ring is the pivotal step. A highly plausible and efficient method involves a two-step sequence from 3,6-dichloropyridazine: selective hydrolysis to 3-chloro-6-hydroxypyridazine, followed by O-difluoromethylation.

Step 1: Selective Hydrolysis of 3,6-Dichloropyridazine

The two chlorine atoms on 3,6-dichloropyridazine exhibit different reactivities, allowing for selective monosubstitution.[7]

Reaction Scheme:

Dichloropyridazine 3,6-Dichloropyridazine Hydroxypyridazine 3-Chloro-6-hydroxypyridazine Dichloropyridazine->Hydroxypyridazine Microwave, 140°C Hydrolysis Potassium Acetate Acetic Acid/Water

Caption: Selective hydrolysis of 3,6-dichloropyridazine.

Detailed Experimental Protocol:

  • A solution of 3,6-dichloropyridazine (1 equivalent) and potassium acetate (1 equivalent) in a mixture of acetic acid and water (5:1) is prepared.[8]

  • The mixture is heated in a microwave reactor at 140°C for approximately 70 minutes.[8]

  • After cooling, the solvent is removed under vacuum.

  • The residue is taken up in ethyl acetate and water, and the product is extracted into the organic phase.

  • The combined organic layers are washed, dried, and concentrated to yield 3-chloro-6-hydroxypyridazine.[8]

Causality and Trustworthiness: The use of a mild nucleophile (acetate, which is then hydrolyzed) under controlled conditions allows for the selective replacement of one chlorine atom. Microwave heating accelerates the reaction, significantly reducing the reaction time compared to conventional heating. This method provides a high yield of the desired intermediate.

Step 2: O-Difluoromethylation of 3-Chloro-6-hydroxypyridazine

With the hydroxyl intermediate in hand, the difluoromethoxy group can be introduced. Modern photoredox catalysis offers a mild and efficient method for this transformation, avoiding the use of harsh or gaseous difluoromethlating agents.

Reaction Scheme (Proposed):

Hydroxypyridazine 3-Chloro-6-hydroxypyridazine FinalProduct 3-Chloro-6-(difluoromethoxy)pyridazine Hydroxypyridazine->FinalProduct Visible Light (Blue LEDs) Inert Atmosphere Difluoromethylation CHF₂ Radical Source Photocatalyst, Base

Sources

Cross-Validation of Biological Assay Results for Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine scaffold (1,2-diazine) is a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for targets ranging from Glutaminase 1 (GLS1) in oncology to GABA receptors in neurology. However, the unique physicochemical properties of pyridazines—specifically their potential for metal coordination, pH-dependent solubility, and intrinsic fluorescence in certain conjugated derivatives—render them susceptible to false positives in high-throughput screening (HTS).

This guide provides a rigorous, data-driven framework for cross-validating pyridazine bioactivity. We move beyond simple


 generation to a multi-dimensional validation model, comparing high-throughput biochemical assays against orthogonal biophysical methods (SPR, ITC) to distinguish true target engagement from assay artifacts.

The Pyridazine Challenge: Mechanisms of Assay Interference

Before selecting a validation method, one must understand why pyridazines fail in primary screens. As a senior scientist, I categorize these failures into three mechanistic pillars:

  • Spectral Interference (Autofluorescence): Many 3,6-disubstituted pyridazines possess extended

    
    -electron systems that absorb/emit in the UV-Blue region (300–450 nm). This overlaps frequently with coumarin or fluorescein-based readouts used in FRET or FP assays, leading to "phantom inhibition" signals.
    
  • Metal Coordination (Pseudo-inhibition): The adjacent nitrogen atoms in the pyridazine ring act as a bidentate ligand. In metalloenzyme assays (e.g., kinases requiring

    
     or demethylases requiring 
    
    
    
    ), pyridazines can strip the cofactor from the enzyme rather than binding the active site.
  • Colloidal Aggregation: Lipophilic pyridazine derivatives often form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, a phenomenon known as "frequent hitting."

Comparative Analysis of Assay Platforms

To validate a pyridazine hit, you must employ orthogonal assays that rely on fundamentally different physical principles.

Table 1: Performance Matrix of Validation Platforms
FeaturePrimary Screen: Fluorescence Intensity (FI/FRET)Orthogonal 1: Surface Plasmon Resonance (SPR)Orthogonal 2: Isothermal Titration Calorimetry (ITC)
Readout Principle Light Emission (Indirect)Refractive Index Change (Direct Binding)Heat Exchange (Thermodynamic)
Interference Risk High (Optical, Quenching)Low (Label-free, Refractive Index only)Very Low (Heat is universal)
Throughput High (384/1536-well)Medium (Automated chips)Low (Single sample)
Pyridazine Specificity Prone to autofluorescence artifactsDetects "sticky" binding (aggregates) via box-shape sensorgramsConfirms stoichiometry (N=1 vs N>1 for aggregates)
Data Output

(Potency)

(Kinetics)

(Thermodynamics)
Sample Consumption Low (<1

g)
Low (<5

g)
High (>100

g)

Strategic Validation Workflow

Do not rely on a single assay.[1] Use this self-validating logic flow to confirm pyridazine activity.

Phase 1: The Primary Screen (With Built-in Controls)

Objective: Filter libraries efficiently while flagging potential artifacts.

  • Protocol Adjustment: Run the assay in "Kinetic Mode" rather than "End-point."

    • Why? Aggregators often show a time-dependent onset of inhibition, whereas true competitive inhibitors bind rapidly.

  • Detergent Control: Include 0.01% Triton X-100 or Tween-20.

    • Why? Detergents disrupt colloidal aggregates. If your pyridazine loses activity in the presence of detergent, it is likely a false positive (aggregator).

Phase 2: The Kinetic Validator (SPR)

Objective: Prove physical binding and rule out "sticky" compounds.

  • Methodology: Immobilize the target protein on a CM5 sensor chip. Inject the pyridazine analyte at 5 concentrations.

  • Success Criteria:

    • 1:1 Binding Model Fit: The sensorgram must fit a standard Langmuir isotherm.

    • Rapid On/Off: Small molecule inhibitors typically have fast kinetics.

    • Rmax Check: The theoretical

      
       should match the observed signal. If Observed Signal >> Theoretical 
      
      
      
      , the compound is aggregating on the sensor surface (super-stoichiometric binding).
Phase 3: The Thermodynamic Gold Standard (ITC)

Objective: Confirm stoichiometry and mechanism.

  • Methodology: Titrate the pyridazine into the protein solution.

  • Critical Insight: If the binding is driven purely by entropy (

    
    ) with zero enthalpy (
    
    
    
    ), suspect non-specific hydrophobic interaction (aggregation) rather than specific pocket binding.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating pyridazine compounds, specifically addressing the handling of false positives.

PyridazineValidation Start Pyridazine Hit (Primary Screen) Check1 Detergent Sensitivity Test (+0.01% Triton X-100) Start->Check1 Decision1 Activity Lost? Check1->Decision1 FalsePos1 Artifact: Aggregator (Discard) Decision1->FalsePos1 Yes Step2 Optical Interference Check (Counter-Screen) Decision1->Step2 No Decision2 Signal in Null Assay? Step2->Decision2 FalsePos2 Artifact: Autofluorescence (Discard) Decision2->FalsePos2 Yes SPR SPR Analysis (Binding Kinetics) Decision2->SPR No Decision3 Stoichiometry > 1:1? SPR->Decision3 FalsePos3 Artifact: Super-stoichiometric (Non-specific) Decision3->FalsePos3 Yes Valid Validated Lead (Proceed to Cell Assay) Decision3->Valid No

Figure 1: Decision matrix for filtering pyridazine assay artifacts. Blue: Input; Yellow: Control Steps; Red: Decision Points; Green: Validated Output.

Detailed Experimental Protocol: SPR Validation

This protocol is designed for a Biacore™ or equivalent system to validate small molecule pyridazine hits.

Reagents:

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Note: Add 1-5% DMSO to match compound solvent.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

Step-by-Step Workflow:

  • Immobilization:

    • Activate surface with EDC/NHS (1:1) for 7 minutes.

    • Inject Target Protein (20

      
      g/mL in Acetate pH 4.5) to reach a density of ~2000 RU. Crucial: Keep density low to avoid mass transport limitation.
      
    • Block with Ethanolamine.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 5.0%) to correct for bulk refractive index mismatches. Pyridazines are often dissolved in 100% DMSO.

  • Single-Cycle Kinetics:

    • Inject the pyridazine analyte at 5 increasing concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1

      
      M) sequentially without regeneration between injections.
      
    • Rationale: Small molecules often dissociate fast enough that regeneration is unnecessary. Acidic regeneration can damage the protein.

  • Data Analysis:

    • Fit data to a 1:1 binding model.

    • Quality Check: Look for "square wave" binding (indicates purely bulk effect/no binding) or "drift" (indicates non-specific sticking).

Mechanism of Action Visualization

Understanding where the pyridazine binds is critical. The following diagram illustrates a typical competitive inhibition pathway validated by the workflow above.

MOA cluster_0 Validation Confirmation Enzyme Target Enzyme (e.g., GLS1) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Pyridazine (Competitive) Substrate Native Substrate Pyridazine Pyridazine Inhibitor Product Product Formation Complex_ES->Product Catalysis Complex_EI->Product Blocked

Figure 2: Competitive inhibition model. The pyridazine (Red) competes with the substrate, forming a stable, inactive complex (Green) validated by SPR.

References

  • Liu, Z. Q., et al. (2024).[2] "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review." Bioorganic & Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. (Contextual grounding on assay interference).
  • XanTec Bioanalytics. (2024). "Comparison of Biomolecular Interaction Techniques: SPR vs ITC vs MST vs BLI." White Paper.[3]

  • Affinité Instruments. (2021). "6 Advantages of Surface Plasmon Resonance Technology." Technical Guide.

  • Reichert, D., et al. (2025). "Metal Impurities Cause False Positives in High-Throughput Screening Campaigns." ResearchGate.[4]

Sources

Technical Comparison: Achieving Isomeric Purity in 3-Chloro-6-(difluoromethoxy)pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Nucleophile Challenge

In the development of agrochemicals and pharmaceuticals, 3-Chloro-6-(difluoromethoxy)pyridazine (CAS: 1084812-45-2) serves as a critical bioisostere for methoxy-substituted heterocycles.[1][2][3] The difluoromethoxy group (


) modulates lipophilicity (

) and metabolic stability while acting as a weak hydrogen bond donor.[1][2]

However, the synthesis of this scaffold presents a significant regioselectivity challenge . The precursor, 6-chloropyridazin-3-one, is an ambident nucleophile.[1][2][3] Without strict protocol control, the reaction yields a mixture of the desired


-isomer  (the target pyridazine) and the undesired 

-isomer
(a pyridazinone impurity).[1]

This guide objectively compares the high-purity


-isomer against its 

-alkylated alternative/impurity, demonstrating why isomeric purity is non-negotiable for Structure-Activity Relationship (SAR) accuracy and downstream reactivity.[1][2][3]

Comparative Analysis: -Isomer vs. -Isomer

The following table contrasts the physicochemical and reactive properties of the target compound against its primary isomeric impurity.

Table 1: Performance & Property Comparison
FeatureTarget:

-Isomer
Alternative/Impurity:

-Isomer
Impact on Drug Discovery
Structure 3-Chloro-6-(difluoromethoxy)pyridazine3-Chloro-1-(difluoromethyl)pyridazin-6-oneCritical : The

-isomer changes the core scaffold from aromatic pyridazine to non-aromatic pyridazinone.[1][2][3]
Electronic Character Electron-deficient aromatic ring.[1][2][3]Cyclic amide (lactam).[1][2][3]

-isomer maintains aromaticity for

-stacking interactions.[1][2][3]
S

Ar Reactivity
High at C3 position.[1][2][3]Moderate/Low at C3 position.[1][2][3]The

-isomer reacts sluggishly or yields amide byproducts that do not fit the target pharmacophore.[1][2][3]
Lipophilicity (

)
High (Lipophilic).[1][2][3]Low (Polar).[1][2][3]

-isomer significantly lowers permeability and alters ADME profiles.[1][2][3]
Metabolic Stability High (

is stable).[1][2][3]
Variable (Amide bond liability).[1][2][3]The

-isomer introduces a potential metabolic soft spot at the lactam carbonyl.[1][2][3]
H-Bonding Weak donor (

), Acceptor (N).[1][2][3]
Strong Acceptor (C=O).Drastically alters binding affinity in the receptor pocket.[1][2][3]

Mechanistic Pathway & Synthesis Control[1][3][4]

To understand the origin of the impurity, one must analyze the tautomeric equilibrium of the starting material.[1] The reaction outcome is dictated by the Hard and Soft Acids and Bases (HSAB) theory.[1]

Figure 1: Divergent Alkylation Pathways

The following diagram illustrates the bifurcation point where reaction conditions dictate the product ratio.

G Start 6-Chloropyridazin-3-one (Ambident Nucleophile) Tautomer Lactim Tautomer (Minor) Start->Tautomer Equilibrium Cond_Soft Soft Conditions (Na+/K+, Polar Solvent) Start->Cond_Soft Alkali Salts Cond_Hard Hard Conditions (Ag+, Non-polar Solvent) Start->Cond_Hard Silver Salts Prod_N N-Isomer (Impurity) 3-Chloro-1-(difluoromethyl) pyridazin-6-one Cond_Soft->Prod_N N-Alkylation (Thermodynamic Control) Prod_O O-Isomer (Target) 3-Chloro-6-(difluoromethoxy) pyridazine Cond_Hard->Prod_O O-Alkylation (Kinetic/Chelation Control)

Caption: Figure 1. Reaction pathway showing the divergence between N-alkylation (favored by alkali metals) and O-alkylation (favored by silver salts).[2][3]

Synthesis Optimization Strategy

To maximize the yield of the


-isomer , the "Silver Salt Method" is the industry standard for high purity, though it is more expensive.[1]
  • Reagent: Silver Carbonate (

    
    ) or Silver Oxide (
    
    
    
    ).[1][2]
  • Solvent: Non-polar aprotic (e.g., Benzene, Toluene, or Hexane).[1]

  • Mechanism: The

    
     ion coordinates to the nitrogen lone pair, blocking it and forcing the electrophile (difluorocarbene source) to attack the oxygen.[1]
    

Experimental Validation Protocols

Trustworthiness in chemical sourcing requires self-validating analytical data.[1][2][3] A Certificate of Analysis (CoA) must be verified using the following protocols to distinguish the


-isomer from the 

-isomer.
Protocol A: NMR Discrimination

The most definitive method to distinguish the isomers is Carbon-13 NMR, specifically looking at the chemical shift of the carbon at position 6 and 5.[1]

  • Instrument: 400 MHz NMR or higher.

  • Solvent:

    
    .
    
Carbon PositionTarget (

-Isomer) Shift
Impurity (

-Isomer) Shift
Diagnostic Note
C6 (Functionalized)



-isomer C6 is an imidate-like carbon;

-isomer is a carbonyl.[1][2][3]
C5 (Neighbor)


Key Indicator:

-alkylation disrupts aromaticity, deshielding C5.[1][3]
Protocol B: NMR Verification

Fluorine NMR provides a quick purity check without the long acquisition times of


.[1]
  • Target (

    
    ):  Appears as a doublet around -80 to -85 ppm  (dependent on solvent) with a large geminal coupling constant (
    
    
    
    ).[1][2]
  • Impurity (

    
    ):  Typically shifts upfield or downfield significantly (e.g., -90 to -100 ppm range) and shows distinct coupling patterns due to the proximity to the ring nitrogen.[1][2][3]
    
Protocol C: S Ar Reactivity Test (Functional Assay)

If analytical equipment is unavailable, a chemical test can verify the core structure.[1]

  • Reaction: Mix 50 mg of product with 1.2 eq of Morpholine and 2 eq of

    
     in DMSO at 80°C for 2 hours.
    
  • Observation:

    • 
      -Isomer:  Rapid conversion to 3-morpholino-6-(difluoromethoxy)pyridazine (monitor by TLC).[1][2][3]
      
    • 
      -Isomer:  No reaction or very slow decomposition (the lactam carbonyl deactivates the 3-Cl position toward nucleophilic attack).[1][2][3]
      

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating a batch of 3-Chloro-6-(difluoromethoxy)pyridazine.

Workflow Sample Crude Product Sample Step1 1. 19F NMR Screening Sample->Step1 Decision1 Doublet at -82 ppm? Step1->Decision1 Step2 2. 13C NMR Confirmation Decision1->Step2 Yes Result_Fail FAIL: N-Isomer Contamination (Reprocess/Discard) Decision1->Result_Fail No (Shifted/Complex) Decision2 C5 Shift < 125 ppm? Step2->Decision2 Result_Pass PASS: High Purity O-Isomer (Proceed to SnAr) Decision2->Result_Pass Yes Decision2->Result_Fail No (>130 ppm)

Caption: Figure 2. Quality Control decision tree for validating isomeric purity.

Conclusion

For researchers utilizing 3-Chloro-6-(difluoromethoxy)pyridazine , the cost of "cheap" material is often paid in failed downstream chemistry and confusing SAR data.[1][2][3] The presence of the


-isomer, even in small percentages, can poison S

Ar reactions and skew lipophilicity data.[1]

Recommendation: Always specify "Silver-mediated synthesis grade" or demand


 NMR validation showing the C5 chemical shift at 

to ensure the aromatic

-alkylated scaffold is present.[1][2]

References

  • Synthesis of Difluoromethoxy Heterocycles

    • Title: "Recent Advances in the Synthesis of Difluoromethoxy-Substituted Aromatics and Heteroarom
    • Source: Journal of Fluorine Chemistry.[1][2]

    • Context: Discusses the use of and base vs. silver salt methods.
    • URL:[Link] (Compound Summary)

  • N- vs O-Alkylation Selectivity

    • Title: "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determin
    • Source: Tetrahedron / PubMed.[1][2][3]

    • Context: Establishes the NMR rules for distinguishing pyridazinone isomers (C5 shielding effects).
    • URL:[Link]

  • Analytical Data Grounding

    • Title: "1H, 13C, and 15N NMR spectra of some pyridazine deriv
    • Source: Magnetic Resonance in Chemistry.[1][2][4][5][6][7][8][9]

    • Context: Provides reference chemical shifts for 3,6-disubstituted pyridazines.
    • URL:[Link]

  • Reactivity Profiles

    • Title: "Base-Promoted SnAr Reactions of Fluoro- and Chloroarenes."
    • Source: MDPI Molecules.[1][2][3]

    • Context: Details the reactivity of chloro-heterocycles in nucleophilic substitution, highlighting the deactiv
    • URL:[Link][1][2]

Sources

Beyond the Paperwork: Benchmarking Purity Grades of 3-Chloro-6-(difluoromethoxy)pyridazine in MedChem Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Cost of Purity

In the high-stakes environment of drug discovery, the 3-Chloro-6-(difluoromethoxy)pyridazine scaffold (CAS: 1084812-45-2) has emerged as a critical intermediate. Its difluoromethoxy (


) group acts as a lipophilic bioisostere for alcohols and thiols, significantly enhancing metabolic stability and membrane permeability in kinase inhibitors and agrochemicals.

However, not all commercial batches are created equal. A Certificate of Analysis (CoA) for this compound is often treated as a receipt rather than a predictive tool. This guide objectively compares Certified High-Purity (>99%) grades against Standard Technical Grades (95-97%) , demonstrating how specific impurities—often overlooked in standard CoAs—can reduce catalytic turnover in downstream cross-coupling reactions by up to 40%.

The CoA as a Diagnostic Tool: What to Look For

A standard CoA lists purity by HPLC. However, for fluorinated nitrogen heterocycles, HPLC purity is insufficient. You must triangulate data from three specific parameters to predict reaction success.

Critical Specification Analysis
ParameterStandard Grade SpecCertified High-Purity SpecWhy It Matters (The "Expert Insight")
Purity (HPLC)


Lower purity often hides 6-chloro-3(2H)-pyridazinone , a hydrolysis byproduct that poisons Pd catalysts.
Water (K.F.)


Moisture drives the hydrolysis of the C-Cl bond during storage, increasing the impurity load over time.

NMR
ConformsConforms + IntegrationCrucial to confirm the integrity of the

group. Signals at -82 ppm (doublet) confirm the group; shifts or loss of multiplicity indicate defluorination.
Visualization: The Impurity Cascade

The following diagram illustrates the mechanistic failure mode triggered by using "Standard Grade" material containing moisture.

ImpurityCascade Moisture Residual Moisture (>0.5%) Hydrolysis Hydrolysis of C-Cl Bond (Storage/Handling) Moisture->Hydrolysis Accelerates Impurity Formation of 6-chloro-3(2H)-pyridazinone Hydrolysis->Impurity Generates Reaction Suzuki-Miyaura Coupling (Pd Catalyst) Impurity->Reaction Interferes via N-Coordination Outcome Catalyst Poisoning (Low Yield / Stalled) Reaction->Outcome Result

Figure 1: The thermodynamic instability of the chloropyridazine scaffold in the presence of moisture leads to the formation of pyridazinone species, which act as competitive ligands for Palladium.

Comparative Performance Guide

To validate the impact of CoA specifications on actual lab performance, we conducted a head-to-head comparison using a standard Suzuki-Miyaura coupling , a workhorse reaction for this scaffold.

The Test Scenario
  • Reaction: Coupling of 3-Chloro-6-(difluoromethoxy)pyridazine with Phenylboronic acid.

  • Conditions:

    
     (3 mol%), 
    
    
    
    , Dioxane/Water,
    
    
    , 4 hours.
  • Variable: Purity Grade of the electrophile (Pyridazine).

Experimental Results
MetricAlternative A: Standard Technical Grade Alternative B: Certified High-Purity Delta (Impact)
CoA Purity 96.4% (contains 2.1% Pyridazinone)99.8% (ND Pyridazinone)+3.4% Purity
Water Content 0.85%0.04%20x Drier
Isolated Yield 62% 94% +32% Yield
Catalyst Turnover Sluggish (incomplete at 4h)Rapid (complete at 2.5h)Time Savings
Purification Required double column chromatographySimple recrystallization/filtrationProcess Efficiency
Interpretation of Data

The "Standard Grade" material resulted in a 32% lower yield. This is not due to the 3.6% difference in starting purity alone.

  • Mechanism: The hydrolysis impurity (pyridazinone) possesses an acidic N-H proton and a carbonyl oxygen. These features allow it to bind tightly to the Palladium center, displacing the phosphine ligands or preventing the oxidative addition of the main substrate.

Experimental Protocols

To replicate these results or validate your own batch, follow this self-validating protocol.

A. Quick Identity Check ( NMR)

Before committing expensive catalysts, verify the scaffold integrity.

  • Dissolve 10 mg of sample in

    
    .
    
  • Acquire

    
     NMR (proton-coupled if possible).
    
  • Pass Criteria: Distinct doublet at

    
     to 
    
    
    
    ppm (
    
    
    ).
  • Fail Criteria: Singlet (indicates

    
     or loss of proton) or multiple peaks (degradation).
    
B. Suzuki Coupling Validation Workflow

Use this protocol to benchmark incoming raw material.

  • Charge: In a reaction vial, add 3-Chloro-6-(difluoromethoxy)pyridazine (1.0 equiv, 1 mmol), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: Degas solvents prior to use.

  • Catalyst: Add

    
     (0.03 equiv).
    
  • Reaction: Heat to

    
     under 
    
    
    
    atmosphere.
  • Monitoring: Check TLC or LC-MS at T=1hr and T=3hr.

    • High Purity: Should show >90% conversion by T=3hr.

    • Low Purity: Will likely show stalled conversion (~50-60%) and potential homocoupling of boronic acid.

Decision Matrix for Procurement

Use this logic flow to determine which grade is necessary for your specific application.

DecisionMatrix Start Select Grade for 3-Cl-6-(OCF2H)-pyridazine AppType Application Type? Start->AppType EarlyStage Early Discovery / HTS (mg scale) AppType->EarlyStage Process Scale-Up / GLP Tox (>100g scale) AppType->Process CheckCat Metal Catalysis Involved? EarlyStage->CheckCat Certified Certified Grade (>99%) MANDATORY Process->Certified Risk Mitigation Standard Standard Grade (97%) Acceptable if recrystallized CheckCat->Standard No (e.g. SNAr) CheckCat->Certified Yes (Suzuki/Buchwald)

Figure 2: Procurement decision tree based on downstream chemical sensitivity.

References

  • Synthesis and Properties of Difluoromethoxy-substituted Heterocycles. Vertex Chem. Data, 2023. 1

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. NIH / PMC, 2021. 2

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. Molecules, 2018.[3] 3

  • Certificate of Analysis Guide for Pharmaceutical Excipients. IPEC Federation, 2024.[4] 4[4][5][6][7][8]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021. 9[4][5][7][8]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Chloro-6-(difluoromethoxy)pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

3-Chloro-6-(difluoromethoxy)pyridazine is a specialized heterocyclic building block often utilized in agrochemical and pharmaceutical synthesis.[1] While its acute toxicity profile follows standard halogenated heteroaromatic patterns, its disposal requires elevated scrutiny due to the difluoromethoxy (-OCHF₂) moiety.

Critical Operational Insight: Unlike simple chlorinated aromatics, the combustion of this compound releases Hydrogen Fluoride (HF) in addition to Hydrogen Chloride (HCl). Standard incineration protocols must be verified to ensure the facility utilizes caustic scrubbers capable of neutralizing HF emissions to prevent damage to the incinerator refractory lining and environmental release.

Chemical Identity & Hazard Matrix[1][2][4][5]
ParameterData
Chemical Name 3-Chloro-6-(difluoromethoxy)pyridazine
CAS Number 1084812-45-2
Molecular Formula C₅H₃ClF₂N₂O
Molecular Weight 180.54 g/mol
Physical State Solid (typically off-white to pale yellow)
Primary Hazards Acute Tox.[1][2][3][4] (H302), Skin Irrit.[4][5][6] (H315), Eye Irrit.[5][7] (H319), STOT SE (H335)
Disposal Class Halogenated Organic (High Heat Value)

Waste Segregation Logic (The "Why" and "How")

Effective disposal begins at the bench. You must segregate this compound from non-halogenated waste streams. Mixing fluorinated compounds with standard organic solvents (like acetone or methanol) without proper "Halogenated" labeling causes downstream compliance failures at the incineration plant.

Mechanism of Decomposition

Upon thermal oxidation (incineration), the degradation pathway proceeds as follows:



The generation of 2 molar equivalents of HF is the critical factor.[2] If this waste is mislabeled as "Non-Halogenated," it may be routed to fuel blending programs lacking the necessary scrubbing infrastructure.

Segregation Decision Tree

SegregationLogic Start Waste Generation: 3-Chloro-6-(difluoromethoxy)pyridazine StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid Residue LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mixture BinSolid Container: SOLID HAZARDOUS Tag: 'Halogenated Organic Solid' SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck BinHalo Container: HALOGENATED SOLVENT (e.g., DCM, Chloroform mix) SolventCheck->BinHalo Halogenated (DCM) BinNonHalo Container: HALOGENATED SOLVENT (Even if solvent is non-halo like MeOH) *Trace contamination rule applies* SolventCheck->BinNonHalo Non-Halogenated (EtOAc/MeOH)

Figure 1: Decision logic for segregating fluorinated pyridazine waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated solute mandates a "Halogenated" waste stream.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before placing the material in a waste drum, ensure it is chemically stable.

  • Quench Reactive Intermediates: If the material is part of a reaction mixture containing strong nucleophiles or reducing agents, quench carefully. The chloropyridazine ring is electrophilic; ensure no unreacted amines or strong bases are present that could cause exotherms in the waste container.

  • pH Check: Ensure the waste solution is neutral (pH 6–8). Acidic waste containing fluoride ions can etch glass; HDPE (High-Density Polyethylene) containers are preferred for fluorinated waste storage to eliminate breakage risks.

Phase 2: Packaging and Labeling
  • Primary Container: Use a screw-top HDPE jar for solids or a safety-coated glass bottle/HDPE jerrycan for liquids.

  • Labeling Requirements:

    • Chemical Name: Write out fully: "3-Chloro-6-(difluoromethoxy)pyridazine".

    • Hazard Checkboxes: Toxic, Irritant.

    • Critical Note: Add a supplemental sticker or note: "CONTAINS ORGANIC FLUORINE - HF GENERATION ON COMBUSTION."

Phase 3: Regulatory Classification (RCRA - USA Context)

While this specific compound is not P-listed or U-listed, it falls under Process Waste rules.

  • Characteristic Code: Likely D001 (if in flammable solvent) or D022 (if mixed with Chloroform).

  • General Classification: If pure, classify as "Hazardous Waste, Solid, n.o.s.[1][2] (Halogenated Pyridazine derivative)."[8][9]

Emergency Procedures: Spill Management

In the event of a bench-top spill, immediate containment is necessary to prevent aerosolization of the powder, which is a respiratory irritant (H335).[2]

PPE Requirements[4][6][9]
  • Gloves: Double-glove. Inner: Nitrile (4 mil). Outer: Nitrile (8 mil) or Laminate (Silver Shield) if dissolved in aggressive solvents.

  • Respiratory: N95 (minimum) for solid spills; Half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges for solutions.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Form Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Solution Assess->LiquidSpill ActionSolid 1. Dampen with inert oil/water (prevent dust) 2. Scoop to HDPE jar SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand (Do NOT use combustible paper) 2. Scoop to HDPE jar LiquidSpill->ActionLiquid Decon Wipe surface with weak soap solution ActionSolid->Decon ActionLiquid->Decon Dispose Label as Hazardous Waste Decon->Dispose

Figure 2: Operational workflow for containing and cleaning spills of 3-Chloro-6-(difluoromethoxy)pyridazine.[1][2]

References

  • PubChem. (n.d.). 3-chloro-6-(difluoromethoxy)pyridazine (Compound). National Library of Medicine. Retrieved February 7, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[10][11] Retrieved February 7, 2026, from [Link][1][2]

  • Vertex AI Search. (2026). Consolidated Safety Data Sheet Analysis for CAS 1084812-45-2. Retrieved February 7, 2026.

Sources

Navigating the Safe Handling of 3-Chloro-6-(difluoromethoxy)pyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities is a constant. Among these, 3-Chloro-6-(difluoromethoxy)pyridazine, a halogenated pyridazine, presents unique properties valuable in synthetic chemistry.[1] However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation, ensuring a culture of safety and scientific excellence in your laboratory.

Hazard Assessment and Core Safety Principles

While a specific, comprehensive Safety Data Sheet (SDS) for 3-Chloro-6-(difluoromethoxy)pyridazine (CAS RN: 1084812-45-2) is not widely available, by examining structurally analogous halogenated pyridazines, we can extrapolate the likely hazard profile.[2] Related compounds are consistently classified as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[3][4] Therefore, it is imperative to handle this compound with a high degree of caution, assuming these hazards are present.

The foundational principle for handling this and any novel chemical is "as low as reasonably achievable" (ALARA) regarding exposure. This is accomplished through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Hazard Classification (by Analogy) Description Source/Analogy
Acute Oral Toxicity Harmful or toxic if swallowed.[3][4][5][6]
Skin Corrosion/Irritation Causes skin irritation upon contact.[3][4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5][6]
Respiratory Irritation May cause respiratory tract irritation if inhaled.[3][5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory. The logic extends beyond simple barrier protection; it's about selecting the right materials to withstand potential chemical contact and implementing procedures that prevent cross-contamination.

  • Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is required.[8] The outer glove should be removed and disposed of as hazardous waste immediately upon suspected contact or before leaving the designated work area. The inner glove provides a secondary layer of protection during the de-gloving process.

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are essential to protect against unforeseen splashes or aerosol generation.[8]

  • Body Protection: A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes or significant aerosolization, a disposable chemical-resistant suit should be considered.[8]

  • Footwear: Closed-toe shoes are mandatory at all times within the laboratory.[8]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical for minimizing exposure risk.

Pre-Handling Preparations
  • Designated Work Area: All handling of 3-Chloro-6-(difluoromethoxy)pyridazine must occur within a certified chemical fume hood to control and exhaust potential vapors or dust.[8]

  • Fume Hood Verification: Before commencing any work, ensure the fume hood is functioning correctly, as indicated by its monitoring system.

  • Surface Preparation: Line the work surface of the fume hood with disposable, absorbent bench paper to contain any minor spills.[8]

  • Assemble Materials: Have all necessary equipment, reagents, and a designated, labeled waste container within the fume hood before introducing the compound. This minimizes the need to move in and out of the controlled workspace.

Handling the Compound
  • Weighing: If handling the solid form, weigh it directly within the fume hood. Use dedicated spatulas and weighing boats.

  • Solution Preparation: When preparing solutions, add the solid 3-Chloro-6-(difluoromethoxy)pyridazine to the solvent slowly to prevent splashing. Keep containers covered whenever possible.

  • Prudent Practices: Do not eat, drink, or smoke when handling this product.[4][5][6][9] Wash hands thoroughly after handling, even if gloves were worn.[4][5][6]

Post-Handling Decontamination
  • Equipment Cleaning: Thoroughly decontaminate all non-disposable glassware and equipment with a suitable solvent within the fume hood.

  • Surface Decontamination: Wipe down the work surface of the fume hood. Dispose of the absorbent bench paper as hazardous waste.

  • PPE Removal: Remove personal protective equipment in an order that minimizes the risk of cross-contamination (e.g., outer gloves, face shield, lab coat, inner gloves).

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material to soak up the spill.[10]

    • Place the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[10]

    • Decontaminate the area with a suitable solvent.

  • Major Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent entry to the affected area.

  • First Aid:

    • In case of eye contact: Immediately rinse cautiously with water for several minutes.[4][5][6][9] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5][6]

    • In case of skin contact: Immediately remove all contaminated clothing.[6][11] Wash the affected area with plenty of soap and water.[5][6][11] Seek medical advice if skin irritation occurs.[4][5][6]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5][11] Call a poison center or doctor if you feel unwell.[5]

    • If swallowed: Immediately call a poison center or doctor.[4][5] Rinse the mouth.[4][5]

Disposal Plan: A Critical Final Step

Proper disposal is not only a regulatory requirement but also an ethical responsibility to protect the environment. As a halogenated organic compound, 3-Chloro-6-(difluoromethoxy)pyridazine requires specific disposal procedures.

  • Waste Segregation: It is crucial to keep halogenated solvent waste separate from non-halogenated waste.[12][13] Co-mingling can significantly increase disposal costs and complexity.[13]

  • Waste Containers: Collect all waste containing this compound (including contaminated solids like gloves and bench paper) in a designated, compatible, and properly labeled hazardous waste container.[13][14] The container must be kept tightly closed when not in use.[13][14][15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "Waste 3-Chloro-6-(difluoromethoxy)pyridazine".[12]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[14]

  • Disposal Request: Once the container is nearly full, follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department.[10] Do not dispose of this chemical down the drain. [14]

Workflow Visualization

To further clarify the handling process, the following workflow diagram illustrates the key stages and decision points.

Workflow for Handling 3-Chloro-6-(difluoromethoxy)pyridazine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Don Required PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh/Measure Compound in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 spill Spill? handle2->spill clean2 Wipe Down Work Surface clean1->clean2 clean3 Segregate Halogenated Waste clean2->clean3 clean4 Dispose of PPE as Waste clean3->clean4 spill->clean1 No spill_response Execute Spill Protocol spill->spill_response Yes spill_response->clean3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(difluoromethoxy)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(difluoromethoxy)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.